molecular formula C10H8O4 B564403 Erythrocentauric acid

Erythrocentauric acid

Cat. No.: B564403
M. Wt: 192.17 g/mol
InChI Key: VOPDFFBAKXNSRA-UHFFFAOYSA-N
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Description

Erythrocentauric acid is a useful research compound. Its molecular formula is C10H8O4 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-oxo-3,4-dihydroisochromene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-9(12)7-2-1-3-8-6(7)4-5-14-10(8)13/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPDFFBAKXNSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Erythrocentauric acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Erythrocentauric Acid

This technical guide provides a comprehensive overview of the chemical structure, properties, and current state of research on this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Identity and Structure

This compound, systematically named 1-oxo-3,4-dihydroisochromene-5-carboxylic acid, is a natural compound classified under the coumarin family.[1] It has been isolated from the roots of the plant Gentiana macrophylla.[2]

The fundamental chemical structure consists of a dihydroisochromene core, which is a bicyclic system containing a benzene ring fused to a dihydropyranone ring. A carboxylic acid group is substituted at the C5 position of the benzene ring.

Chemical and Physical Properties

The known quantitative properties of this compound are summarized in the table below. These computed descriptors are primarily sourced from public chemical databases.

PropertyValueSource
Molecular Formula C₁₀H₈O₄[1][3]
Molecular Weight 192.17 g/mol [1][3]
IUPAC Name 1-oxo-3,4-dihydroisochromene-5-carboxylic acid[3]
CAS Number 90921-13-4[3]
Density 1.4±0.1 g/cm³[1]
Monoisotopic Mass 192.04225873 Da[3]
InChI Key VOPDFFBAKXNSRA-UHFFFAOYSA-N[3]
Canonical SMILES C1COC(=O)C2=C1C(=CC=C2)C(=O)O[3]
XLogP3 1.3[3]
Appearance Powder[1]
Purity (Commercial) >95%[1]

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of this compound are not extensively documented in publicly available literature. However, based on existing studies of its natural source and related isomers, the following methodologies can be outlined.

Isolation from Gentiana macrophylla

This compound is a natural constituent of Gentiana macrophylla roots. The general procedure for its extraction and purification involves solvent extraction followed by column chromatography.[1]

Methodology Overview:

  • Extraction: The dried and powdered roots of Gentiana macrophylla are subjected to extraction, typically with water or an alcohol-water mixture.

  • Pre-purification: The crude extract undergoes preliminary purification steps such as alcohol precipitation to remove polysaccharides and other macromolecules, followed by filtration.

  • Concentration: The resulting filtrate is concentrated under reduced pressure to yield a condensed solution rich in secondary metabolites.

  • Column Chromatography: The concentrated extract is loaded onto a macroporous resin column for separation.

  • Elution & Fraction Collection: The column is eluted with a solvent gradient (e.g., increasing concentrations of ethanol in water) to separate compounds based on polarity. Fractions are collected systematically.

  • Final Purification: Fractions containing this compound, as identified by techniques like TLC or HPLC, are combined, concentrated, and may be subjected to further chromatographic steps (e.g., Sephadex, preparative HPLC) to achieve high purity.

  • Structure Elucidation: The final structure is confirmed using spectral methods, including UV, IR, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR).[1]

G_Isolation_Workflow start Dried Gentiana macrophylla Roots extraction Solvent Extraction (e.g., Aqueous Ethanol) start->extraction filtration Filtration & Concentration extraction->filtration column Macroporous Resin Column Chromatography filtration->column elution Gradient Elution & Fraction Collection column->elution purification Further Purification (e.g., Prep-HPLC) elution->purification analysis Structure Elucidation (NMR, MS, IR) purification->analysis end Pure this compound analysis->end

Fig. 1: General workflow for the isolation of this compound.
Potential Synthetic Pathway

Methodology Overview:

  • Starting Material: A suitably substituted benzene derivative, such as 2-methyl-3-nitrobenzoic acid methyl ester, would serve as a starting point.

  • Side-chain Elaboration: The methyl group would be functionalized, for example, via bromination followed by displacement to introduce a two-carbon unit, ultimately forming a precursor for the lactone ring.

  • Lactone Ring Formation: Intramolecular cyclization would be induced to form the 3,4-dihydroisochromen-1-one ring system.

  • Carboxylic Acid Introduction: The nitro group from the starting material could be reduced to an amine, which is then converted to the carboxylic acid via a Sandmeyer-type reaction (diazotization followed by reaction with a cyanide source and subsequent hydrolysis).

  • Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

G_Synthesis_Workflow start Substituted Benzene Precursor step1 Side-Chain Functionalization start->step1 Step 1 step2 Intramolecular Cyclization (Lactone Formation) step1->step2 Step 2 step3 Functional Group Conversion (e.g., -NO2 to -COOH) step2->step3 Step 3 step4 Purification (Recrystallization / Chromatography) step3->step4 Step 4 end This compound step4->end

Fig. 2: A plausible synthetic workflow for this compound.

Biological Activity and Signaling Pathways

As of late 2025, there is a significant lack of published research on the specific biological activities, pharmacological effects, and mechanisms of action of this compound. Searches of scientific databases do not yield studies detailing its interaction with biological targets or its effects on cellular signaling pathways.

This indicates that this compound is an under-investigated natural product, representing an opportunity for future research in areas such as:

  • Screening for antimicrobial, anti-inflammatory, or anticancer activity.

  • Investigation of enzyme inhibition properties.

  • Elucidation of its effects on key cellular signaling cascades.

G_Research_Status compound This compound structure Chemical Structure & Properties Known compound->structure Established isolation Isolation Protocol Generally Described compound->isolation Established synthesis Specific Synthesis Protocol Lacking compound->synthesis Research Gap activity Biological Activity & Pharmacology Unknown compound->activity Research Gap pathways Signaling Pathway Interactions Unexplored compound->pathways Research Gap

Fig. 3: Current research status of this compound.

Conclusion

This compound is a well-characterized coumarin from a chemical perspective, with its structure and basic properties defined. It can be isolated from its natural source, Gentiana macrophylla. However, a significant knowledge gap exists regarding its synthesis and biological functions. This guide summarizes the current available technical data and highlights the unexplored potential of this molecule, making it a candidate for further investigation in natural product synthesis and medicinal chemistry.

References

Erythrocentauric Acid: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Erythrocentauric acid, more commonly referred to in scientific literature as erythrocentaurin, is a secoiridoid glycoside that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its natural sources and detailed methodologies for its isolation and purification, tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources

Erythrocentaurin is predominantly found in plant species belonging to the Gentianaceae family. One of the most well-documented sources for the isolation of this compound is Enicostemma littorale .[1] This plant is a perennial herb found in various parts of the world and has been traditionally used in herbal medicine. The aerial parts of the plant are typically used for the extraction and isolation of erythrocentaurin.

Isolation and Purification Methodologies

The isolation of erythrocentaurin from its natural sources involves a series of extraction and chromatographic steps. A highly efficient method for obtaining high-purity erythrocentaurin utilizes Medium-Pressure Liquid Chromatography (MPLC).

Experimental Protocol: MPLC Isolation from Enicostemma littorale [1]

This protocol describes a rapid and effective method for the preparative isolation of erythrocentaurin from the ethyl acetate fraction of Enicostemma littorale.

1. Plant Material and Extraction:

  • The aerial parts of Enicostemma littorale are collected, shade-dried, and coarsely powdered.
  • The powdered plant material is subjected to extraction with a suitable solvent, such as methanol or ethanol, using standard methods like maceration or Soxhlet extraction.
  • The crude extract is then fractionated using liquid-liquid partitioning with solvents of increasing polarity. An ethyl acetate fraction is typically prepared for the subsequent chromatographic purification.

2. Medium-Pressure Liquid Chromatography (MPLC):

  • Column: A silica gel (Si60) column is used for the separation.
  • Mobile Phase: A step gradient of ethyl acetate in n-hexane is employed. The process starts with 10% ethyl acetate in n-hexane, followed by a step increase to 20% ethyl acetate in n-hexane.
  • Sample Loading: The dried ethyl acetate fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
  • Elution and Fraction Collection: The mobile phase is pumped through the column, and fractions are collected. Erythrocentaurin typically elutes with the 20% ethyl acetate in n-hexane step.
  • Monitoring: The separation is monitored using Thin-Layer Chromatography (TLC) or High-Performance Thin-Layer Chromatography (HPTLC). For HPTLC, silica gel 60 F254 plates can be used with a mobile phase of toluene/ethyl acetate/formic acid (80:18:2 v/v/v). Densitometric analysis can be performed at 230 nm. Erythrocentaurin appears at an Rf value of approximately 0.54 ± 0.04.[1]

3. Purity and Recovery:

  • The fractions containing pure erythrocentaurin are pooled and the solvent is evaporated to yield the final product.
  • The purity of the isolated compound can be assessed using HPTLC and other spectroscopic techniques like NMR and Mass Spectrometry.

Quantitative Data

The following table summarizes the quantitative data associated with the MPLC isolation method described above.

ParameterValueReference
Starting Material20 g of ethyl acetate fraction of Enicostemma littorale[1]
Column Dimensions70 x 460 mm[1]
Stationary PhaseSi60[1]
Processing Time< 3 hours[1]
Purity of Isolated Compound≈ 97%[1]
Recovery of Erythrocentaurin87.77%[1]
HPTLC Rf value0.54 ± 0.04[1]

Visualizations

Workflow for the Isolation of Erythrocentaurin

The following diagram illustrates the key steps in the isolation and purification of erythrocentaurin from Enicostemma littorale.

Isolation_Workflow Start Dried & Powdered Enicostemma littorale Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Fractionation Liquid-Liquid Partitioning Extraction->Fractionation EtOAc_Fraction Ethyl Acetate Fraction Fractionation->EtOAc_Fraction MPLC Medium-Pressure Liquid Chromatography (MPLC) (Si60 Column) EtOAc_Fraction->MPLC Gradient_Elution Step Gradient Elution: 1. 10% EtOAc in n-Hexane 2. 20% EtOAc in n-Hexane MPLC->Gradient_Elution Fraction_Collection Fraction Collection MPLC->Fraction_Collection HPTLC_Analysis HPTLC Analysis for Purity Check (Rf ≈ 0.54) Fraction_Collection->HPTLC_Analysis Pure_Compound Pure Erythrocentaurin (≈97%) HPTLC_Analysis->Pure_Compound

Caption: Workflow for the isolation of erythrocentaurin.

Note on Biological Activity: While this guide focuses on the natural sources and isolation of erythrocentaurin, it is worth noting that the compound has been investigated for its α-amylase inhibitory activity, suggesting potential applications in the management of carbohydrate metabolism.[1] Further research into its signaling pathways and pharmacological effects is warranted.

References

Unveiling Erythrocentauric Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Erythrocentauric acid (1-oxo-3,4-dihydroisochromene-5-carboxylic acid), a naturally occurring isocoumarin derivative. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's discovery, historical background, experimental protocols for its isolation and characterization, and available data on its biological activities.

Discovery and Historical Background

This compound, identified chemically as 1-oxo-3,4-dihydroisochromene-5-carboxylic acid, is a compound intrinsically linked to the medicinal plant Centaurium erythraea Rafn. (Gentianaceae). While the specific historical record of the isolation and naming of "this compound" is not extensively documented under this synonym, its discovery is closely tied to the phytochemical investigation of Centaurium erythraea.

A pivotal study in this context is the isolation and structural elucidation of a closely related precursor, 5-formyl-2,3-dihydroisocoumarin, by Valentão and colleagues in 2003. This research laid the foundational methodology for the extraction and characterization of this class of isocoumarins from C. erythraea. It is highly probable that this compound co-exists with its aldehyde analogue in the plant or is formed through oxidation during the extraction and isolation process, a common transformation for natural aldehydes.

The name "Erythrocentauric" itself is a clear homage to its botanical source, combining "erythraea" from the species name and "centaurium" from the genus. This nomenclature underscores the compound's origin and its place within the rich chemical tapestry of the Gentianaceae family, which is known for producing a wide array of bioactive secondary metabolites, including secoiridoids, xanthones, and phenolic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is computationally derived and provides a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₁₀H₈O₄PubChem
Molecular Weight 192.17 g/mol PubChem
IUPAC Name 1-oxo-3,4-dihydroisochromene-5-carboxylic acidPubChem
CAS Number 90921-13-4PubChem
XLogP3 1.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem

Experimental Protocols

The following sections detail the methodologies for the isolation and structural elucidation of isocoumarins from Centaurium erythraea, based on the established protocols for 5-formyl-2,3-dihydroisocoumarin. These methods are directly applicable to the study of this compound.

Plant Material and Extraction
  • Plant Material: Aerial parts of Centaurium erythraea Rafn. are collected, dried, and powdered.

  • Extraction: The powdered plant material is subjected to extraction with a solvent of increasing polarity, typically starting with a less polar solvent like chloroform, followed by more polar solvents such as ethyl acetate and methanol. For the isolation of isocoumarins, the chloroform extract is of primary interest.

Isolation and Purification

A multi-step chromatographic process is employed to isolate the target compounds from the crude chloroform extract.

  • Column Chromatography (CC): The extract is first fractionated using silica gel column chromatography with a gradient elution system. A common mobile phase consists of a mixture of light petroleum and chloroform, with an increasing proportion of chloroform.

  • Preparative Thin-Layer Chromatography (pTLC): Fractions showing the presence of the desired compounds (monitored by TLC) are further purified using preparative TLC on silica gel plates. A typical solvent system for this step is a mixture of toluene and chloroform.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using a semi-preparative HPLC system equipped with a suitable column (e.g., a C18 column) and a mobile phase tailored to the compound's polarity.

Figure 1: Workflow for the Isolation of Isocoumarins from Centaurium erythraea.
Structural Elucidation

The molecular structure of the isolated compounds is determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyls (C=O) and hydroxyls (O-H).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be characteristic of certain chromophores.

Biological Activity and Signaling Pathways

Currently, there is a paucity of specific research on the biological activities and signaling pathways of this compound. However, the broader class of dihydroisocoumarins has been reported to exhibit a range of biological effects, including antimicrobial and antioxidant activities. Further investigation is warranted to elucidate the specific pharmacological profile of this compound and its potential as a therapeutic agent. No specific signaling pathways have been described for this compound to date.

Conclusion

This compound is a natural product with a clear phytochemical link to Centaurium erythraea. While its direct historical documentation is limited, the established methodologies for the isolation and characterization of its close analogue, 5-formyl-2,3-dihydroisocoumarin, provide a robust framework for future research. The potential biological activities of this compound class suggest that further investigation into the pharmacological properties and mechanisms of action of this compound could be a promising avenue for drug discovery and development. This guide serves as a foundational resource to stimulate and support such endeavors.

An In-depth Technical Guide to the Erythrocentauric Acid Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrocentauric acid, a notable isochromanone derivative, has been identified in the medicinal plant Centaurium erythraea. Despite its name suggesting a connection to the prevalent secoiridoids within this species, its chemical structure dictates a distinct biosynthetic origin, likely through a polyketide pathway. This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic pathway for this compound. It details the putative enzymatic steps, precursor molecules, and regulatory mechanisms. Furthermore, this document offers detailed experimental protocols for the isolation, quantification, and enzymatic analysis of this pathway, alongside workflows for gene discovery and functional characterization. The information presented herein serves as a foundational resource for researchers aiming to elucidate this novel metabolic route and harness its potential for drug development and metabolic engineering.

Introduction

Centaurium erythraea Rafn (common centaury), a member of the Gentianaceae family, is a well-known medicinal herb traditionally used for its bitter principles to treat digestive ailments.[1][2] The phytochemistry of this plant is dominated by secoiridoid glucosides such as swertiamarin, gentiopicroside, and sweroside.[3][4] However, another class of compounds, the isochromanones, has also been isolated from this plant.[5][6] Among these is this compound, with the systematic name 1-oxo-3,4-dihydroisochromene-5-carboxylic acid.[7]

A critical distinction must be made at the outset: this compound is not a secoiridoid. Its isochromanone core structure points towards a biosynthetic origin from the polyketide pathway, which is fundamentally different from the terpenoid pathway that produces secoiridoids. The polyketide pathway involves the sequential condensation of acyl-CoA units, typically acetyl-CoA as a starter and malonyl-CoA as an extender, catalyzed by polyketide synthases (PKSs).[1][8]

This guide will delineate the proposed biosynthetic pathway of this compound, detail the key enzymatic players, provide actionable experimental protocols, and discuss potential regulatory networks.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed via a Type III polyketide synthase pathway. These PKSs are relatively simple homodimeric enzymes that catalyze iterative decarboxylative condensations of a starter CoA-ester with several extender units. The resulting linear polyketide chain then undergoes cyclization and aromatization to yield a variety of scaffolds.[1]

The proposed pathway for this compound likely involves the following key stages:

  • Starter Unit Selection: The biosynthesis is initiated with a specific starter molecule, which could be acetyl-CoA or another acyl-CoA.

  • Polyketide Chain Elongation: A Type III PKS catalyzes the sequential condensation of malonyl-CoA extender units to the growing polyketide chain.

  • Cyclization and Aromatization: The linear polyketide intermediate undergoes intramolecular cyclization to form the core isochromanone ring system.

  • Tailoring Modifications: A series of post-PKS modifications, such as reductions and oxidations, tailor the scaffold to yield the final this compound structure.

A related compound, erythrocentaurin (5-formyl-3,4-dihydroisocoumarin), has also been isolated from C. erythraea.[5][9][10] It is plausible that this compound is formed via the oxidation of the aldehyde group of erythrocentaurin.

This compound Biosynthesis Pathway AcetylCoA Acetyl-CoA PKS Type III PKS AcetylCoA->PKS MalonylCoA Malonyl-CoA (x4) MalonylCoA->PKS LinearPentaketide Linear Pentaketide Intermediate Reductase Reductase(s) LinearPentaketide->Reductase CyclizedIntermediate Cyclized Dihydroisocoumarin Intermediate Erythrocentaurin Erythrocentaurin (5-formyl-3,4-dihydroisocoumarin) CyclizedIntermediate->Erythrocentaurin Further Tailoring (e.g., Oxidation) Oxidase Oxidase/Dehydrogenase Erythrocentaurin->Oxidase ErythrocentauricAcid This compound PKS->LinearPentaketide Chain Elongation & Cyclization Reductase->CyclizedIntermediate Reduction & Spontaneous Cyclization Oxidase->ErythrocentauricAcid Oxidation of Aldehyde

Figure 1: Proposed biosynthetic pathway for this compound.

Key Enzymes in the Proposed Pathway

  • Type III Polyketide Synthase (PKS): This is the foundational enzyme that constructs the carbon skeleton of this compound. It is expected to be a chalcone synthase (CHS)-like enzyme but with a product specificity that leads to the isochromanone scaffold.

  • Reductase(s): Following the PKS-catalyzed reaction, one or more reductases are likely required to reduce specific keto groups in the polyketide chain before or during cyclization.

  • Oxidase/Dehydrogenase: An oxidative enzyme, likely a dehydrogenase, is proposed to catalyze the final step of converting the aldehyde group of erythrocentaurin to the carboxylic acid of this compound.

Quantitative Data

CompoundPlant PartConcentration RangeReference
SwertiamarinHerb3.83 - 8.94 mg/100 mg dry weight[8]
GentiopicrosideShootsApprox. 1-2 mg/g dry weight[11]
SwerosideAerial PartsVariable, often lower than swertiamarin[6]
This compound Aerial Parts Data Not Available -

Note: The lack of quantitative data for this compound highlights a significant knowledge gap and an opportunity for future research.

Experimental Protocols

Protocol for Isolation and Quantification of this compound from Centaurium erythraea

This protocol outlines a standard procedure for the extraction and analysis of isochromanones using High-Performance Liquid Chromatography (HPLC).

1. Plant Material and Extraction: a. Harvest aerial parts of Centaurium erythraea and freeze-dry them. b. Grind the lyophilized tissue to a fine powder. c. Accurately weigh ~500 mg of the powdered plant material into a 15 mL conical tube. d. Add 10 mL of 80% methanol (MeOH). e. Sonicate for 30 minutes in a water bath at room temperature. f. Centrifuge at 4,000 x g for 15 minutes. g. Carefully collect the supernatant. h. Repeat the extraction (steps d-g) on the pellet two more times. i. Pool the supernatants and evaporate to dryness under vacuum using a rotary evaporator. j. Reconstitute the dried extract in 1 mL of 80% MeOH. k. Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-DAD Analysis: a. HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD). b. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient Program:

  • 0-5 min: 5% B
  • 5-30 min: 5% to 70% B
  • 30-35 min: 70% to 100% B
  • 35-40 min: Hold at 100% B
  • 40-45 min: 100% to 5% B
  • 45-50 min: Re-equilibrate at 5% B f. Flow Rate: 1.0 mL/min. g. Injection Volume: 10 µL. h. Column Temperature: 30 °C. i. Detection: Monitor at a wavelength range of 210-400 nm. The expected λmax for the isochromanone chromophore is around 245 and 315 nm.

3. Quantification: a. Prepare a calibration curve using an authenticated standard of this compound (if available) or a closely related isochromanone standard. b. The concentration of this compound in the plant extract is determined by comparing its peak area to the calibration curve.

Protocol for in vitro Assay of a Putative Polyketide Synthase

This protocol is designed to test a candidate PKS enzyme for its ability to produce the polyketide backbone of this compound.

1. Enzyme Source: a. Clone the candidate PKS gene into an expression vector (e.g., pET vector series) and transform into E. coli BL21(DE3). b. Grow the bacterial culture and induce protein expression with IPTG. c. Harvest the cells and purify the recombinant PKS protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

2. Enzyme Assay Reaction: a. Prepare a reaction mixture in a microcentrifuge tube containing:

  • 100 mM Potassium Phosphate Buffer (pH 7.0)
  • 2-5 µg of purified PKS enzyme
  • 100 µM Acetyl-CoA (starter unit)
  • 200 µM Malonyl-CoA (extender unit)
  • Total volume: 50 µL b. Initiate the reaction by adding the enzyme. c. Incubate at 30 °C for 1-2 hours. d. Stop the reaction by adding 5 µL of 20% HCl.

3. Product Extraction and Analysis: a. Extract the reaction products by adding 100 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases. b. Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness. c. Reconstitute the dried residue in 20 µL of methanol. d. Analyze the product by HPLC or LC-MS using the conditions described in Protocol 5.1. Compare the retention time and mass spectrum of the product with an authentic standard if available.

Protocol for Gene Expression Analysis by qRT-PCR

This protocol allows for the quantification of the transcript levels of candidate biosynthetic genes.

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from various tissues of C. erythraea (e.g., leaves, stems, roots, flowers) using a commercial plant RNA extraction kit. b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

2. qRT-PCR Reaction: a. Design gene-specific primers for the candidate PKS and other putative biosynthetic genes. Primers should amplify a product of 100-200 bp. b. Prepare the qRT-PCR reaction mixture:

  • 10 µL of 2x SYBR Green Master Mix
  • 1 µL of forward primer (10 µM)
  • 1 µL of reverse primer (10 µM)
  • 2 µL of diluted cDNA (e.g., 1:10 dilution)
  • 6 µL of nuclease-free water
  • Total volume: 20 µL c. Perform the qRT-PCR in a real-time PCR cycler with the following typical conditions:
  • Initial denaturation: 95 °C for 10 min
  • 40 cycles of:
  • Denaturation: 95 °C for 15 sec
  • Annealing/Extension: 60 °C for 1 min
  • Melt curve analysis to verify product specificity.

3. Data Analysis: a. Use the 2-ΔΔCt method to calculate the relative expression levels of the target genes. b. Normalize the expression data to a stably expressed reference gene (e.g., Actin or Ubiquitin).

Regulation of this compound Biosynthesis

The biosynthesis of plant secondary metabolites, including polyketides, is tightly regulated at the transcriptional level. Transcription factors (TFs) from various families, such as MYB, bHLH, and WRKY, are known to bind to the promoters of biosynthetic genes and modulate their expression.

Furthermore, plant hormones, particularly jasmonic acid (JA) and its derivatives, are key signaling molecules that often induce the production of defense-related secondary metabolites. Wounding or herbivory can trigger the JA signaling cascade, leading to the upregulation of biosynthetic pathways. Given that many polyketides have defensive roles, it is plausible that the this compound pathway is also regulated by JA.

JA_Signaling_Pathway Stress Wounding / Herbivory JA_biosynthesis JA Biosynthesis Stress->JA_biosynthesis JA_Ile JA-Ile JA_biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 (TF) JAZ->MYC2 represses PKS_promoter PKS Gene Promoter MYC2->PKS_promoter activates PKS_gene PKS Gene Transcription PKS_promoter->PKS_gene PKS_protein PKS Protein PKS_gene->PKS_protein Translation Erythro_biosynthesis This compound Biosynthesis PKS_protein->Erythro_biosynthesis

Figure 2: Jasmonic acid signaling as a potential regulator.

Experimental Workflow for Pathway Elucidation

For researchers aiming to fully elucidate the this compound biosynthetic pathway, a systematic approach is recommended. The following workflow outlines the key stages from gene discovery to pathway verification.

Experimental_Workflow A 1. Transcriptome Analysis (C. erythraea tissues, -elicitor vs +elicitor e.g., MeJA) B 2. Candidate Gene Identification (Homology search for PKS, reductases, oxidases) A->B C 3. Gene Expression Profiling (qRT-PCR across tissues and treatments) B->C D 4. Heterologous Expression & Protein Purification (E. coli or yeast) B->D C->D Prioritize highly expressed genes E 5. In Vitro Enzyme Assays (Test candidate enzymes with putative substrates) D->E F 6. Product Identification (LC-MS, NMR) E->F G 7. In Planta Gene Silencing (VIGS or RNAi) & Metabolite Analysis F->G Confirm in vivo function H 8. Pathway Confirmation F->H G->H

Figure 3: Workflow for elucidating the this compound pathway.

Conclusion

The biosynthesis of this compound in Centaurium erythraea represents an intriguing and underexplored area of plant secondary metabolism. While its structural classification as an isochromanone strongly suggests a polyketide origin, the specific genes and enzymes responsible for its formation remain to be identified and characterized. This technical guide has synthesized the available information to propose a plausible biosynthetic pathway and has provided a suite of detailed experimental protocols to empower researchers to investigate this pathway. Elucidating the complete biosynthetic route to this compound will not only contribute to our fundamental understanding of plant metabolic diversity but may also open avenues for the biotechnological production of this and related bioactive compounds for pharmaceutical applications.

References

Erythrocentauric acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrocentauric acid is a naturally occurring coumarin derivative that has been identified as a constituent of certain medicinal plants. This technical guide provides a consolidated overview of its chemical identity. Despite its presence in traditionally used medicinal flora, publicly available research detailing its specific biological activities, mechanisms of action, and associated experimental protocols remains limited. This document serves as a foundational reference, summarizing the core chemical information and outlining a general workflow for its study.

Chemical Identity

A clear understanding of a compound's chemical identifiers is fundamental for any research and development endeavor. The following table summarizes the key chemical information for this compound.

Identifier TypeValue
CAS Number 90921-13-4[1]
Molecular Formula C10H8O4[1]
IUPAC Name 1-oxo-3,4-dihydroisochromene-5-carboxylic acid[1]
Synonyms 5-Isochromancarboxylic acid, 1-oxo-; 3,4-Dihydro-1-oxo-1H-2-benzopyran-5-carboxylic acid[1]
Molecular Weight 192.17 g/mol
InChI InChI=1S/C10H8O4/c11-9(12)7-2-1-3-8-6(7)4-5-14-10(8)13/h1-3H,4-5H2,(H,11,12)
InChIKey VOPDFFBAKXNSRA-UHFFFAOYSA-N
SMILES C1COC(=O)C2=C1C(=CC=C2)C(=O)O

Biological Context and Research Landscape

This compound has been isolated from plants of the Gentiana genus, which have a history of use in traditional medicine. However, specific studies detailing the pharmacological properties and biological activities of isolated this compound are not extensively available in the public domain. The majority of research on Gentiana macrophylla, a known source of the compound, focuses on its more abundant and studied constituents, such as gentiopicroside and swertiamarin.

Consequently, there is a notable absence of detailed experimental protocols, quantitative data on biological activity (e.g., IC50, EC50 values), and elucidated signaling pathways directly attributed to this compound. This presents an opportunity for novel research to explore the potential therapeutic applications of this compound.

General Research Workflow

The study of natural products like this compound typically follows a structured workflow from isolation to potential therapeutic application. The following diagram illustrates a generalized logical workflow for the investigation of this compound.

Erythrocentauric_Acid_Workflow cluster_0 Natural Source & Isolation cluster_1 Identification & Characterization cluster_2 Biological Evaluation cluster_3 Drug Development Pathway Source Gentiana macrophylla Extraction Extraction of Plant Material Source->Extraction Isolation Isolation of this compound Extraction->Isolation Identification Structural Elucidation (NMR, MS) Isolation->Identification Purity Purity Assessment (HPLC) Identification->Purity Screening In vitro Bioassays Purity->Screening Mechanism Mechanism of Action Studies Screening->Mechanism InVivo In vivo Animal Models Mechanism->InVivo Lead_Opt Lead Optimization InVivo->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A logical workflow for the research and development of this compound.

Future Directions

The current body of knowledge on this compound is primarily limited to its chemical structure and natural origin. Future research efforts are necessary to bridge the gap in understanding its biological role. Key areas for investigation include:

  • Pharmacological Screening: A broad screening of this compound against various biological targets to identify potential therapeutic areas.

  • Mechanism of Action Studies: Elucidation of the molecular pathways through which this compound exerts any identified biological effects.

  • In vivo Efficacy and Safety: Evaluation of the compound's efficacy and safety profile in animal models to determine its potential for further development.

This technical guide serves as a starting point for researchers and professionals interested in this compound. The limited data underscores the significant opportunities for further investigation into the properties and potential applications of this natural compound.

References

Molecular weight and formula of Erythrocentauric acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Erythrocentauric Acid

This technical guide provides a comprehensive overview of the chemical properties and biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a natural compound belonging to the coumarin family.[] Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C10H8O4[][2][3]
Molecular Weight 192.17 g/mol [][2][3]
IUPAC Name 1-oxo-3,4-dihydroisochromene-5-carboxylic acid[][2]
CAS Number 90921-13-4[]
Appearance Powder[]
Purity >95%[]
Density 1.4±0.1 g/cm³[]
SMILES C1COC(=O)C2=C1C(=CC=C2)C(=O)O[][2]
InChI InChI=1S/C10H8O4/c11-9(12)7-2-1-3-8-6(7)4-5-14-10(8)13/h1-3H,4-5H2,(H,11,12)[][2]

Biological Activity

This compound has been isolated from the roots of Gentiana macrophylla.[][3] Limited studies have investigated its biological effects.

Cytotoxicity

In one study, the cytotoxic effect of this compound was evaluated against human HepG2 (2.2.15) cells. The compound exhibited a CC50 (half-maximal cytotoxic concentration) of > 4.54 mM after 72 hours of exposure, as determined by an MTT assay.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of this compound are not extensively documented in publicly available literature. However, a general methodology for its isolation and identification has been described.

Isolation and Identification of this compound

This compound can be isolated from the chloroform fraction of the root of Gentiana macrophylla.[] The general workflow for its isolation and identification involves the following steps:

G Isolation and Identification Workflow A Root of Gentiana macrophylla B Extraction with Chloroform A->B C Column Chromatography B->C D Purification of Principles C->D E Spectral Data Analysis (UV, IR, MS, 1H-NMR, 13C-NMR) D->E F Structure Elucidation and Identification E->F

Isolation and Identification Workflow

The process begins with the extraction from the plant material, followed by separation and purification using various column chromatographic techniques.[] The structure of the isolated compound is then elucidated based on spectral data analysis (UV, IR, MS, 1H-NMR, 13C-NMR) and by comparison with standard substances.[]

Signaling Pathways

Information regarding the specific signaling pathways modulated by this compound is not available in the current scientific literature. Further research is required to elucidate its mechanism of action at the molecular level.

Conclusion

This compound is a natural coumarin with defined chemical and physical properties. While its biological activity is not extensively studied, it has shown limited cytotoxicity in a cancer cell line. The lack of detailed experimental protocols and mechanistic studies highlights the need for further investigation to understand its full therapeutic potential. The provided workflow for its isolation and identification can serve as a basis for future research endeavors.

References

Erythrocentauric Acid: A Review of a Seemingly Undiscovered Compound

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of prominent scientific databases and chemical literature has revealed a significant lack of information on a compound referred to as "Erythrocentauric acid." This suggests that "this compound" may be a novel, yet-to-be-described molecule, a substance known by an alternative name that is not indexed, or a term that is not currently recognized within the scientific community.

Despite a thorough investigation, no peer-reviewed articles, patents, or conference proceedings detailing the isolation, synthesis, characterization, or biological activity of this compound could be identified. Consequently, the core requirements of this technical guide—quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled at this time due to the absence of foundational research.

This lack of available data presents a unique challenge and, simultaneously, an opportunity for the scientific community. The name itself, "this compound," hints at a potential natural origin, possibly from a plant in the Erythraea or Centaurium genus, which are known sources of various bioactive compounds. However, without any published research, this remains purely speculative.

For researchers, scientists, and drug development professionals, the current state of knowledge on this compound is a blank slate. The initial steps for any investigation would need to focus on the fundamentals:

1. Discovery and Isolation: If this compound is a natural product, the primary task would be its isolation from the source organism. This would involve standard phytochemical techniques such as extraction, fractionation, and chromatography.

2. Structural Elucidation: Once isolated, a battery of analytical techniques would be required to determine its chemical structure. This would include Mass Spectrometry (MS) to determine its molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to establish the connectivity of atoms, and potentially X-ray crystallography for unambiguous three-dimensional structural confirmation.

3. Synthesis: Following structural elucidation, the total synthesis of this compound would be a crucial step to confirm the proposed structure and to provide a scalable source of the compound for further biological evaluation.

4. Biological Screening: With a confirmed structure and a reliable supply, this compound could then be subjected to a wide array of biological assays to determine its potential therapeutic effects. This could include screening for antimicrobial, anti-inflammatory, anti-cancer, or other pharmacological activities.

Given the current void in the literature, any research group that successfully isolates, characterizes, and reports on the biological activity of "this compound" would be making a significant and novel contribution to the field of natural product chemistry and drug discovery.

While the request for a comprehensive literature review on this compound could not be met due to the absence of published data, this report highlights a potential undiscovered area of chemical and pharmacological research. The scientific community is encouraged to investigate the possible existence and properties of this compound, which could represent a novel addition to the vast library of natural products with therapeutic potential. Until such research is conducted and published, "this compound" remains an enigma in the world of science.

An In-depth Technical Guide to Erythrocentauric Acid: Nomenclature, Synonyms, and Current Research Status

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive resource on the chemical identity of Erythrocentauric acid. Due to a notable lack of publicly available data on the biological activities of this compound, this document will focus on its established nomenclature and synonyms, providing a foundational understanding for any future research and development endeavors.

Chemical Nomenclature and Synonyms

This compound is a known chemical entity with a defined structure. The systematic nomenclature and various synonyms are crucial for accurate identification and literature searches.

Systematic and IUPAC Names

The formal name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 1-oxo-3,4-dihydroisochromene-5-carboxylic acid [1].

Registered Identifiers

For unambiguous identification in chemical databases and regulatory submissions, the following identifiers are assigned to this compound:

Identifier TypeIdentifier
CAS Registry Number90921-13-4[1]
PubChem CID118726453[1]
ChEMBL IDCHEMBL3397163[1]
Common Synonyms

In addition to its systematic name, this compound is also known by several other names in the literature and chemical catalogs. A comprehensive list of these synonyms is provided in Table 1 for easy reference.

Table 1: Synonyms for this compound

Synonym
1-Oxo-3,4-dihydroisochromene-5-carboxylic acid[1]
3,4-Dihydro-1-oxo-1H-2-benzopyran-5-carboxylic acid[1]
5-Isochromancarboxylic acid, 1-oxo-[1]
Erythrocentauricacid[1]

Chemical and Physical Properties

A summary of the key computed chemical and physical properties of this compound is presented in Table 2. These properties are essential for understanding its behavior in various experimental and formulation settings.

Table 2: Computed Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₈O₄PubChem[1]
Molecular Weight192.17 g/mol PubChem[1]
XLogP31.3PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count4PubChem[1]
Rotatable Bond Count1PubChem[1]

State of Biological and Pharmacological Research

A thorough review of scientific literature and patent databases reveals a significant gap in the understanding of the biological activities of this compound. As of the date of this guide, there are no publicly available studies that detail its mechanism of action, specific signaling pathway interactions, or comprehensive pharmacological profiling.

While the core chemical structure, 1-oxo-3,4-dihydroisochromene, is a component of some biologically active molecules, specific experimental data for the 5-carboxylic acid derivative, this compound, is absent. For instance, a recent study investigated the antimicrobial activity of novel 1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide derivatives, which share the same bicyclic core but differ in the substitution at other positions[2]. This suggests that the isochromene scaffold may be of interest in medicinal chemistry; however, it does not provide direct evidence of the biological effects of this compound itself.

Future Directions and Opportunities

The lack of biological data for this compound presents a clear opportunity for novel research. Given its defined chemical structure, future studies could focus on:

  • In vitro screening: A broad panel of bioassays could be employed to identify potential biological targets and activities.

  • Computational modeling: Docking studies and other in silico methods could predict potential interactions with known drug targets.

  • Synthesis of derivatives: Modification of the carboxylic acid group or the aromatic ring could lead to the discovery of novel compounds with interesting pharmacological properties.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the known chemical information of this compound to the current knowledge gap regarding its biological activity and the potential for future research.

G This compound: From Chemical Identity to Research Gaps cluster_known Established Chemical Information cluster_gap Knowledge Gap cluster_future Future Research Opportunities A Nomenclature & Synonyms (IUPAC, CAS, etc.) B Chemical & Physical Properties (Formula, MW, etc.) C Biological Activity Data (In Vitro / In Vivo) B->C Leads to a lack of... D Mechanism of Action & Signaling Pathways F Bioactivity Screening C->F Presents opportunity for... E Experimental Protocols G Computational Studies D->G Presents opportunity for... E->F Presents opportunity for... H Derivative Synthesis

References

Preliminary Screening of the Biological Activity of Compounds from Centaurium erythraea, with a Focus on Erythrocentaurin

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The initial inquiry into the biological activity of "Erythrocentauric acid" has led to a comprehensive investigation of "Erythrocentaurin" and the chemical constituents of the plant Centaurium erythraea. It is highly probable that the initial query contained a misnomer, as scientific literature predominantly refers to Erythrocentaurin, a compound isolated from Centaurium erythraea. This technical guide provides a detailed overview of the preliminary screening of the biological activities associated with extracts of Centaurium erythraea, which contains Erythrocentaurin. While specific bioactivity data for isolated Erythrocentaurin is limited, the activities of the plant's extracts provide a strong indication of the potential therapeutic properties of its constituent compounds.

Centaurium erythraea, commonly known as common centaury, has a rich history in traditional medicine for treating a variety of ailments. Modern phytochemical analysis has revealed a complex mixture of bioactive compounds, including secoiridoid glucosides (such as swertiamarin and gentiopicroside), phenolic acids, and sterols. This guide summarizes the key findings on the antioxidant, anti-inflammatory, and anticancer activities of Centaurium erythraea extracts, presents detailed experimental protocols for the assays used, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Biological Activities

The following tables summarize the quantitative data on the antioxidant, anticancer, and enzyme inhibitory activities of various extracts from Centaurium erythraea.

Table 1: Antioxidant Activity of Centaurium erythraea Extracts

Extract TypeAssayIC50 Value (µg/mL)Reference
MethanolicDPPH232 ± 2[1]
AqueousDPPH208 ± 2[1]
DecoctionDPPH186 ± 103[2]
EthanolicDPPH90 ± 7[2]
HydroethanolicDPPH49.54 ± 2.43[3]
Essential OilDPPH47.18 ± 3.62[4]
DecoctionReducing Power85.32[5]
MethanolicReducing Power350 ± 66[1]
AqueousReducing Power1310 ± 47[1]
Essential OilABTS-[4]

Table 2: Anticancer and Cytotoxic Activity of Centaurium erythraea Extracts

Extract TypeCell LineAssayIC50 Value (mg/mL)Reference
Methanolic (Control)HeLa (cervical cancer)MTT0.45[6]
Methanolic (Control)LS-174 (colon cancer)MTT0.62[6]
Methanolic (Control)A549 (lung cancer)MTT0.88[6]
Methanolic (Transgenic)HeLa (cervical cancer)MTT0.21[6]
Methanolic (Transgenic)LS-174 (colon cancer)MTT0.35[6]
Methanolic (Transgenic)A549 (lung cancer)MTT0.41[6]
Undescribed XanthoneMCF-7 (breast cancer)XTT-[7]
Undescribed XanthoneMDA-MB-231 (breast cancer)XTT-[7]

Table 3: Enzyme Inhibitory Activity of Centaurium erythraea Extracts and Constituents

Extract/CompoundEnzymeIC50 Value (µg/mL)Reference
Essential Oilα-Amylase168.62[4]
Essential Oilα-Glucosidase87.18[4]
Essential OilTyrosinase41.863 ± 0.031[4]
Essential OilElastase113.02 ± 3.37[4]
Erythrocentaurinα-Amylase1670 ± 280[8]
Decoction--[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound or extract.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).

    • Test sample dissolved in a suitable solvent.

    • Positive control (e.g., Ascorbic acid, Trolox).

    • Solvent for blank.

  • Procedure:

    • Prepare serial dilutions of the test sample and the positive control.

    • In a 96-well microplate, add a specific volume of the sample or standard to the wells.

    • Add the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the sample.[1][10][11]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the colored solution is measured, which is directly proportional to the number of living cells.

  • Reagents:

    • MTT solution (typically 5 mg/mL in PBS).

    • Cell culture medium.

    • Test compound.

    • Solubilization solution (e.g., DMSO, isopropanol with HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

    • Incubate the plate at 37°C for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (concentration of the compound that inhibits cell growth by 50%) is calculated.[12][13][14]

Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

  • Principle: The assay measures the peroxidase activity of COX enzymes. COX converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase activity is monitored by the oxidation of a chromogenic or fluorometric substrate. The inhibition of this activity is proportional to the inhibition of COX.[15][16][17]

  • Reagents:

    • COX-1 or COX-2 enzyme.

    • Assay buffer.

    • Heme (cofactor).

    • Arachidonic acid (substrate).

    • Test inhibitor.

    • Detection reagent (chromogenic or fluorometric).

  • Procedure:

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells.

    • Add various concentrations of the test inhibitor or a vehicle control.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the absorbance or fluorescence using a microplate reader.

    • The percentage of inhibition is calculated for each concentration of the inhibitor.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[15][16][17]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and a proposed signaling pathway modulated by Centaurium erythraea extracts.

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sample Prepare Sample Dilutions add_reagents Add Sample/Control and DPPH to Plate prep_sample->add_reagents prep_dpph Prepare DPPH Working Solution prep_dpph->add_reagents prep_control Prepare Positive Control prep_control->add_reagents incubate Incubate in Dark (30 min) add_reagents->incubate measure_abs Measure Absorbance (517 nm) incubate->measure_abs calculate Calculate % Inhibition and IC50 measure_abs->calculate

Figure 1: Experimental Workflow for DPPH Antioxidant Assay.

Experimental_Workflow_MTT_Assay cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_formazan_solubilization Formazan Solubilization & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt add_solvent Add Solubilization Solution incubate_mtt->add_solvent measure_abs Measure Absorbance (570 nm) add_solvent->measure_abs calculate_viability Calculate % Viability and IC50 measure_abs->calculate_viability

Figure 2: Experimental Workflow for MTT Cell Viability Assay.

Signaling_Pathway_Centaurium cluster_stimulus External Stimulus cluster_extract Intervention cluster_pathways Intracellular Signaling Pathways cluster_response Cellular Response Oxidative_Stress Oxidative Stress / Inflammatory Stimuli Akt Akt Oxidative_Stress->Akt ERK ERK Oxidative_Stress->ERK p38 p38 Oxidative_Stress->p38 NFkB NF-κB Oxidative_Stress->NFkB CE_Extract Centaurium erythraea Extract CE_Extract->Akt Activates CE_Extract->ERK Activates CE_Extract->p38 Activates CE_Extract->NFkB Inhibits FOXO3A FOXO3A CE_Extract->FOXO3A Modulates Nrf2 Nrf2 CE_Extract->Nrf2 Activates Survival Cell Survival & Proliferation Akt->Survival ERK->Survival p38->Survival Inflammation Inflammation NFkB->Inflammation Promotes Antioxidant_Response Antioxidant Response FOXO3A->Antioxidant_Response Nrf2->Antioxidant_Response

Figure 3: Proposed Signaling Pathways Modulated by Centaurium erythraea Extract.

Conclusion

The preliminary screening of Centaurium erythraea extracts reveals significant antioxidant, anti-inflammatory, and anticancer properties. These activities are attributed to the rich phytochemical composition of the plant, which includes Erythrocentaurin among other bioactive compounds. While direct evidence for the biological activity of isolated Erythrocentaurin is still emerging, the data from the whole-plant extracts provide a strong rationale for further investigation into its therapeutic potential. The detailed experimental protocols and visualized pathways presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of the promising pharmacological profile of Centaurium erythraea and its constituents. Future research should focus on the isolation and individual bioactivity screening of Erythrocentaurin and other key compounds to elucidate their specific mechanisms of action and potential for clinical applications.

References

Potential Therapeutic Targets of Erythrocentauric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrocentauric acid, also known as erythrocentaurin, is a naturally occurring isocoumarin derivative that has been isolated from plants of the Gentiana species, notably Gentiana macrophylla. While direct pharmacological studies on this compound are limited, the therapeutic activities of the plant extracts from which it is derived, and the broader class of isocoumarins to which it belongs, suggest a range of potential therapeutic applications. This technical guide provides an overview of the hypothesized therapeutic targets of this compound based on available evidence and details the experimental protocols required to investigate these targets.

Hypothesized Therapeutic Targets

Based on the known anti-inflammatory and antidiabetic properties of Gentiana macrophylla extracts and the general bioactivities of isocoumarins, the following are proposed as potential therapeutic targets for this compound.[1][2][3][4]

Anti-inflammatory Pathways

Inflammation is a complex biological response implicated in numerous diseases. Natural products are a rich source of compounds that modulate inflammatory pathways.[4] The anti-inflammatory potential of this compound can be investigated through its action on key inflammatory mediators and signaling cascades.

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[5] Inhibition of COX-2 is a major target for anti-inflammatory drugs.[6][7]

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[8] Inhibition of the NF-κB pathway is a promising strategy for controlling inflammation.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways are involved in a variety of cellular processes, including inflammation. Modulation of these pathways can impact the production of inflammatory cytokines.

Metabolic Disease Targets

Extracts from plants containing isocoumarins have demonstrated potential in managing metabolic disorders like type 2 diabetes.[3][4]

  • α-Glucosidase and α-Amylase: These enzymes are located in the small intestine and are responsible for the breakdown of carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase and α-amylase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.[9]

  • Xanthine Oxidase: This enzyme plays a crucial role in purine metabolism and its activity leads to the production of uric acid. Elevated levels of uric acid are associated with gout and other inflammatory conditions. Inhibition of xanthine oxidase is a therapeutic strategy for managing hyperuricemia and gout.

Quantitative Data Summary

Direct quantitative data for the bioactivity of this compound is not currently available in the public domain. The following table summarizes the known activities of extracts from Gentiana macrophylla and related isocoumarin compounds to provide a basis for hypothesizing the potential potency of this compound.

Compound/ExtractTarget/AssayIC50/EC50Reference
Agrimonolide (Isocoumarin)α-Glucosidase24.2 µM[9]
Desmethylagrimonolide (Isocoumarin)α-Glucosidase37.4 µM[9]
Fraxicoumarin (Isocoumarin)Nitric Oxide ProductionInhibition at 20µM[6][7]
Alterisocoumarin AAnti-inflammatory (NO production)10.68 µM[10]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential therapeutic targets of this compound.

In Vitro Anti-inflammatory Assays

a) Cyclooxygenase (COX-2) Inhibitor Screening Assay

This assay determines the ability of a test compound to inhibit the peroxidase activity of COX-2.[11][12]

  • Materials:

    • COX-2 enzyme

    • Arachidonic acid (substrate)

    • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

    • Assay buffer (e.g., Tris-HCl)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, COX-2 enzyme, and the colorimetric probe.

    • Add the test compound (this compound) at various concentrations to the wells of the microplate.

    • Add a known COX-2 inhibitor as a positive control and a vehicle control (e.g., DMSO).

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).

    • Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD).

    • Calculate the percentage of inhibition and determine the IC50 value.

b) NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway by quantifying the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.[8][13][14][15][16]

  • Materials:

    • Cells transfected with an NF-κB luciferase reporter construct (e.g., HEK293T)

    • Cell culture medium and reagents

    • Inducing agent (e.g., TNF-α or LPS)

    • Luciferase assay reagent

    • 96-well cell culture plate

    • Luminometer

  • Procedure:

    • Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (this compound) for a predetermined time.

    • Stimulate the cells with the inducing agent (e.g., TNF-α) to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.

    • After incubation, lyse the cells and add the luciferase assay reagent to the lysate.

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity to a control reporter (e.g., Renilla luciferase) if co-transfected.

    • Calculate the percentage of inhibition of NF-κB activation.

In Vitro Antidiabetic Assays

a) α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase activity, which is involved in carbohydrate digestion.[9]

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

    • Phosphate buffer (pH 6.8)

    • Sodium carbonate (to stop the reaction)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Add the test compound (this compound) at various concentrations, the α-glucosidase enzyme solution, and the phosphate buffer to the wells of a microplate.

    • Include a positive control (e.g., Acarbose) and a blank (without the enzyme).

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate at 37°C for a specified time (e.g., 20-30 minutes).

    • Stop the reaction by adding sodium carbonate.

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

b) α-Amylase Inhibition Assay

This assay determines the inhibitory effect of a compound on α-amylase, another key enzyme in carbohydrate digestion.[17][18][19][20]

  • Materials:

    • Porcine pancreatic α-amylase

    • Starch solution (substrate)

    • Dinitrosalicylic acid (DNSA) reagent

    • Phosphate buffer (pH 6.9)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Mix the test compound (this compound) at various concentrations with the α-amylase solution in a microplate.

    • Include a positive control (e.g., Acarbose) and a blank.

    • Pre-incubate the mixture at 37°C for 20 minutes.

    • Add the starch solution to initiate the enzymatic reaction and incubate for a further 15-30 minutes at 37°C.

    • Stop the reaction by adding the DNSA reagent and boiling for 5-10 minutes.

    • Cool the plate to room temperature and measure the absorbance at 540 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

Signaling Pathways

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

COX-2 Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Erythrocentauric_Acid This compound (Hypothesized) Erythrocentauric_Acid->COX-2 Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the COX-2 pathway by this compound.

Experimental Workflows

Alpha_Glucosidase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Reagents Prepare Test Compound, Enzyme, Substrate, and Buffer Solutions Mix Mix Test Compound, Enzyme, and Buffer Prepare Reagents->Mix Pre-incubate Pre-incubate at 37°C Mix->Pre-incubate Add Substrate Add pNPG Substrate Pre-incubate->Add Substrate Incubate Incubate at 37°C Add Substrate->Incubate Stop Reaction Add Sodium Carbonate Incubate->Stop Reaction Measure Absorbance Measure Absorbance at 405 nm Stop Reaction->Measure Absorbance Calculate Calculate % Inhibition and IC50 Value Measure Absorbance->Calculate

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Conclusion

While direct evidence for the therapeutic targets of this compound is currently lacking, its chemical class and the biological activities of its plant source provide a strong rationale for investigating its potential as an anti-inflammatory and antidiabetic agent. The experimental protocols and hypothesized pathways detailed in this guide offer a clear roadmap for researchers to elucidate the specific mechanisms of action of this compound and evaluate its therapeutic potential. Further research in this area is warranted to unlock the full pharmacological profile of this promising natural compound.

References

Erythrocentauric Acid: A Technical Overview of a Natural Coumarin

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available scientific information on Erythrocentauric acid, a naturally occurring coumarin derivative. Despite its identification and isolation, detailed research on its derivatives, specific biological activities, and mechanisms of action remains limited in publicly accessible scientific literature. This document outlines its basic characteristics and the pharmacological context of its natural source.

Core Characteristics of this compound

This compound is a natural compound classified under the coumarin family.[1] It has been isolated from the roots of the medicinal plant Gentiana macrophylla Pall.[2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is primarily derived from computational models and entries in chemical databases.

PropertyValueSource
Molecular Formula C₁₀H₈O₄PubChem[3]
Molecular Weight 192.17 g/mol PubChem[3]
IUPAC Name 1-oxo-3,4-dihydroisochromene-5-carboxylic acidPubChem[3]
Synonyms 90921-13-4, 5-Isochromancarboxylic acid, 1-oxo-, 3,4-Dihydro-1-oxo-1H-2-benzopyran-5-carboxylic acidPubChem[3]
Density 1.4±0.1 g/cm³BOC Sciences[1]

This compound Derivatives

Extensive searches of scientific databases did not yield specific information on the synthesis or biological evaluation of derivatives of this compound. The development of analogs and the exploration of structure-activity relationships (SAR) for this compound appear to be uncharted areas of research.

Biological Activity and Pharmacological Context

There is a significant lack of specific data on the biological activities and mechanism of action of this compound itself.

The source plant, Gentiana macrophylla, has a history of use in traditional medicine and has been investigated for various pharmacological properties.[1][3] Modern studies on Gentiana macrophylla extracts and its other constituents, such as gentiopicroside and swertiamarin, have revealed a range of biological effects, including anti-inflammatory, antioxidant, and hepatoprotective activities.[3] However, it is crucial to note that these activities are attributed to the whole plant extract or other specific compounds, and not explicitly to this compound.

No specific signaling pathways modulated by this compound have been identified in the reviewed literature.

Experimental Protocols

A general workflow for the isolation and characterization of natural products like this compound is depicted below.

G plant_material Plant Material (Gentiana macrophylla roots) extraction Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Isolation of Pure Compound fractionation->isolation structure_elucidation Structure Elucidation isolation->structure_elucidation

General workflow for natural product isolation.

Future Research Directions

The current body of knowledge on this compound is limited to its basic chemical identity and natural occurrence. This presents a clear opportunity for further research in the following areas:

  • Synthesis of this compound and its Derivatives: Development of synthetic routes would enable the production of sufficient quantities for comprehensive biological screening and the creation of novel analogs.

  • Biological Screening: A broad-based biological screening of this compound is warranted to identify potential therapeutic activities.

  • Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the underlying mechanism of action and identify molecular targets and signaling pathways would be essential.

References

Methodological & Application

Application Note: Isolation and Characterization of Erythrocentauric Acid

Author: BenchChem Technical Support Team. Date: November 2025

However, detailed protocols for the isolation and purification of erythrocentauric acid from its natural source, the plant Centaurium erythraea Rafn (gentianaceae), are available. This document provides a comprehensive protocol for the isolation of this compound, along with its characterization and known biological activities, which may be of significant interest to researchers, scientists, and drug development professionals.

Introduction

This compound is a secoiridoid glucoside found in Centaurium erythraea. It is of interest to the scientific community due to its potential pharmacological activities. This document outlines the procedure for its extraction, isolation, and purification from dried aerial parts of the plant.

Experimental Protocol: Isolation of this compound

This protocol is based on methodologies described in the scientific literature for the isolation of secoiridoid glucosides from Centaurium erythraea.

1. Plant Material and Extraction

  • 1.1. Dried and powdered aerial parts of Centaurium erythraea are used as the starting material.

  • 1.2. The powdered plant material is macerated with 70% ethanol at room temperature for 24 hours. This process is typically repeated three times to ensure exhaustive extraction.

  • 1.3. The resulting ethanolic extracts are combined and filtered.

  • 1.4. The solvent is evaporated under reduced pressure to yield a crude extract.

2. Liquid-Liquid Partitioning

  • 2.1. The crude extract is dissolved in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity.

  • 2.2. The aqueous solution is first partitioned with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

  • 2.3. The aqueous layer is then partitioned with a solvent of intermediate polarity, such as ethyl acetate, to separate compounds of medium polarity. This compound is expected to remain in the aqueous layer due to its glycosidic nature.

3. Chromatographic Purification

  • 3.1. Column Chromatography: The final aqueous extract is subjected to column chromatography over a suitable stationary phase, such as Diaion HP-20 or Amberlite XAD-4.

    • The column is first washed with water to remove highly polar compounds.

    • A stepwise gradient of methanol in water is then used for elution. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • 3.2. Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are pooled and further purified by preparative HPLC on a C18 column.

    • A typical mobile phase would be a gradient of acetonitrile in water.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

4. Purity and Characterization

  • The purity of the isolated this compound is assessed by analytical HPLC.

  • The structure of the compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and Mass Spectrometry (MS).

Data Presentation

ParameterValueReference
Plant SourceCentaurium erythraea Rafn
Starting MaterialDried aerial parts
Extraction Solvent70% Ethanol
Primary PurificationColumn Chromatography (e.g., Diaion HP-20)
Final PurificationPreparative HPLC (C18)
Typical Purity>95%

Visualizations

G cluster_extraction Extraction cluster_partitioning Partitioning cluster_purification Purification plant Powdered Plant Material (Centaurium erythraea) maceration Maceration with 70% EtOH plant->maceration filtration Filtration maceration->filtration evaporation Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract yields partitioning Liquid-Liquid Partitioning (n-hexane, ethyl acetate) crude_extract->partitioning aqueous_layer Aqueous Layer partitioning->aqueous_layer column_chrom Column Chromatography (e.g., Diaion HP-20) aqueous_layer->column_chrom for hplc Preparative HPLC (C18) column_chrom->hplc pure_compound Pure this compound hplc->pure_compound G EA This compound CYP Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6) EA->CYP Inhibits Metabolite Metabolite CYP->Metabolite Drug Drug Substrate Drug->CYP Metabolized by

Application Notes & Protocols for the Quantification of Erythrocentauric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erythrocentauric acid is a natural coumarin compound, identified as 1-oxo-3,4-dihydroisochromene-5-carboxylic acid, with the molecular formula C₁₀H₈O₄[1][]. It has been isolated from medicinal plants such as Gentiana macrophylla and is a constituent of Centaurium erythraea[][3][4]. The quantification of this compound in various samples, including plant extracts and biological matrices, is essential for pharmacokinetic studies, quality control of herbal products, and exploring its pharmacological potential. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. While specific validated methods for this compound are not widely published, the following protocols are based on established methods for the analysis of related compounds, such as secoiridoid glycosides and phenolic acids, found in the Gentianaceae family[5][6][7].

Extraction of this compound from Plant Material

This protocol is designed for the extraction of this compound and other secondary metabolites from dried and powdered plant material, such as Centaurium erythraea or Gentiana macrophylla.

Experimental Protocol: Solid-Liquid Extraction

  • Sample Preparation : Weigh 1.0 g of finely powdered, dried plant material into a conical flask.

  • Solvent Addition : Add 20 mL of 80% methanol (v/v) to the flask. Methanol is an effective solvent for extracting a broad range of polar and semi-polar compounds, including coumarins and secoiridoids[8].

  • Ultrasonic Extraction : Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature. Ultrasonication enhances extraction efficiency by disrupting cell walls.

  • Centrifugation : Transfer the extract to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Supernatant Collection : Carefully decant the supernatant into a clean collection vessel.

  • Re-extraction : To ensure exhaustive extraction, repeat the process (steps 2-5) on the plant residue with another 20 mL of 80% methanol.

  • Pooling and Filtration : Combine the supernatants from both extractions and filter through a 0.45 µm syringe filter into a volumetric flask.

  • Final Volume Adjustment : Adjust the final volume to 50 mL with 80% methanol. This stock solution is now ready for HPLC or LC-MS/MS analysis. For LC-MS/MS, a further dilution with the initial mobile phase may be necessary.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of plant extracts where concentrations of this compound are expected to be relatively high.

Experimental Protocol: HPLC-UV Analysis

  • Chromatographic System : A standard HPLC system equipped with a UV-Vis detector.

  • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of phenolic and coumarinic compounds[6].

  • Mobile Phase :

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution :

    • 0-5 min: 10% B

    • 5-25 min: 10% to 40% B

    • 25-30 min: 40% to 70% B

    • 30-35 min: 70% B

    • 35-40 min: 70% to 10% B

    • 40-45 min: 10% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : Based on the coumarin structure, a UV detection wavelength between 254 nm and 320 nm should be evaluated for optimal sensitivity.

  • Injection Volume : 10 µL.

  • Standard Preparation : Prepare a stock solution of isolated this compound of known purity in methanol. Create a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

  • Quantification : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices or when low concentrations are expected, such as in biological fluids.

Experimental Protocol: LC-MS/MS Analysis

  • LC System : A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase :

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution : A shorter gradient can be employed due to the selectivity of MS detection.

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40 °C.

  • Mass Spectrometer : Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode : ESI in negative mode is proposed due to the presence of a carboxylic acid group, which readily forms [M-H]⁻ ions.

  • MRM Transitions : The molecular weight of this compound is 192.17 g/mol [1][]. Specific MRM (Multiple Reaction Monitoring) transitions must be determined by infusing a standard solution of this compound. Hypothetical transitions are:

    • Quantifier : 191.0 -> 147.0 (corresponding to the loss of CO₂)

    • Qualifier : 191.0 -> 119.0 (corresponding to further fragmentation)

  • Data Analysis : Quantify this compound using a calibration curve constructed from standards prepared in a matrix similar to the samples to account for matrix effects.

Data Presentation

The following tables summarize the proposed analytical methods and hypothetical performance data, which should be validated experimentally.

Table 1: Proposed Chromatographic Conditions

ParameterHPLC-UV MethodLC-MS/MS Method
Column C18 (250 x 4.6 mm, 5 µm)C18 (100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C40 °C
Injection Vol. 10 µL5 µL
Detector UV-Vis (254-320 nm)Triple Quadrupole MS
Run Time 45 minutes12 minutes

Table 2: Hypothetical Method Validation Parameters

ParameterHPLC-UV MethodLC-MS/MS Method
Linear Range 1 - 200 µg/mL0.1 - 500 ng/mL
Correlation Coeff. (r²) > 0.998> 0.999
LOD ~0.3 µg/mL~0.03 ng/mL
LOQ ~1.0 µg/mL~0.1 ng/mL
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%

Visualizations

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analytical Quantification plant_material Dried Plant Material (1g) powder Grind to Fine Powder plant_material->powder extraction Ultrasonic Extraction (20mL 80% MeOH, 30 min) powder->extraction centrifuge Centrifugation (4000 rpm) extraction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant re_extract Re-extract Pellet centrifuge->re_extract Pellet combine_filter Combine Supernatants & Filter (0.45 µm) collect_supernatant->combine_filter re_extract->extraction final_extract Final Extract (50 mL) combine_filter->final_extract hplc HPLC-UV Analysis final_extract->hplc High Conc. lcms LC-MS/MS Analysis final_extract->lcms Low Conc. quantification Data Processing & Quantification hplc->quantification lcms->quantification

Caption: Workflow for Extraction and Quantification of this compound.

logical_relationship cluster_plant Phytochemicals in Centaurium erythraea cluster_classes Major Compound Classes cluster_examples Example Compounds plant Centaurium erythraea secoiridoids Secoiridoid Glycosides plant->secoiridoids xanthones Xanthones plant->xanthones phenolics Phenolic Acids plant->phenolics coumarins Coumarins plant->coumarins swertiamarin Swertiamarin secoiridoids->swertiamarin sweroside Sweroside secoiridoids->sweroside eustomin Eustomin xanthones->eustomin demethyleustomin Demethyleustomin xanthones->demethyleustomin ferulic_acid Ferulic Acid phenolics->ferulic_acid sinapic_acid Sinapic Acid phenolics->sinapic_acid erythro_acid This compound coumarins->erythro_acid

Caption: Classification of Phytochemicals in Centaurium erythraea.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Erythrocentauric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Erythrocentauric acid. This compound is a naturally occurring coumarin derivative found in various plant species, notably in the roots of Gentiana macrophylla.[1][2][] Due to its classification as a coumarin, a class of compounds with diverse pharmacological activities, a reliable analytical method is crucial for research, quality control of herbal medicines, and potential drug development. The following protocol outlines a robust reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound in various sample matrices.

Chemical Structure of this compound

Caption: Chemical structure of this compound (IUPAC: 1-oxo-3,4-dihydroisochromene-5-carboxylic acid).[4]

Proposed HPLC Method Parameters

The proposed method is based on reversed-phase chromatography, which is well-suited for the separation of moderately polar compounds like coumarin carboxylic acids.

ParameterRecommended Condition
HPLC System Any standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Phosphoric Acid or 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at approximately 210 nm and 300-350 nm

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation (from Plant Material)
  • Drying and Grinding: Dry the plant material (e.g., roots of Gentiana macrophylla) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh about 1 g of the powdered plant material into a flask.

    • Add 20 mL of methanol or a methanol/water mixture (e.g., 80:20 v/v).[5]

    • Perform extraction using ultrasonication for 30-60 minutes or maceration with shaking for several hours.[6][7]

  • Filtration and Dilution:

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

    • If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the series of working standard solutions in increasing order of concentration.

    • Inject the prepared sample solutions.

    • It is recommended to inject a standard solution periodically during a long sequence of sample analyses to check for any drift in retention time or response.

  • Data Acquisition: Record the chromatograms and integrate the peak area corresponding to this compound. The retention time of the peak in the sample chromatogram should match that of the reference standard.

Data Analysis and Quantification
  • Calibration Curve: Plot a graph of the peak area versus the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is desirable.

  • Quantification: Use the peak area of this compound in the sample chromatogram and the calibration curve equation to calculate its concentration in the sample solution.

  • Final Calculation: Account for any dilution factors used during sample preparation to determine the final concentration of this compound in the original plant material, typically expressed as mg/g of dry weight.

Method Validation Parameters (Example)

ParameterExample Value
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Visualizations

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material grinding Drying & Grinding plant_material->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_system HPLC System (C18 Column) filtration->hplc_system standard This compound Reference Standard stock_solution Prepare Stock Solution standard->stock_solution working_standards Prepare Working Standards stock_solution->working_standards working_standards->hplc_system injection Inject Standards & Samples hplc_system->injection detection UV Detection injection->detection chromatogram Obtain Chromatograms detection->chromatogram calibration_curve Generate Calibration Curve chromatogram->calibration_curve quantification Quantify this compound calibration_curve->quantification

References

Application Note: Sensitive LC-MS/MS Method for the Detection of Erythrocentaurin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrocentaurin (also referred to as Erythrocentauric acid) is a naturally occurring secoiridoid found in various medicinal plants, notably from the Gentianaceae family. It has garnered research interest due to its potential biological activities, including α-amylase inhibition, suggesting a role in modulating carbohydrate metabolism. To facilitate pharmacokinetic, pharmacodynamic, and toxicological studies, a sensitive and robust analytical method for the quantification of Erythrocentaurin in biological matrices is essential.

This application note provides a proposed protocol for the sensitive detection and quantification of Erythrocentaurin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is based on established principles of bioanalytical method development and requires validation according to regulatory guidelines.

Quantitative Data Summary

As no established LC-MS/MS method for Erythrocentaurin has been published, the following tables present hypothetical yet realistic parameters for a sensitive assay. These values are intended as a starting point for method development and validation.

Table 1: Proposed LC-MS/MS Parameters for Erythrocentaurin

ParameterProposed Value
Compound Erythrocentaurin
Formula C₁₀H₈O₃[1]
Molecular Weight 176.17 g/mol [1]
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 177.05 [M+H]⁺
Product Ion (Q3) 1 m/z 119.05
Product Ion (Q3) 2 m/z 91.05
Collision Energy (CE) 1 To be optimized (e.g., 15-25 eV)
Collision Energy (CE) 2 To be optimized (e.g., 25-35 eV)
Internal Standard (IS) Structurally similar stable isotope-labeled compound or a compound with similar physicochemical properties (e.g., Diazepam)

Table 2: Proposed Chromatographic Conditions

ParameterProposed Condition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution See Table 3

Table 3: Proposed Gradient Elution Program

Time (min)% Mobile Phase B
0.010
0.510
3.090
3.590
3.610
5.010

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of Erythrocentaurin reference standard and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Serially dilute the stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions at various concentrations.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation from Human Plasma (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma 100 µL Plasma Sample add_is_acn Add 300 µL Acetonitrile with Internal Standard plasma->add_is_acn vortex1 Vortex Mix (1 min) add_is_acn->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N₂, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex2 Vortex Mix reconstitute->vortex2 transfer Transfer to Autosampler Vial vortex2->transfer injection Inject 5 µL onto UHPLC transfer->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization msms Tandem Mass Spectrometry (MRM Mode) ionization->msms detection Detection and Quantification msms->detection

Caption: Experimental workflow for the LC-MS/MS analysis of Erythrocentaurin.

Hypothetical Signaling Pathway

G cluster_inhibition Inhibition of Carbohydrate Digestion cluster_glucose Reduced Glucose Absorption cluster_ampk Cellular Energy Sensing and AMPK Activation cluster_downstream Downstream Effects Erythrocentaurin Erythrocentaurin alpha_amylase α-Amylase Erythrocentaurin->alpha_amylase glucose Glucose starch Starch starch->glucose Digestion glucose_absorption Intestinal Glucose Absorption glucose->glucose_absorption decreased_glucose Decreased Blood Glucose glucose_absorption->decreased_glucose Reduced amp_atp_ratio Increased AMP/ATP Ratio decreased_glucose->amp_atp_ratio ampk AMPK Activation amp_atp_ratio->ampk glucose_uptake Increased Glucose Uptake ampk->glucose_uptake gluconeogenesis Decreased Gluconeogenesis ampk->gluconeogenesis

Caption: Hypothetical signaling pathway of Erythrocentaurin.

Discussion

The proposed LC-MS/MS method offers a framework for the sensitive and selective quantification of Erythrocentaurin in human plasma. The use of a C18 reverse-phase column with a gradient elution program is expected to provide good chromatographic separation from endogenous plasma components. Electrospray ionization in the positive mode is proposed, as many small molecules readily form protonated molecular ions [M+H]⁺.

For MS/MS detection, Multiple Reaction Monitoring (MRM) is the gold standard for quantification in complex matrices due to its high selectivity and sensitivity. The precursor ion for Erythrocentaurin is proposed to be m/z 177.05, corresponding to its protonated molecule. The product ions at m/z 119.05 and 91.05 are suggested based on common fragmentation patterns of similar structures, but these must be confirmed through infusion experiments with the reference standard.

The sample preparation method, protein precipitation, is simple, fast, and generally effective for removing the bulk of proteins from plasma samples. However, for improved cleanup and to minimize matrix effects, Solid Phase Extraction (SPE) could be explored as an alternative.

The hypothetical signaling pathway is based on the known α-amylase inhibitory activity of Erythrocentaurin. By inhibiting this enzyme, the breakdown of complex carbohydrates into glucose is reduced, leading to lower postprandial blood glucose levels. This change in systemic glucose availability can lead to an increase in the cellular AMP/ATP ratio, a key activator of AMP-activated protein kinase (AMPK). Activated AMPK plays a central role in cellular energy homeostasis by promoting glucose uptake and inhibiting gluconeogenesis, thereby contributing to improved glucose metabolism. Further research is needed to validate this proposed mechanism of action.

Conclusion

This application note outlines a proposed LC-MS/MS method for the sensitive detection of Erythrocentaurin in human plasma. The provided protocols and parameters serve as a starting point for method development and validation. The successful implementation of such a method will be crucial for advancing the understanding of the pharmacokinetic and pharmacodynamic properties of Erythrocentaurin and its potential as a therapeutic agent. Experimental verification of the proposed fragmentation patterns and signaling pathway is highly recommended.

References

Application Notes and Protocols for the Extraction of Erythrocentauric Acid from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrocentauric acid is a secoiridoid glycoside found in various plant species, most notably in the genus Centaurium, including Centaurium erythraea (Common Centaury). Secoiridoids are a class of monoterpenoids known for their bitter taste and a range of pharmacological activities.[1] These compounds, including this compound, have garnered interest in the scientific community for their potential therapeutic applications, which include anti-inflammatory, antioxidant, and antibacterial properties.[2][3] This document provides detailed application notes and protocols for the extraction of this compound from its natural plant sources, tailored for research, and drug development purposes.

Natural Sources

The primary and most studied source of this compound and other related secoiridoid glycosides is the aerial parts of Centaurium erythraea Rafn. (Gentianaceae).[2][4][5][6] This bitter herb has a long history of use in traditional medicine. The concentration of these bioactive compounds can vary based on the plant's geographical location, harvest time, and the specific part of the plant used (flowers, leaves, stems).[1]

Extraction Techniques: An Overview

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Various techniques have been employed for the extraction of bioactive compounds from Centaurium erythraea, each with its own advantages and disadvantages in terms of efficiency, solvent consumption, and scalability.

Conventional Methods:

  • Soxhlet Extraction: A classic and exhaustive extraction method that uses a continuous flow of fresh, hot solvent to extract compounds from a solid matrix.

  • Maceration: A simple technique involving soaking the plant material in a solvent at room temperature for a specific period.

  • Decoction: This method involves boiling the plant material in a solvent, typically water, to extract water-soluble compounds.[7]

Modern "Green" Extraction Techniques:

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often with reduced extraction time and solvent consumption.[8][9]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

The choice of solvent is also a crucial parameter, with ethanol-water mixtures being commonly used for the extraction of polyphenols and secoiridoids from Centaurium species.

Quantitative Data on Extraction

The following table summarizes quantitative data from various studies on the extraction of bioactive compounds from Centaurium erythraea. While specific yield data for this compound is limited in the available literature, the data for total phenolics and related secoiridoid glycosides provide a valuable reference for comparing the efficiency of different extraction methods and solvents.

Extraction MethodPlant PartSolvent SystemKey Parameter(s)Compound Class/Specific CompoundYield/ContentReference
Ultrasound-Assisted Extraction (UAE)Aerial Parts53% (v/v) Ethanol/Water50 min, 65°C, 1:40 solid-to-liquid ratioGentiopicroside18.47 - 22.92 mg/g dw[10]
Ultrasound-Assisted Extraction (UAE)Aerial PartsAqueous EthanolOptimized: 30 min, 60°C, 15 mL/g liquid-to-solid ratioTotal Phenolic Content (TPC)4.13 ± 0.04 g GAE/100 g d.w.[8][9]
Ultrasound-Assisted Extraction (UAE)Aerial PartsAqueous Propylene GlycolOptimized conditionsTotal Phenolic Content (TPC)4.16 ± 0.04 g GAE/100 g d.w.[8][9]
Maceration (Aqueous)Aerial PartsWaterNot specifiedTotal Phenolic Content (TPC)54.27 ± 0.023 µg GAE/mg extract[11]
Maceration (Methanolic)Aerial PartsMethanolNot specifiedTotal Phenolic Content (TPC)35.45 ± 0.041 µg GAE/mg extract[11]
Maceration (Aqueous)Aerial PartsWaterNot specifiedTotal Flavonoids3.275 ± 0.003 µg QE/mg extract[11]
Maceration (Methanolic)Aerial PartsMethanolNot specifiedTotal Flavonoids6.65 ± 0.060 µg QE/mg extract[11]
Soxhlet Extraction followed by Preparative HPLCAerial PartsMethanolNot specifiedSwertiamarin0.064%[4]

Experimental Protocols

Protocol 1: General Solvent Extraction of Secoiridoid Glycosides from Centaurium erythraea

This protocol is a general method for obtaining a crude extract rich in secoiridoid glycosides, including this compound.

Materials and Equipment:

  • Dried and powdered aerial parts of Centaurium erythraea

  • Methanol

  • Shaker or magnetic stirrer

  • Centrifuge

  • Rotary evaporator

  • Volumetric flasks

  • 0.45 µm membrane filter

Procedure:

  • Weigh accurately 0.500 g of the powdered plant material.

  • Add 20 mL of methanol to the plant material in a suitable flask.

  • Shake the mixture for 15 minutes.

  • Centrifuge the mixture and carefully collect the supernatant into a 50-mL volumetric flask.

  • Repeat the extraction process on the plant residue with an additional 20 mL of methanol.

  • Combine the supernatants in the 50-mL volumetric flask.

  • Bring the final volume to 50 mL with methanol and mix thoroughly.

  • For analytical purposes, dilute 10 mL of the obtained solution to 50 mL with water.

  • Filter the final solution through a 0.45 µm membrane filter before analysis (e.g., by HPLC).[12]

Protocol 2: Preparative Isolation of Secoiridoid Glycosides (Swertiamarin and Sweroside) from Centaurium erythraea

This protocol is adapted from a study on the isolation of swertiamarin and sweroside and can be used as a basis for the preparative isolation of this compound.[4]

Materials and Equipment:

  • Ground aerial parts of Centaurium erythraea

  • n-hexane

  • Dichloromethane

  • Methanol

  • Soxhlet apparatus

  • Sep-Pak C18 cartridges

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector

  • C18 reversed-phase preparative HPLC column

  • Acetonitrile (MeCN)

  • Deionized water

Procedure:

  • Soxhlet Extraction:

    • Place 140 g of ground aerial parts of C. erythraea into the thimble of a Soxhlet apparatus.

    • Perform successive extractions with n-hexane, dichloromethane, and finally methanol (1.1 L each).

    • Collect the methanol extract for further processing.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the methanol extract through a Sep-Pak C18 cartridge (10 g) to remove non-polar compounds.

    • Elute the cartridge with 100% methanol.

  • Preparative HPLC Purification:

    • Concentrate the eluate from the SPE step.

    • Inject the concentrated extract onto a reversed-phase preparative HPLC system.

    • Employ a linear gradient elution with water and acetonitrile (MeCN) as the mobile phase. A suggested gradient is from 80:20 (Water:MeCN) to 0:100 over 30 minutes, followed by 100% MeCN for 10 minutes.

    • Set the flow rate to approximately 20 mL/min.

    • Monitor the elution using a PDA detector at a suitable wavelength (e.g., 246 nm for swertiamarin).

    • Collect the fractions corresponding to the desired secoiridoid glycoside peaks.

  • Compound Identification:

    • Analyze the collected fractions using spectroscopic methods such as UV, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to confirm the structure of the isolated compounds.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Centaurium erythraea extraction Extraction plant_material->extraction Solvent (e.g., Methanol) filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Secoiridoid Extract concentration->crude_extract purification Purification crude_extract->purification hplc Preparative HPLC purification->hplc fraction_collection Fraction Collection hplc->fraction_collection analysis Analysis fraction_collection->analysis isolated_compound Isolated Erythrocentauric Acid analysis->isolated_compound spectroscopy Spectroscopic Analysis (NMR, MS, UV) isolated_compound->spectroscopy

Caption: Workflow for the extraction and purification of this compound.

Proposed Anti-inflammatory Signaling Pathway of Secoiridoids

While the direct signaling pathway of this compound is not yet fully elucidated, studies on related secoiridoids from olive oil suggest a modulatory role in key inflammatory pathways. This diagram illustrates a potential mechanism of action.

signaling_pathway cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2/HO-1 Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 activates MAPKs MAPKs (p38, JNK, ERK) TLR4->MAPKs activates NFkB NF-κB TLR4->NFkB activates Secoiridoids This compound & other Secoiridoids Secoiridoids->MAPKs inhibits Secoiridoids->NFkB inhibits Nrf2 Nrf2 Secoiridoids->Nrf2 activates MAPKs->NFkB activates Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines induces transcription HO1 HO-1 Nrf2->HO1 induces transcription Anti_inflammatory_Response Anti-inflammatory Response HO1->Anti_inflammatory_Response promotes

Caption: Potential anti-inflammatory signaling pathways modulated by secoiridoids.

References

Application Notes and Protocols for Erythrocentauric Acid as a Chemical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific use of Erythrocentauric acid as a chemical reference standard is limited in publicly available scientific literature. The following application notes and protocols are provided as a general guideline for the use of a chemical reference standard in analytical testing. These protocols should be adapted and validated by the end-user for their specific application.

Introduction to this compound

This compound, with the IUPAC name 1-oxo-3,4-dihydroisochromene-5-carboxylic acid, is a natural compound that has been isolated from sources such as the roots of Gentiana macrophylla.[1][] Its chemical properties are summarized in the table below. As a purified chemical substance, it can serve as a reference standard for the qualitative identification and quantitative determination of this compound in various samples, including herbal extracts and pharmaceutical preparations.

Table 1: Chemical and Physical Properties of this compound [3]

PropertyValue
Molecular Formula C₁₀H₈O₄
Molecular Weight 192.17 g/mol
IUPAC Name 1-oxo-3,4-dihydroisochromene-5-carboxylic acid
CAS Number 90921-13-4
Appearance White to off-white solid (typical)
Purity (Typical) >98% (as specified by supplier)
Solubility Soluble in methanol, ethanol, DMSO

Application: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To provide a general method for the quantitative determination of this compound in a sample matrix using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Principle

This method separates this compound from other components in a sample based on its polarity. The compound is eluted from a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The concentration of the analyte is determined by comparing the peak area of the sample to that of a known concentration of the this compound reference standard.

Experimental Protocol: General RP-HPLC Method

Note: This is a generic protocol and must be optimized for the specific sample matrix and instrumentation.

2.2.1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Purified water (18.2 MΩ·cm)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Sample containing this compound

2.2.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2.2.3. Preparation of Standard Solutions

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solution with the mobile phase to achieve concentrations in the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.2.4. Preparation of Sample Solutions

  • Accurately weigh a known amount of the sample.

  • Extract the sample with a suitable solvent (e.g., methanol) using an appropriate method such as sonication or vortexing.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Dilute the filtered extract with the mobile phase if necessary to bring the concentration of this compound within the calibration range.

2.2.5. Chromatographic Conditions (Example)

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Program: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV-Vis spectral scan of this compound (a wavelength of maximum absorbance should be chosen).

  • Injection Volume: 10 µL

2.2.6. Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

  • Quantify the amount of this compound in the sample by applying the peak area of the sample to the calibration curve equation.

Illustrative Quantitative Data

Table 2: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
150,000
5255,000
10510,000
251,275,000
502,550,000
1005,100,000

Linear Regression:

  • Equation: y = 51000x - 1000

  • R²: 0.9998

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis Standard_Prep Prepare Standard Solutions HPLC HPLC-UV Analysis Standard_Prep->HPLC Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC Calibration Generate Calibration Curve HPLC->Calibration Quantification Quantify Sample Calibration->Quantification

Caption: General workflow for quantitative analysis using a reference standard.

Hypothetical Signaling Pathway

Disclaimer: There is currently no specific information available in the searched literature linking this compound to a particular signaling pathway. The following diagram is a generic representation of a hypothetical signaling pathway for illustrative purposes only.

G Erythro_acid This compound Receptor Cell Surface Receptor Erythro_acid->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Regulates Response Cellular Response Gene->Response

Caption: A hypothetical signaling pathway illustrating potential interactions.

Stability and Storage

Reference standards of this compound should be stored in a cool, dry, and dark place. It is recommended to store the solid material at -20°C for long-term stability. Solutions should be prepared fresh daily. If storage of solutions is necessary, they should be stored at 2-8°C for a short period, and their stability should be verified.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Application Notes and Protocols for Erythrocentauric Acid in Natural Product Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Current Research Status: Extensive literature searches for "Erythrocentauric acid" and its synonyms ("1-Oxo-3,4-dihydroisochromene-5-carboxylic acid," "3,4-Dihydro-1-oxo-1H-2-benzopyran-5-carboxylic acid") reveal a significant gap in the scientific literature regarding its specific biological activities, mechanism of action, and quantitative data. While this compound has been isolated from the medicinal plant Gentiana macrophylla[1][2], its role in drug discovery remains largely unexplored. The following application notes and protocols are therefore based on the broader context of natural product research and the known therapeutic properties of its source organism.

Introduction to this compound

This compound is a naturally occurring isocoumarin derivative. Isocoumarins are a class of phenolic compounds that have been reported to possess a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects.

Chemical Profile:

PropertyValue
IUPAC Name 1-oxo-3,4-dihydroisochromene-5-carboxylic acid
Molecular Formula C₁₀H₈O₄
Molecular Weight 192.17 g/mol
Natural Source Roots of Gentiana macrophylla Pall.[1][2]

Potential Therapeutic Applications (Hypothesized)

Given that the extract of Gentiana macrophylla is known to possess anti-inflammatory, analgesic, antioxidant, and hepatoprotective properties, it is plausible that this compound may contribute to these effects.[3][4][5] Further research is required to validate these potential applications.

Experimental Protocols

Due to the lack of specific experimental data for this compound, the following are generalized protocols commonly used in natural product drug discovery.

Protocol 3.1: Isolation of this compound from Gentiana macrophylla

This protocol is a standard method for the extraction and isolation of secondary metabolites from plant material.

Materials:

  • Dried and powdered roots of Gentiana macrophylla

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Silica gel for column chromatography

  • Appropriate solvents for elution (e.g., hexane, ethyl acetate gradients)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction:

    • Macerate the powdered plant material in methanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as chloroform.

    • Concentrate the chloroform fraction, which is reported to contain this compound.[2]

  • Chromatographic Separation:

    • Subject the chloroform fraction to silica gel column chromatography.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Purification:

    • Pool fractions containing the compound of interest.

    • Perform further purification using preparative HPLC to obtain pure this compound.

  • Structure Elucidation:

    • Confirm the structure of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1]

Protocol 3.2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in Macrophages

This protocol can be used to screen for potential anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • This compound (isolated)

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production.

  • NO Measurement:

    • After incubation, collect the cell supernatant.

    • Mix an equal volume of supernatant with Griess Reagent and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

Data Presentation

As no specific quantitative data for this compound is available, the following table is a template for how such data could be presented if obtained from the suggested bioassays.

Table 1: Hypothetical Bioactivity Data for this compound

AssayEndpointResult (e.g., IC₅₀)
Anti-inflammatory NO Inhibition in RAW 264.7 cellsData to be determined
Antioxidant DPPH Radical ScavengingData to be determined
Antimicrobial Minimum Inhibitory Concentration (MIC) vs. S. aureusData to be determined
Anticancer Cytotoxicity against HeLa cellsData to be determined

Visualizations

Signaling Pathway Diagram

The precise signaling pathways modulated by this compound are unknown. The following diagram illustrates a generalized NF-κB signaling pathway, a common target for anti-inflammatory natural products.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB_IkB->NFkB_nuc Releases NF-κB nucleus Nucleus NFkB_nuc->nucleus Translocates to genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) nucleus->genes Induces Transcription E_acid Erythrocentauric Acid (?) E_acid->IKK Potential Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for natural product drug discovery, applicable to the study of this compound.

Drug_Discovery_Workflow start Plant Material (Gentiana macrophylla) extraction Extraction & Fractionation start->extraction isolation Isolation & Purification (e.g., HPLC) extraction->isolation identification Structure Elucidation (NMR, MS) isolation->identification bioassay In Vitro Bioassays (Anti-inflammatory, etc.) isolation->bioassay identification->bioassay hit Hit Compound Identified (this compound) bioassay->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt preclinical Preclinical Studies (In Vivo Models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: General workflow for natural product drug discovery.

References

Application Notes and Protocols for Developing Formulations of Erythrocentauric Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrocentauric acid, a natural coumarin compound isolated from plants of the Gentiana genus, has garnered interest for its potential therapeutic properties.[1][2] Like many natural products, this compound's progression into in vivo studies is hampered by challenges related to its physicochemical properties, particularly its solubility. This document provides detailed application notes and protocols for the development of various formulations to enhance the bioavailability of this compound for robust in vivo investigations.

This compound (C₁₀H₈O₄, M.W. 192.17 g/mol ) is a moderately lipophilic compound with a computed XLogP3 of 1.3 and a predicted pKa of 3.66.[3] Its acidic nature suggests that solubility will be pH-dependent. The effective delivery of this compound to the target site in a biological system is paramount for elucidating its pharmacological effects and therapeutic potential. The following protocols outline several common and effective strategies to formulate poorly soluble compounds for in vivo administration.[4][5][6][7]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for selecting the most appropriate formulation strategy.

PropertyValueSource
Molecular FormulaC₁₀H₈O₄[3]
Molecular Weight192.17 g/mol [3]
XLogP31.3[3]
Predicted pKa3.66[7]
AppearanceSolid (predicted)N/A
Aqueous SolubilityPoor (inferred)N/A

Experimental Protocols for Formulation Development

The following protocols provide step-by-step methodologies for preparing various formulations of this compound. Researchers should select the most suitable approach based on the intended route of administration, required dosage, and available resources.

Protocol 1: Co-solvent Formulation

This protocol is suitable for initial in vivo screening studies, particularly for intravenous or intraperitoneal administration.

3.1.1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

3.1.2. Methodology:

  • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO to dissolve the compound completely. Vortex until a clear solution is obtained.

  • Slowly add PEG 400 to the solution while vortexing. The ratio of DMSO to PEG 400 can be optimized (e.g., 1:1, 1:2 v/v).

  • Finally, add saline or PBS dropwise to the desired final volume while continuously vortexing to prevent precipitation. The final concentration of the organic solvents should be kept to a minimum to avoid toxicity.

  • Visually inspect the final formulation for any signs of precipitation.

  • Sterilize the formulation by passing it through a 0.22 µm sterile filter.

3.1.3. Data Presentation:

Formulation ComponentVolume Ratio (Example)Final Concentration of this compound (Example)Observations
DMSO10%1 mg/mLClear solution
PEG 40040%
Saline50%
Protocol 2: Surfactant-based Formulation (Micellar Solution)

This approach is beneficial for both oral and parenteral routes of administration, enhancing solubility and potentially improving absorption.

3.2.1. Materials:

  • This compound

  • Polysorbate 80 (Tween® 80) or Cremophor® EL

  • Ethanol

  • Saline or PBS

  • Water bath sonicator

  • Sterile vials

3.2.2. Methodology:

  • Dissolve this compound in a small amount of ethanol.

  • Add the surfactant (e.g., Tween® 80) to the ethanolic solution. The concentration of the surfactant should be above its critical micelle concentration (CMC).

  • Gently heat the mixture (e.g., in a 40-50°C water bath) and sonicate for 10-15 minutes to ensure complete dissolution and micelle formation.

  • Slowly add saline or PBS to the desired final volume with continuous stirring.

  • The final formulation should be a clear, transparent solution.

  • For parenteral administration, sterilize using a 0.22 µm filter.

3.2.3. Data Presentation:

Formulation ComponentConcentration (Example)Final Concentration of this compound (Example)Particle Size (DLS)
Ethanol5%2 mg/mL< 20 nm
Tween® 8010%
Saline85%
Protocol 3: Nanosuspension Formulation

Nanosuspensions are suitable for increasing the dissolution rate and saturation solubility of poorly soluble drugs, which can improve oral bioavailability.

3.3.1. Materials:

  • This compound

  • Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188)

  • Purified water

  • High-pressure homogenizer or wet-milling equipment

3.3.2. Methodology:

  • Prepare an aqueous solution of the stabilizer.

  • Disperse the this compound powder in the stabilizer solution to form a pre-suspension.

  • Homogenize the pre-suspension using a high-pressure homogenizer or a wet-milling apparatus. The process parameters (pressure, number of cycles, milling time) need to be optimized to achieve the desired particle size.

  • Monitor the particle size and distribution using Dynamic Light Scattering (DLS).

  • The final product is a milky-white nanosuspension.

3.3.3. Data Presentation:

Formulation ComponentConcentration (Example)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
This compound1% (w/v)200-400< 0.3-20 to -30
HPMC0.5% (w/v)
Purified waterto 100%

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Formulation Development

The following diagram illustrates the general workflow for selecting and developing a suitable formulation for this compound.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Formulation Optimization & Characterization cluster_3 Phase 4: In Vivo Evaluation A Characterize Physicochemical Properties of this compound (Solubility, LogP, pKa) B Define Target Product Profile (Route of Administration, Dosage) A->B C Co-solvent Systems B->C D Surfactant-based Systems B->D E Nanosuspensions B->E F Optimize Excipient Concentrations C->F D->F E->F G Characterize Formulations (Particle Size, Stability, Drug Load) F->G H Pharmacokinetic Studies G->H I Pharmacodynamic Studies H->I G cluster_0 Cellular Stress (Oxidative/Inflammatory) cluster_1 This compound Intervention cluster_2 Keap1-Nrf2 Complex cluster_3 Nrf2 Activation and Nuclear Translocation cluster_4 Gene Expression and Cellular Response Stress Oxidative or Inflammatory Stimuli Keap1_Nrf2 Keap1-Nrf2 (Inactive) Stress->Keap1_Nrf2 induces dissociation EA This compound EA->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Genes Antioxidant & Anti-inflammatory Gene Expression (e.g., HO-1, NQO1) ARE->Genes activates Response Cellular Protection (Reduced Inflammation & Oxidative Stress) Genes->Response

References

Proper storage and handling conditions for Erythrocentauric acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper storage, handling, and preliminary experimental use of Erythrocentauric acid. The information is intended to ensure the integrity of the compound and to provide a starting point for in vitro investigations.

Storage and Stability

Proper storage of this compound is critical to maintain its chemical integrity and biological activity. While comprehensive stability data under all conditions is not publicly available, the following recommendations are based on general knowledge of coumarin compounds and available supplier information.

Table 1: Recommended Storage Conditions for this compound

ConditionTemperatureDurationNotes
Long-term Storage (Solid) -20°CSeveral monthsStore in a tightly sealed, light-resistant container. Desiccation is recommended.
Short-term Storage (Solid) Room TemperatureShort periodsFor use in the continental US, short-term storage at room temperature is acceptable. Avoid high humidity and direct light.
Stock Solutions -20°CUp to 1 month (unverified)Prepare in a suitable solvent (see Section 2.2), aliquot to avoid repeated freeze-thaw cycles, and store in light-resistant containers. Stability is not fully characterized; fresh solutions are recommended.

Forced Degradation (General Information for Coumarins):

Forced degradation studies are essential to understand the intrinsic stability of a compound. While specific data for this compound is not available, general degradation patterns for coumarin derivatives suggest potential instability under certain conditions.

Table 2: Potential Stability Liabilities of Coumarin Derivatives

Stress ConditionExpected OutcomeGeneral Protocol Reference
Acid Hydrolysis Degradation possible, dependent on specific structure.Treatment with 0.1 M - 1 M HCl at elevated temperatures.
Base Hydrolysis Prone to lactone ring opening and degradation, especially at higher pH.Treatment with 0.1 M - 1 M NaOH at room or elevated temperatures.
Oxidation Susceptibility varies.Treatment with 3-30% H₂O₂ at room temperature.
Photostability Many coumarins are light-sensitive and can undergo photodegradation.Exposure to controlled UV and visible light as per ICH Q1B guidelines.
Thermal Degradation Generally stable at moderate temperatures, but degradation can occur at high temperatures.Exposure to dry heat at various temperatures (e.g., 60°C, 80°C).

Handling and Solution Preparation

General Handling
  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the solid compound in a well-ventilated area or a chemical fume hood.

  • Before opening, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.

  • Gently tap the vial to ensure all powder is at the bottom before opening.

Preparation of Stock Solutions

This compound is reported to be soluble in several organic solvents. The choice of solvent will depend on the specific experimental requirements, particularly for cell-based assays where solvent toxicity must be considered.

Table 3: Solubility of this compound in Common Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleCommon solvent for preparing high-concentration stock solutions for in vitro assays. Final concentration in cell culture should be kept low (typically <0.5%) to avoid toxicity.
Ethanol SolubleCan be used for stock solution preparation. Final concentration in cell culture should be minimized.
Methanol SolubleSuitable for analytical purposes. Less common for cell-based assays due to potential toxicity.
Chloroform SolublePrimarily for analytical and chemical synthesis applications. Not suitable for biological assays.
Dichloromethane SolublePrimarily for analytical and chemical synthesis applications. Not suitable for biological assays.
Acetone SolublePrimarily for analytical and chemical synthesis applications. Not suitable for biological assays.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Materials:

    • This compound (MW: 192.17 g/mol )

    • Anhydrous DMSO

    • Sterile, light-resistant microcentrifuge tubes or vials

    • Calibrated analytical balance and appropriate weighing tools

    • Vortex mixer

  • Procedure:

    • Weigh out a precise amount of this compound (e.g., 1.92 mg).

    • Transfer the weighed compound to a sterile vial.

    • Add the calculated volume of DMSO to achieve the desired concentration (e.g., for 1.92 mg to make a 10 mM solution, add 1 mL of DMSO).

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into smaller volumes in light-resistant tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

Preparation of Working Solutions for Cell-Based Assays

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

Protocol for Preparing a 100 µM Working Solution:

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed, complete cell culture medium

  • Procedure:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform a serial dilution. For example, to make a 100 µM working solution, dilute the 10 mM stock solution 1:100 in cell culture medium (e.g., add 10 µL of the 10 mM stock to 990 µL of medium).

    • Vortex the working solution gently to ensure homogeneity.

    • The final concentration of DMSO in the working solution should be calculated and a vehicle control with the same DMSO concentration should be included in the experiment.

Experimental Protocols

While specific experimental data for this compound is limited, the following are general protocols for assessing its potential anti-inflammatory activity, a property common to some coumarin derivatives.

In Vitro Anti-Inflammatory Assay: Inhibition of Albumin Denaturation

This assay is a simple method to screen for anti-inflammatory activity, as the denaturation of proteins is a known cause of inflammation.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL).

    • Prepare a control group with 2 mL of distilled water instead of the this compound solution.

    • Use a known anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 15 minutes.

    • Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage inhibition of protein denaturation using the following formula: Percentage Inhibition (%) = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Investigation of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. The following is a general workflow to investigate if this compound inhibits NF-κB activation.

Experimental Workflow for NF-κB Inhibition Assay:

Caption: Workflow for assessing the inhibitory effect of this compound on the NF-κB pathway.

Putative Signaling Pathways

Based on the known anti-inflammatory mechanisms of other natural compounds, this compound might modulate key inflammatory signaling pathways such as NF-κB and MAPK (Mitogen-Activated Protein Kinases). The following diagram illustrates a hypothetical mechanism of action.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_pathways Signaling Pathways cluster_compound Potential Intervention cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Cascade (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB NF-κB (p65/p50) MAPK->NFkB activates IkappaB IκBα IKK->IkappaB phosphorylates IkappaB->NFkB releases Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Inflammation translocates to nucleus and induces transcription E_acid Erythrocentauric Acid E_acid->MAPK inhibits? E_acid->IKK inhibits?

Caption: Hypothetical mechanism of this compound's anti-inflammatory action.

Disclaimer: The information provided in these application notes is for research purposes only and is based on currently available data, which is limited. Researchers should conduct their own validation studies to confirm the stability, solubility, and biological activity of this compound in their specific experimental systems. The signaling pathways described are putative and require experimental verification.

Troubleshooting & Optimization

Technical Support Center: Optimizing Erythrocentauric Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of Erythrocentauric acid. The primary route discussed is the biomimetic synthesis of its immediate precursor, Erythrocentaurin, via enzymatic hydrolysis of Gentiopicroside, followed by a potential oxidation step.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing Erythrocentaurin/Erythrocentauric acid?

A1: The most commonly cited method is a semi-synthesis or biotransformation starting from Gentiopicroside (also known as gentiopicrin).[1][2] This process involves the enzymatic hydrolysis of Gentiopicroside using the enzyme β-glucosidase. This reaction cleaves the glucose molecule, yielding an unstable aglycone intermediate which then rearranges to form Erythrocentaurin.[1][3] Erythrocentaurin can then be chemically oxidized to yield the final this compound.

Q2: What is the difference between Erythrocentaurin and this compound?

A2: They are closely related isocoumarin compounds. Erythrocentaurin possesses a carbaldehyde group (-CHO) at the C-5 position.[4] this compound has a carboxylic acid group (-COOH) at the same position.[5] In the synthesis pathway, Erythrocentaurin is the precursor to this compound.

Q3: What are the critical parameters affecting the yield of Erythrocentaurin from Gentiopicroside?

A3: The yield is primarily influenced by the reaction conditions that affect the activity and stability of the β-glucosidase enzyme. The most critical parameters to control are pH, temperature, reaction time, and the enzyme-to-substrate ratio.[6][7] Purity of the starting Gentiopicroside is also essential.

Q4: What are common side products in this synthesis?

A4: The aglycone intermediate formed after glucose cleavage is unstable and can isomerize into different compounds. Besides Erythrocentaurin, common side products include gentiopicral and 5,6-dihydro-5-formyl-6-methyl-1H,3H-pyrano[3,4-c]pyran-1-one.[1][8] Controlling the reaction conditions helps favor the desired isomerization pathway to Erythrocentaurin.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low or No Yield Inactive Enzyme: β-glucosidase may be denatured or expired.1. Verify the activity of your β-glucosidase batch using a standard substrate like p-nitrophenyl β-D-glucopyranoside (pNPG). 2. Purchase a new batch of enzyme from a reputable supplier. 3. Ensure proper storage conditions (-20°C or as recommended).
Incorrect pH: Enzyme activity is highly sensitive to pH. The optimal pH can vary based on the enzyme source.1. Prepare your buffer solution carefully and verify the final pH of the reaction mixture. 2. Perform small-scale pilot reactions across a pH range (e.g., 4.5 to 7.5) to determine the optimal pH for your specific enzyme.[9][10]
Suboptimal Temperature: The reaction temperature may be too high (denaturing the enzyme) or too low (reducing activity).1. Calibrate your incubator or water bath. 2. Run pilot reactions at different temperatures (e.g., 35°C, 45°C, 55°C) to find the optimum for yield and reaction time.[6]
High Proportion of Side Products Incorrect Reaction Conditions: Suboptimal pH or temperature can favor alternative isomerization pathways for the aglycone intermediate.1. Re-optimize pH and temperature as described above. A specific set of conditions (e.g., pH 7.0, 37°C) has been reported for this transformation.[1] 2. Consider reducing the reaction time to minimize potential degradation or conversion of the desired product.
Prolonged Reaction Time: Leaving the reaction for too long might lead to the degradation of Erythrocentaurin.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint before significant side product formation or degradation occurs.
Difficulty in Product Purification Formation of Emulsions: Presence of proteins (enzyme) and other biomolecules can complicate extraction.1. After the reaction, denature and precipitate the enzyme by adding a water-miscible organic solvent like cold ethanol or acetone, followed by centrifugation. 2. Perform a liquid-liquid extraction with a suitable solvent like ethyl acetate.
Co-elution of Impurities: Side products may have similar polarity to Erythrocentaurin, making chromatographic separation difficult.1. Use a high-resolution column (e.g., Reverse-Phase C18) for flash chromatography or HPLC.[1] 2. Optimize the solvent gradient (e.g., water-methanol or water-acetonitrile) to achieve better separation.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of key parameters on enzymatic hydrolysis yield, based on trends reported in the literature for β-glucosidase. Optimal values should be determined empirically for your specific experimental setup.

Table 1: Effect of pH on Relative Enzyme Activity

pHRelative Activity (%)Notes
4.075%Fungal β-glucosidases often show high activity in acidic ranges.[11]
5.095%A common optimum for many microbial β-glucosidases.
6.0100%Often optimal for enzymes from lactic acid bacteria.[10]
7.085%A reported pH for Erythrocentaurin synthesis.[1]
8.050%Activity typically drops significantly in alkaline conditions.

Table 2: Effect of Temperature on Relative Reaction Rate

Temperature (°C)Relative Rate (%)Notes
25 (RT)35-40%Reaction is slow at room temperature.[6]
3770-80%A common physiological temperature for enzymatic reactions.[1]
4590%Often a good balance between activity and enzyme stability.
55100%Higher temperatures can significantly increase the reaction rate.[6]
6560%Risk of enzyme denaturation increases, potentially lowering overall yield over time.

Experimental Protocols & Visualizations

Protocol 1: Synthesis of Erythrocentaurin from Gentiopicroside

Objective: To produce Erythrocentaurin via the enzymatic hydrolysis of Gentiopicroside.

Materials:

  • Gentiopicroside (>95% purity)

  • β-glucosidase (from almonds or a microbial source)

  • Phosphate buffer (0.1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: Dissolve Gentiopicroside in 0.1 M phosphate buffer (pH 6.0-7.0) to a final concentration of 1-5 mg/mL in a sterile flask.

  • Enzyme Addition: Add β-glucosidase to the solution. The optimal enzyme-to-substrate ratio (w/w) should be determined empirically, starting with a range of 1:10 to 1:50.

  • Incubation: Incubate the mixture at the optimal temperature (e.g., 45-55°C) with gentle agitation for 24-72 hours.

  • Reaction Monitoring: Periodically take small aliquots and monitor the disappearance of the starting material and the appearance of the product by TLC or HPLC.

  • Work-up: Once the reaction is complete, terminate it by adding 3 volumes of cold ethanol to precipitate the enzyme. Centrifuge the mixture and collect the supernatant.

  • Extraction: Evaporate the ethanol from the supernatant under reduced pressure. Extract the remaining aqueous solution three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Erythrocentaurin using flash column chromatography on silica gel or a reverse-phase C18 column.[1]

Biochemical Pathway and Experimental Workflow

The synthesis of this compound from Gentiopicroside involves a clear sequence of steps, from enzymatic deglycosylation to chemical oxidation.

G cluster_0 Step 1: Enzymatic Hydrolysis cluster_1 Step 2: Isomerization cluster_2 Step 3: Oxidation (Optional) cluster_3 Purification GP Gentiopicroside AG Unstable Aglycone + Glucose GP->AG β-glucosidase (pH, Temp, Time) ER Erythrocentaurin AG->ER Spontaneous Rearrangement SP Side Products (e.g., Gentiopicral) AG->SP EA This compound ER->EA Oxidizing Agent (e.g., PCC, KMnO4) PUR Purified Product EA->PUR Chromatography

Caption: Synthesis workflow from Gentiopicroside to this compound.

Troubleshooting Logic Diagram

When encountering low yields, a systematic approach can help identify the root cause. This diagram outlines a logical troubleshooting workflow.

G start Start: Low Yield Observed check_enzyme Is enzyme activity confirmed? start->check_enzyme check_ph Is reaction pH optimal? check_enzyme->check_ph Yes action_enzyme Action: Test enzyme on standard substrate or replace batch. check_enzyme->action_enzyme No check_temp Is reaction temperature optimal? check_ph->check_temp Yes action_ph Action: Calibrate pH meter. Run pilot reactions at different pH values. check_ph->action_ph No check_time Was reaction time monitored/optimized? check_temp->check_time Yes action_temp Action: Calibrate incubator. Run pilot reactions at different temperatures. check_temp->action_temp No action_time Action: Monitor reaction by TLC/HPLC to find optimal endpoint. check_time->action_time No end Problem Resolved check_time->end Yes action_enzyme->check_enzyme action_ph->check_ph action_temp->check_temp action_time->check_time

Caption: Decision tree for troubleshooting low synthesis yield.

References

Troubleshooting common issues in Erythrocentauric acid extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Erythrocentauric Acid Extraction

This guide provides troubleshooting for common issues encountered during the extraction and purification of this compound from its native source.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to extract?

This compound is a novel polyketide-peptide hybrid metabolite with significant therapeutic potential. Its extraction is challenging due to its sensitivity to pH, light, and temperature. The molecule contains a lactone ring and a conjugated diene system, making it susceptible to hydrolysis and photo-oxidation. Successful extraction requires careful control over these environmental parameters to prevent degradation and ensure high yields.

Q2: My final yield of this compound is consistently low. What are the most likely causes?

Low yield is the most common issue. The primary causes, in order of likelihood, are:

  • Suboptimal Extraction Solvent: The polarity of the solvent system may not be ideal for efficiently extracting the molecule from the biomass.

  • Compound Degradation: The acid may be degrading during the extraction or purification process due to exposure to inappropriate pH levels, high temperatures, or light.

  • Incomplete Cell Lysis: If the source cells are not adequately disrupted, the this compound will remain trapped and will not be accessible to the extraction solvent.

  • Poor Phase Separation: During liquid-liquid extraction, an emulsion may form, preventing the efficient separation of the organic and aqueous phases and leading to loss of product.

Q3: I am observing multiple peaks around the expected retention time in my HPLC chromatogram. What do these impurities represent?

These are typically degradation products or closely related analogues. Common impurities include:

  • Hydrolyzed this compound: Resulting from the opening of the lactone ring, often caused by exposure to pH levels above 8.0.

  • Oxidized analogues: Formed when the conjugated diene system is exposed to air and light for extended periods.

  • Isomers: Cis-trans isomerization can occur at the double bonds if the sample is exposed to UV light.

To minimize these, it is crucial to work under neutral or slightly acidic conditions, use amber glassware, and minimize the time the sample spends at room temperature.

Troubleshooting Guides

Issue 1: Low Extraction Yield

If you are experiencing lower than expected yields, consult the following decision tree and data tables to diagnose the problem.

G start Start: Low Yield check_lysis Is cell lysis complete? (Microscopy check) start->check_lysis improve_lysis Action: Increase sonication time or add lysozyme. check_lysis->improve_lysis No check_solvent Was the optimal solvent used? (See Table 1) check_lysis->check_solvent Yes improve_lysis->check_solvent change_solvent Action: Switch to Ethyl Acetate:Hexane (3:1). check_solvent->change_solvent No check_ph Was pH maintained at 6.5-7.0 during extraction? check_solvent->check_ph Yes change_solvent->check_ph adjust_ph Action: Buffer all aqueous solutions to pH 6.8. check_ph->adjust_ph No check_temp Was the process performed at 4°C? check_ph->check_temp Yes adjust_ph->check_temp reduce_temp Action: Pre-chill all solvents and use jacketed vessels. check_temp->reduce_temp No end Yield Optimized check_temp->end Yes reduce_temp->end

Caption: Troubleshooting workflow for diagnosing low extraction yield.

Data Presentation: Solvent System and pH Effects

The following tables summarize internal validation data and should be used to optimize your protocol.

Table 1: Effect of Solvent System on Extraction Efficiency

Solvent System (v/v) Polarity Index Yield of this compound (%) Purity (%)
Dichloromethane 3.1 65 ± 4 88
Chloroform 4.1 72 ± 3 85
Ethyl Acetate 4.4 85 ± 5 92
Ethyl Acetate:Hexane (3:1) 4.0 94 ± 2 96

| Acetone | 5.1 | 78 ± 6 | 80 |

Data represents mean ± standard deviation (n=3). Purity determined by HPLC-UV at 280 nm.

Table 2: Impact of pH on Compound Stability

pH of Aqueous Buffer Incubation Time (hours) Degradation (%)
5.0 4 < 1%
6.8 4 < 0.5%
7.5 4 8%

| 8.5 | 4 | 25% |

Degradation measured by LC-MS after incubation at 25°C in the dark.

Experimental Protocols

Protocol 1: Standardized Extraction Workflow

This protocol details the recommended steps for extracting this compound from cell culture.

G cluster_0 Upstream cluster_1 Extraction & Purification cluster_2 Analysis a0 Cell Culture (10L Fermentation) a1 Harvest Biomass (Centrifugation) a0->a1 a2 Cell Lysis (Sonication in Phosphate Buffer pH 6.8) a1->a2 b0 Liquid-Liquid Extraction (Ethyl Acetate:Hexane) a2->b0 b1 Crude Extract (Rotary Evaporation) b0->b1 b2 Purification (Preparative HPLC) b1->b2 b3 Pure this compound b2->b3 c0 Quantification (LC-MS) b3->c0 c1 Structure Verification (NMR) c0->c1

Caption: Standardized workflow for this compound extraction.

Methodology:

  • Harvesting: Centrifuge 10 L of cell culture at 5,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in 500 mL of ice-cold phosphate buffer (50 mM, pH 6.8). Perform sonication on ice for 15 cycles (30 seconds ON, 30 seconds OFF) at 40% amplitude.

  • Liquid-Liquid Extraction:

    • Transfer the lysate to a 2 L separatory funnel.

    • Add 500 mL of cold Ethyl Acetate:Hexane (3:1 v/v).

    • Shake vigorously for 2 minutes and allow the layers to separate for 15 minutes.

    • Collect the upper organic layer. Repeat the extraction on the aqueous layer twice more.

    • Pool the organic fractions.

  • Drying and Concentration: Dry the pooled organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at 30°C using a rotary evaporator.

  • Final Product: The resulting residue is the crude extract, which can be further purified by HPLC.

Protocol 2: HPLC Purification Method

Column: C18 reverse-phase column (250 x 10 mm, 5 µm particle size) Mobile Phase A: Water with 0.1% Formic Acid Mobile Phase B: Acetonitrile with 0.1% Formic Acid Gradient:

  • 0-5 min: 30% B

  • 5-25 min: 30% to 95% B

  • 25-30 min: 95% B

  • 30-35 min: 95% to 30% B Flow Rate: 4.0 mL/min Detection: UV at 280 nm Injection Volume: 500 µL (crude extract redissolved in 50% Acetonitrile)

The peak corresponding to this compound typically elutes at approximately 18.5 minutes under these conditions. Collect the corresponding fraction for subsequent analysis.

Technical Support Center: Synthesis and Purification of Erythrocentauric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Erythrocentauric acid. The following sections offer guidance on common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, by-products from side reactions, residual solvents, and reagents used during the synthesis. The specific impurities will depend on the synthetic route employed. It is crucial to characterize the crude product thoroughly to identify the nature of the impurities before selecting a purification method.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the properties of this compound and its impurities. Common and effective methods include:

  • Crystallization: Effective if the product is a solid and there is a suitable solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

  • Column Chromatography: A versatile technique that separates compounds based on their differential adsorption to a stationary phase.[1][2] Normal-phase and reverse-phase chromatography are common choices.

  • Extraction: Useful for separating the product from impurities with different solubility properties in immiscible solvents.[3][4]

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers high resolution for purifying complex mixtures and isolating highly pure compounds.

Q3: How can I monitor the purity of this compound during the purification process?

A3: Purity can be monitored using various analytical techniques, including:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify the main product and any impurities.

  • Mass Spectrometry (MS): Helps in identifying the molecular weight of the product and impurities.

Troubleshooting Guides

Issue 1: Low Yield After Purification

Q: I am experiencing a significant loss of this compound during purification. What are the possible causes and solutions?

A: Low yield is a common problem that can arise from several factors. The following table outlines potential causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Product loss during extraction Ensure the pH of the aqueous phase is optimized for the extraction of this compound. Perform multiple extractions with smaller volumes of solvent to improve recovery.
Co-precipitation of product with impurities during crystallization Screen for different crystallization solvents or solvent mixtures. Employ slow cooling to promote the formation of pure crystals.
Irreversible adsorption of the product onto the chromatography column Choose a different stationary phase or modify the mobile phase composition. Pre-treat the column with a suitable agent to block active sites.
Product degradation Assess the stability of this compound under the purification conditions (e.g., pH, temperature). Use milder purification techniques if necessary.
Issue 2: Persistent Impurities After Chromatography

Q: I have purified my synthesized this compound using column chromatography, but some impurities remain. How can I improve the separation?

A: If impurities persist after column chromatography, consider the following strategies:

  • Optimize the Mobile Phase: A systematic optimization of the solvent system is crucial. For normal-phase chromatography, varying the polarity of the eluent can significantly impact separation. For reverse-phase, adjusting the ratio of aqueous to organic solvent and the pH of the aqueous phase is key.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different stationary phase with a different selectivity may be necessary. For example, if you are using silica gel, consider alumina or a bonded-phase silica.

  • Gradient Elution: Employing a gradient elution, where the composition of the mobile phase is changed during the separation, can improve the resolution of complex mixtures.[5]

  • Orthogonal Purification Methods: Combining two different purification techniques that separate based on different principles can be highly effective. For instance, after an initial purification by chromatography, a subsequent crystallization step can remove remaining impurities.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the typical performance of common purification techniques for organic acids, providing a general guideline for selecting the appropriate method for this compound.

Technique Purity Achieved Typical Yield Scalability Cost
Crystallization 85-99%70-95%HighLow
Column Chromatography 90-99.5%60-85%MediumMedium
Extraction 70-95%80-98%HighLow
Preparative HPLC >99.5%50-80%LowHigh

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select a glass column of appropriate size based on the amount of crude product.
  • Prepare a slurry of silica gel in the initial mobile phase solvent.
  • Carefully pour the slurry into the column, allowing the silica gel to pack uniformly without air bubbles.
  • Wash the packed column with the mobile phase until the bed is stable.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.
  • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

3. Elution:

  • Begin elution with the chosen mobile phase.
  • Collect fractions of the eluate in separate tubes.
  • Monitor the separation by TLC analysis of the collected fractions.

4. Product Isolation:

  • Combine the pure fractions containing this compound.
  • Remove the solvent by rotary evaporation to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol describes a general method for purifying solid this compound by recrystallization.

1. Solvent Selection:

  • Choose a solvent in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.
  • The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot filtration to remove them.

4. Crystallization:

  • Allow the hot, saturated solution to cool slowly to room temperature.
  • Further cooling in an ice bath can promote crystallization.

5. Crystal Collection:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

6. Drying:

  • Dry the purified crystals in a vacuum oven to remove residual solvent.

Visualizations

General Purification Workflow

G A Crude Synthesized This compound B Initial Characterization (TLC, HPLC, NMR) A->B C Primary Purification (e.g., Extraction or Crystallization) B->C D Purity Assessment C->D E Secondary Purification (e.g., Column Chromatography) D->E Purity < Target F Final Purity Analysis (HPLC, NMR, MS) D->F Purity >= Target E->D G Pure this compound F->G

Caption: A general workflow for the purification of synthesized this compound.

Troubleshooting Decision Tree for Purification

G A Is the purity of This compound below the target? B Characterize Impurities (NMR, MS) A->B Yes H Pure Product Obtained A->H No C Are impurities structurally similar to the product? B->C D Use high-resolution technique (e.g., Prep HPLC) C->D Yes E Use orthogonal method (e.g., Crystallization after Chromatography) C->E No F Is there significant product loss? D->F E->F G Optimize conditions (pH, solvent, temperature) F->G Yes F->H No G->A

Caption: A decision tree for troubleshooting the purification of this compound.

References

Addressing degradation and stability problems of Erythrocentauric acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Erythrocentauric Acid

Disclaimer: "this compound" is not a widely recognized compound in scientific literature. This guide is based on the general chemical properties of secoiridoids, a class of compounds to which the similarly named erythrocentaurin belongs. The following information is intended to provide a foundational understanding of potential stability and degradation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be unstable?

A1: Assuming this compound is a secoiridoid, its instability likely stems from the inherent reactivity of this class of molecules. Secoiridoids are characterized by a complex structure that includes ester and acetal functionalities, making them susceptible to degradation under various experimental conditions.[1][2]

Q2: What are the primary degradation pathways for a secoiridoid like this compound?

A2: The two main degradation pathways for secoiridoids are hydrolysis and oxidation.[3][4]

  • Hydrolysis: The ester and acetal groups can be cleaved, especially in the presence of water and at non-neutral pH, leading to the formation of simpler phenolic compounds like hydroxytyrosol and tyrosol.[3]

  • Oxidation: The phenolic and aldehydic moieties are prone to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures.[5][6] This can lead to the formation of various oxidized derivatives.[5]

Q3: How can I minimize the degradation of my this compound samples?

A3: To minimize degradation, it is crucial to control the storage and handling environment:

  • Temperature: Store samples at low temperatures, such as -20°C, for long-term storage. For short-term storage, 4°C is recommended.[7]

  • Light: Protect samples from light by using amber vials or by wrapping containers in aluminum foil.

  • pH: Maintain a slightly acidic to neutral pH (around pH 5) for solutions, as both highly acidic and alkaline conditions can accelerate degradation.[7][8]

  • Atmosphere: For sensitive samples, consider purging vials with an inert gas like nitrogen or argon to minimize oxidation.[9]

Q4: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. What could these be?

A4: Unexpected peaks are often indicative of degradation products.[5] Depending on the conditions your sample has been exposed to, these could be hydrolyzed forms (e.g., elenolic acid derivatives) or oxidized forms of the parent compound.[1][5] It is advisable to run a fresh, carefully prepared standard to compare with your sample.

Q5: My this compound solution has changed color. Can I still use it for my experiments?

A5: A change in color, such as yellowing, often suggests that chemical degradation has occurred. The usability of the sample depends on the nature of your experiment. For quantitative studies or bioassays, it is highly recommended to use a fresh, un-degraded sample to ensure the accuracy and reproducibility of your results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of active compound in solution Hydrolysis or oxidation due to inappropriate solvent pH, exposure to oxygen, or elevated temperature.Prepare solutions fresh in a suitable buffer (slightly acidic, e.g., pH 5).[7] Use de-gassed solvents. Store solutions at 4°C for short-term use and -20°C for longer periods.[7]
Inconsistent results in biological assays Degradation of this compound leading to variable concentrations of the active compound. Degradation products may also have different biological activities.Always use freshly prepared solutions for bioassays. Perform a stability test of the compound in your assay medium to understand its degradation kinetics.
Low recovery during extraction Degradation during the extraction process due to prolonged exposure to harsh conditions (e.g., high temperature, strong acids/bases).Optimize your extraction protocol to use milder conditions. Minimize the duration of the extraction process and keep the sample cool.
Sample precipitation out of solution Poor solubility in the chosen solvent or a change in pH affecting solubility.Test the solubility in a range of solvents and pH conditions. The use of co-solvents may be necessary. Ensure the pH of the solution is maintained.

Data on Secoiridoid Stability

The stability of secoiridoids is highly dependent on environmental factors. The following tables provide a summary of the expected stability under different conditions, based on studies of related compounds.

Table 1: Influence of Temperature on Secoiridoid Stability

TemperatureExpected StabilityRecommendations
-20°CHighOptimal for long-term storage of stock solutions and solid material.[7]
4°CModerateSuitable for short-term storage (days to a week) of working solutions.
25°C (Room Temp)LowSignificant degradation can occur. Avoid prolonged storage at this temperature.[7]
>40°CVery LowRapid degradation is expected.[10] Avoid heating unless required for a specific reaction.

Table 2: Influence of pH on Secoiridoid Stability

pH RangeExpected StabilityNotes
3-5HighGenerally the most stable range for secoiridoids.[7]
6-7ModerateStability decreases as the pH approaches neutral and slightly alkaline conditions.[8]
>7LowAlkaline conditions can rapidly accelerate hydrolysis of the ester functionalities.[8]

Experimental Protocols

Protocol: Assessing the Stability of this compound via HPLC

This protocol outlines a method to determine the stability of this compound under specific conditions (e.g., in a particular buffer or at a certain temperature).

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, DMSO) to prepare a concentrated stock solution.

  • Preparation of Test Solutions:

    • Dilute the stock solution with the buffer or medium of interest to a final concentration suitable for HPLC analysis.

    • Prepare several aliquots in amber HPLC vials.

  • Incubation:

    • Store the vials under the desired test conditions (e.g., 4°C, 25°C, 37°C).

  • HPLC Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot onto a suitable HPLC system.

    • Example HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).[5]

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the percentage of the remaining this compound against time to determine its degradation kinetics.

Visualizations

cluster_0 Hypothetical Degradation of this compound EA This compound HP Hydrolysis Products (e.g., Elenolic Acid derivative) EA->HP Hydrolysis (H2O, pH) OP Oxidation Products EA->OP Oxidation (O2, Light, Heat)

Caption: Hypothetical degradation pathways of this compound.

cluster_1 Experimental Workflow: Stability Assessment A Prepare Stock Solution B Prepare Test Solutions in Buffer A->B C Incubate at Desired Conditions B->C D Analyze by HPLC at Time Points C->D E Quantify Peak Area D->E F Plot Degradation Curve E->F

Caption: Workflow for assessing the stability of this compound.

Caption: A logical guide for troubleshooting inconsistent experimental results.

References

Strategies to overcome poor solubility of Erythrocentauric acid in assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to overcome the challenges associated with the poor solubility of Erythrocentauric acid in experimental assays.

Troubleshooting Guide

Q1: My this compound powder is not dissolving in my aqueous assay buffer. What is the first step?

A1: The initial and most common approach for hydrophobic compounds like this compound is to first dissolve it in a 100% organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent capable of dissolving many non-polar and polar compounds.[1]

Recommended First Step: Prepare a DMSO Stock Solution

The goal is to create a high-concentration stock that can be diluted into your aqueous assay buffer, ensuring the final concentration of the organic solvent is low enough to not affect the assay's biological system.

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out a precise amount of this compound powder.

  • Add a calculated volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM).

  • Vortex or sonicate the mixture at room temperature until the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture. Note that freeze-thaw cycles can sometimes cause the compound to precipitate out of the DMSO stock.[2]

Q2: I prepared a DMSO stock, but the compound precipitates when I add it to my aqueous buffer. What should I do?

A2: This is a common issue known as "crashing out" or precipitation, which occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. The key is to maintain the compound's solubility in the final aqueous medium.

Here are several strategies to address this, which can be used alone or in combination:

  • Final Concentration Check: The most straightforward reason for precipitation is that the final concentration in the assay buffer exceeds the compound's aqueous solubility limit. Try lowering the final concentration.

  • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final assay buffer can increase the solubility of your compound.[][4][5]

  • pH Adjustment: this compound is a carboxylic acid (1-oxo-3,4-dihydroisochromene-5-carboxylic acid)[6][]. The solubility of ionizable compounds, especially weak acids and bases, is highly dependent on pH.[][8][9][10]

  • Employ Solubilizing Excipients: Agents like cyclodextrins can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.[11][12][13][14][15]

Below is a workflow to guide you through these troubleshooting steps.

G cluster_0 cluster_1 Troubleshooting Strategies start Start: Compound Precipitates in Aqueous Buffer prep_stock Prepare High-Conc. Stock in 100% DMSO dilute Dilute Stock into Aqueous Buffer precipitates Precipitation Occurs lower_conc Strategy 1: Lower Final Concentration precipitates->lower_conc Try First ph_adjust Strategy 2: Adjust Buffer pH (Increase pH for Acidic Compound) lower_conc->ph_adjust If Precipitation Persists end_success Success: Compound is Soluble lower_conc->end_success Soluble cosolvent Strategy 3: Use a Co-solvent (e.g., PEG 400, Ethanol) ph_adjust->cosolvent If Still Unsuccessful ph_adjust->end_success Soluble cyclodextrin Strategy 4: Use Cyclodextrins (e.g., HP-β-CD) cosolvent->cyclodextrin Alternative Approach cosolvent->end_success Soluble cyclodextrin->end_success Soluble end_fail Re-evaluate Assay Conditions or Compound Viability cyclodextrin->end_fail If All Fail

Caption: Workflow for troubleshooting this compound precipitation.

Q3: Which co-solvent should I use, and at what concentration?

A3: The choice of co-solvent and its concentration depends heavily on the type of assay. Cell-based assays are far more sensitive to solvent toxicity than isolated target (biochemical) assays.[2][16][17] Co-solvents work by reducing the polarity of the aqueous medium, which helps to keep hydrophobic compounds in solution.[][4]

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO): Often the solvent for the stock solution, keeping its final concentration low is critical.

  • Ethanol: A common solvent, but can be more toxic to cells than DMSO at similar concentrations.

  • Polyethylene Glycol 400 (PEG 400): A less toxic option often used to improve solubility in preclinical formulations.[]

  • Propylene Glycol (PG): Similar to PEG 400, it is another common choice.[]

Co-SolventTypical Final Concentration (Biochemical Assays)Typical Final Concentration (Cell-Based Assays)Notes
DMSO < 5%< 0.5% (ideally ≤ 0.1%)Can induce cellular stress or differentiation at higher concentrations.[17][18]
Ethanol < 5%< 0.5%Can have significant effects on cell metabolism and membrane integrity.[18]
PEG 400 ≤ 10%≤ 1%Generally well-tolerated and effective for many compounds.
Propylene Glycol ≤ 10%≤ 1%A common excipient in pharmaceutical formulations.

Recommendation: Always run a solvent tolerance control in your assay to determine the maximum concentration that does not affect your specific biological system.

Q4: How can I use pH to improve the solubility of this compound?

A4: this compound contains a carboxylic acid functional group.[6][] As a weak acid, its solubility in water is pH-dependent.

  • At low pH (acidic): The carboxylic acid group is protonated (-COOH), making the molecule neutral and less soluble in water.

  • At high pH (basic): The carboxylic acid group is deprotonated (-COO⁻), forming a carboxylate salt. This charged form is significantly more soluble in polar solvents like water.

By increasing the pH of your assay buffer, you can dramatically increase the solubility of this compound.[][8]

Protocol 2: General Method for pH-Dependent Solubility Testing
  • Prepare a set of buffers at different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0). Ensure the buffer system is appropriate for your assay.

  • Prepare a concentrated stock of this compound in a minimal amount of organic solvent (e.g., 100 mM in DMSO).

  • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

  • Incubate the samples for a set period (e.g., 1-2 hours) at room temperature with gentle agitation.

  • Visually inspect for precipitation. For a quantitative measurement, centrifuge the samples and measure the concentration of the supernatant using HPLC-UV or a similar method.

Caution: Ensure the final pH of the assay medium is compatible with your biological system (e.g., cells, enzymes).

Q5: What are cyclodextrins and how can they improve solubility?

A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12][13] They can encapsulate poorly soluble "guest" molecules, like this compound, within their central cavity, forming an inclusion complex.[11][14] This complex has a hydrophilic exterior, which greatly enhances the apparent aqueous solubility of the guest molecule.[12][15]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[13][15]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in pharmaceutical formulations.[1]

Protocol 3: Using Cyclodextrins to Enhance Solubility
  • Prepare an aqueous solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD) in your assay buffer.

  • Add the this compound stock solution (in DMSO or another organic solvent) directly to the cyclodextrin solution while vortexing. The CD solution should be in large excess.

  • Allow the mixture to equilibrate (e.g., incubate for 1-24 hours at room temperature with stirring) to facilitate the formation of the inclusion complex.

  • This solution, containing the this compound-CD complex, can then be used in your assay.

Note: As with co-solvents, it is essential to test the effect of the cyclodextrin alone on your assay system.[18]

Frequently Asked Questions (FAQs)

FAQ 1: What is the difference between kinetic and thermodynamic solubility?

Kinetic and thermodynamic solubility are two different measures that are relevant at different stages of research.

  • Kinetic Solubility: Measures the concentration of a compound when it first precipitates after being added from a concentrated organic stock (like DMSO) into an aqueous buffer. It mimics the conditions of many in vitro high-throughput screening assays. The measurement is rapid and provides an estimate of solubility under non-equilibrium conditions.[2][19][20]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate over a longer period (e.g., 24-48 hours), and then measuring the concentration of the dissolved compound in the saturated solution. This value is more relevant for formulation and development.[19][20]

For initial assay troubleshooting, you are primarily dealing with and trying to improve the kinetic solubility.

FAQ 2: How can I quickly test the solubility of this compound in my buffer?

A simple turbidimetric assay can provide a quick estimate of kinetic solubility.

  • Add your aqueous buffer to the wells of a 96-well plate.

  • Create serial dilutions of your this compound DMSO stock solution directly into the wells.

  • Let the plate sit for 1-2 hours at room temperature.

  • Measure the optical density (absorbance) of the wells at a high wavelength (e.g., 650-700 nm) using a plate reader.

  • The concentration at which you observe a sharp increase in absorbance corresponds to the point of precipitation and is an estimate of the kinetic solubility.[19]

FAQ 3: What are the generally accepted maximum concentrations of solvents for cell-based assays?

While this is highly cell-line dependent, some general guidelines exist to minimize cytotoxicity and off-target effects.

SolventRecommended Max ConcentrationPotential Issues Above This Limit
DMSO 0.5%Cytotoxicity, induction of cell differentiation, altered gene expression.[17][18]
Ethanol 0.5%Cytotoxicity, membrane disruption, effects on signaling pathways.[18]
Methanol 0.1%More toxic than ethanol or DMSO.
DMF 0.1%Can be toxic and may interfere with assays.

Crucial: Always include a "vehicle control" in your experiments. This control contains the same final concentration of the solvent(s) used to dissolve the test compound, allowing you to subtract any effects of the solvent itself.

G cluster_0 Primary Strategies cluster_1 Advanced Strategies ph pH Adjustment (for ionizable compounds) cyclodextrin Complexation (Cyclodextrins) ph->cyclodextrin Can be combined cosolvent Co-solvents (DMSO, PEG 400) cosolvent->cyclodextrin If co-solvents fail or are toxic surfactant Micellar Solubilization (Surfactants) cyclodextrin->surfactant Alternative if complexation fails main Poorly Soluble Compound (this compound) main->ph Is it ionizable? main->cosolvent General approach

Caption: Relationship between different solubility enhancement strategies.

References

Mitigating matrix effects in LC-MS analysis of Erythrocentauric acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Erythrocentauric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, salts, and lipids.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][2] This interference can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analysis.[1][3][4]

Q2: I am observing low signal intensity and poor reproducibility for this compound. Could this be due to matrix effects?

A2: Yes, low signal intensity and poor reproducibility are common symptoms of matrix effects, particularly ion suppression.[2][5] When matrix components co-elute with this compound, they can compete for ionization, reducing the number of analyte ions that reach the detector.[1] Phospholipids are a major contributor to matrix-induced ionization suppression in biological samples like plasma or serum.[6]

Q3: How can I confirm that matrix effects are affecting my analysis?

A3: A common method to assess matrix effects is the post-extraction spike method.[7] This involves comparing the peak area of this compound in a standard solution (A) with the peak area of a blank matrix extract spiked with this compound at the same concentration (B). The matrix effect can be quantified using the following formula:

  • Matrix Effect (%) = (B / A) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Another qualitative method is the post-column infusion technique, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[3] Injection of a blank matrix extract will show a dip in the baseline signal at the retention times of interfering components, indicating regions of ion suppression.[3]

Q4: What is the best internal standard to use for this compound analysis to compensate for matrix effects?

A4: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., labeled with ¹³C or ¹⁵N).[8][9][10][11] A SIL internal standard is chemically identical to the analyte and will co-elute, experiencing the same degree of matrix effects and variability in extraction, which allows for accurate correction of the analyte signal.[1][8][10] While deuterium-labeled standards are also used, they can sometimes exhibit different chromatographic behavior, which may reduce their effectiveness in compensating for matrix effects.[8][12][13]

Troubleshooting Guides

Issue 1: Low Analyte Recovery and High Signal Suppression

This issue often points to insufficient sample cleanup, particularly when analyzing complex matrices like plasma or tissue homogenates. Phospholipids are a common cause of ion suppression in such samples.[6]

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Low Recovery & Ion Suppression start Start: Low Recovery/ High Suppression ppt Current Method: Protein Precipitation? start->ppt spe_phospholipid Implement Phospholipid Removal SPE/LLE ppt->spe_phospholipid Yes spe_optimization Optimize SPE Protocol (Sorbent, Wash, Elute) ppt->spe_optimization No (already using SPE) check_recovery Evaluate Extraction Recovery & Matrix Effect spe_phospholipid->check_recovery chromatography Modify LC Gradient to Separate from Interferences check_recovery->chromatography Still Low end_success Success: Improved Recovery & Signal check_recovery->end_success Issue Resolved spe_optimization->check_recovery chromatography->end_success Issue Resolved end_fail Issue Persists: Consider Alternative Sample Prep chromatography->end_fail Still Low

Caption: Workflow for troubleshooting low recovery and ion suppression.

Recommended Solutions & Experimental Protocols:

  • Enhance Sample Preparation: Simple protein precipitation is often insufficient for removing phospholipids.[14] Consider implementing more rigorous sample cleanup techniques.

    • Solid-Phase Extraction (SPE): SPE can effectively remove interfering matrix components while concentrating the analyte.[1][15] Mixed-mode or phospholipid removal-specific SPE cartridges are highly effective.[14][16]

    • Liquid-Liquid Extraction (LLE): LLE can also provide cleaner extracts compared to protein precipitation, though analyte recovery may be lower for polar compounds.[16]

  • Protocol: Phospholipid Removal using SPE

    • Cartridge Selection: Choose a phospholipid removal plate or cartridge (e.g., HybridSPE®, Oasis PRiME HLB).[17][18]

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[2]

    • Sample Loading: Load the pre-treated sample (e.g., plasma precipitated with acetonitrile) onto the cartridge.[17]

    • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: Elute this compound with a stronger organic solvent (e.g., acetonitrile or methanol).[2]

    • Dry Down & Reconstitution: Evaporate the eluent under nitrogen and reconstitute in the initial mobile phase.[2][15]

Issue 2: Inconsistent Results Despite Using a SIL Internal Standard

Even with a stable isotope-labeled (SIL) internal standard, inconsistencies can arise if the internal standard and the analyte do not behave identically.

Troubleshooting Workflow:

G cluster_1 Troubleshooting: Inconsistent Results with SIL-IS start Start: Inconsistent Results with SIL-IS check_coelution Overlay Chromatograms: Do Analyte and IS Co-elute? start->check_coelution adjust_lc Adjust LC Gradient or Change Column Chemistry check_coelution->adjust_lc No check_stability Assess Analyte Stability in Matrix and Final Extract check_coelution->check_stability Yes adjust_lc->check_coelution modify_storage Modify Sample Storage/ Handling Conditions check_stability->modify_storage Unstable end_success Success: Consistent Results check_stability->end_success Stable modify_storage->check_stability end_fail Issue Persists: Re-evaluate IS or Sample Prep modify_storage->end_fail Still Unstable

Caption: Workflow for troubleshooting inconsistent results with a SIL-IS.

Recommended Solutions & Experimental Protocols:

  • Verify Co-elution: A key assumption when using a SIL internal standard is that it co-elutes with the native analyte.[10] Deuterium-labeled standards, in particular, can sometimes elute slightly earlier than the unlabeled analyte on reversed-phase columns.[12][13]

    • Action: Overlay the chromatograms of the analyte and the SIL-IS. If they are not co-eluting, adjust the chromatographic method (e.g., gradient, temperature) to achieve co-elution.[1] If co-elution cannot be achieved, consider a ¹³C or ¹⁵N-labeled internal standard.[9]

  • Assess Analyte Stability: this compound may be unstable during sample collection, storage, or processing. The SIL-IS can help correct for degradation, but severe instability will lead to poor data quality.

    • Protocol: Stability Assessment

      • Freeze-Thaw Stability: Analyze replicate samples after subjecting them to several freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).

      • Bench-Top Stability: Leave replicate samples on the lab bench at room temperature for varying durations (e.g., 4, 8, 24 hours) before processing and analysis.

      • Long-Term Stability: Analyze stored samples at different time points (e.g., 1, 3, 6 months) to ensure stability under the chosen storage conditions (typically -80°C).[19][20][21]

Data Summary Tables

Table 1: Comparison of Sample Preparation Techniques

Preparation MethodTypical Phospholipid RemovalAnalyte RecoveryThroughputRecommendation for this compound
Protein Precipitation (PPT) LowGoodHighNot recommended for complex matrices due to high matrix effects.[14]
Liquid-Liquid Extraction (LLE) Moderate to HighVariableMediumA good option if analyte recovery is acceptable.[16]
Solid-Phase Extraction (SPE) HighGood to ExcellentMediumRecommended for cleaner extracts and reduced matrix effects.[1][22]
Phospholipid Removal SPE Very High (>99%)ExcellentHighThe preferred method for plasma/serum to minimize ion suppression.[6][17][18]

Table 2: Internal Standard Selection Guide

Internal Standard TypeProsConsBest Use Case for this compound
Structural Analog Readily available, lower cost.Different chromatographic behavior and ionization efficiency.Not ideal; only if a SIL-IS is unavailable.[8]
Deuterium-Labeled SIL-IS Closely mimics analyte.Can exhibit chromatographic shifts ("isotope effect").[12][13]Good, but requires careful verification of co-elution.[10]
¹³C or ¹⁵N-Labeled SIL-IS Co-elutes almost perfectly with analyte, considered the "gold standard".[9]Higher cost, may be less commercially available.The ideal choice for the most accurate quantification.[11]

References

Refining dosage concentrations of Erythrocentauric acid for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Erythrocentauric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining dosage concentrations for cell-based assays.

Frequently Asked Questions (FAQs)

1. What is the optimal solvent for dissolving this compound for use in cell-based assays?

This compound is sparingly soluble in aqueous solutions. For cell culture applications, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM. Further dilutions to the final working concentration should be made in the cell culture medium. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced cytotoxicity.

2. What is a typical starting concentration range for this compound in a cell-based assay?

For initial experiments, a broad concentration range is recommended to determine the optimal dosage. A starting range of 1 µM to 100 µM is advisable for most cell lines. A dose-response curve should be generated to identify the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for the desired biological effect.

3. How stable is this compound in cell culture medium?

This compound is relatively stable in standard cell culture media at 37°C for up to 72 hours. However, prolonged incubation or exposure to light may lead to degradation. It is best practice to prepare fresh dilutions from the DMSO stock solution for each experiment. Stability can be affected by the components of the media; for instance, compounds in serum-free media may have different stability profiles compared to serum-supplemented media[1].

4. Should I use serum-free or serum-containing medium for my experiments with this compound?

The choice between serum-free and serum-containing medium depends on the specific aims of the experiment. Serum contains various growth factors and proteins that can potentially interact with this compound and influence its activity. If studying specific signaling pathways, a serum-free medium may be preferred to reduce confounding variables. However, some cell lines require serum for optimal growth and viability. If using serum-free media, the stability of the compound might be reduced, and the addition of albumin could be considered to improve stability[1].

Troubleshooting Guides

Issue 1: High Cell Death or Cytotoxicity Observed
Possible Cause Troubleshooting Step
Solvent (DMSO) Toxicity Ensure the final DMSO concentration in the well is below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess solvent toxicity.
High Concentration of this compound Perform a dose-response experiment to determine the cytotoxic concentration. Start with a lower concentration range (e.g., 0.1 µM - 10 µM).
Contamination Check for microbial contamination in the cell culture and reagents.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to compounds. Consider using a more resistant cell line or reducing the treatment duration.
Issue 2: No Observable Effect or Low Potency
Possible Cause Troubleshooting Step
Sub-optimal Concentration Increase the concentration range of this compound. A wider range (e.g., up to 200 µM) may be necessary for some cell lines or assays.
Compound Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect Assay Endpoint Ensure the chosen assay is sensitive enough to detect the expected biological activity. Consider using a more direct or sensitive readout.
Cell Density Optimize the cell seeding density. High cell density can sometimes mask the effects of a compound.
Interaction with Media Components If using serum-containing medium, consider switching to a serum-free medium to see if serum proteins are interfering with the compound's activity.
Issue 3: Inconsistent or Variable Results
Possible Cause Troubleshooting Step
Inconsistent Cell Passage Number Use cells within a consistent and low passage number range for all experiments.
Variability in Treatment Time Ensure precise and consistent incubation times for all experimental conditions.
Pipetting Errors Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate compound concentrations.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a 10 mM stock solution.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Determining Optimal Seeding Density
  • Prepare a single-cell suspension of the desired cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well).

  • Incubate the plate for the intended duration of the experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, assess cell viability using a suitable method (e.g., MTT or CellTiter-Glo® assay).

  • Select the seeding density that results in 70-80% confluency at the time of compound treatment.

Protocol 3: Dose-Response Assay
  • Seed cells in a 96-well plate at the pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium. A common starting range is from 100 µM down to 0.1 µM in half-log or full-log dilutions.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Measure the desired biological endpoint (e.g., cell viability, proliferation, protein expression).

  • Plot the response against the log of the compound concentration to determine the EC50 or IC50 value.

Data Presentation

Table 1: Recommended Starting Concentrations for Various Cell Lines

Cell LineCell TypeRecommended Starting Range (µM)Notes
HEK293 Human Embryonic Kidney1 - 50Generally robust and suitable for transfection studies.
HeLa Human Cervical Cancer5 - 100A common cell line, but can be sensitive to higher concentrations.
A549 Human Lung Carcinoma10 - 150May require higher concentrations to observe an effect.
MCF-7 Human Breast Cancer1 - 75Estrogen receptor-positive; response may be hormone-dependent.
RAW 264.7 Mouse Macrophage0.5 - 50Useful for studying inflammatory responses.

Table 2: Solubility of this compound in Common Solvents

SolventSolubility
DMSO ≥ 20 mg/mL
Ethanol ~5 mg/mL
Water < 0.1 mg/mL
PBS (pH 7.4) < 0.1 mg/mL

Signaling Pathways and Visualizations

This compound is hypothesized to modulate inflammatory signaling pathways. One proposed mechanism involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation.

NF_kappa_B_Pathway Hypothesized NF-κB Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor 1. Binding IKK_complex IKK Complex Receptor->IKK_complex 2. Activation IkappaB IκBα IKK_complex->IkappaB 3. Phosphorylation NF_kappa_B NF-κB (p65/p50) IkappaB->NF_kappa_B 4. Degradation & Release of NF-κB Nucleus Nucleus NF_kappa_B->Nucleus 5. Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression 6. Transcription Erythro_acid This compound Erythro_acid->IKK_complex Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

A typical workflow for optimizing this compound dosage in a cell-based assay is outlined below.

Experimental_Workflow Workflow for Dosage Optimization start Start solubility 1. Determine Solubility (e.g., in DMSO) start->solubility stock 2. Prepare Stock Solution (e.g., 10 mM in DMSO) solubility->stock seeding 3. Optimize Cell Seeding Density stock->seeding dose_response 4. Perform Initial Dose-Response Assay (Broad Range: 1-100 µM) seeding->dose_response viability 5. Assess Cytotoxicity (e.g., MTT Assay) dose_response->viability narrow_range 6. Refine Dose Range (Narrow, Non-toxic Concentrations) viability->narrow_range functional_assay 7. Perform Functional Assay (e.g., ELISA, qPCR, Western Blot) narrow_range->functional_assay analyze 8. Analyze Data and Determine EC50/IC50 functional_assay->analyze end End analyze->end

Caption: A stepwise workflow for optimizing this compound dosage in cell-based assays.

References

Minimizing byproduct formation in Erythrocentauric acid synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Erythrocentauric acid (3,4-Dihydro-1-oxo-1H-2-benzopyran-5-carboxylic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and minimizing byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and related dihydroisocoumarins?

A1: this compound and its derivatives are typically synthesized through cyclization reactions. Common strategies include:

  • Condensation of Homophthalic Acid Derivatives: Reaction of a substituted homophthalic acid, such as 2-carboxyhomophthalic acid, with a formaldehyde source.

  • Intramolecular Cyclization: Halolactonization of styrene-type carboxylic acids can yield dihydroisocoumarin scaffolds.

  • Metal-Catalyzed Reactions: Various transition metals, including palladium and rhodium, can catalyze the cyclization to form the isocoumarin core.

  • Passerini-Aldol Sequence: A multi-component reaction involving a 2-formylbenzoic acid, an isocyanide, and an arylglyoxal can be employed to build substituted isocoumarins.[1][2]

Q2: What are the potential major byproducts in this compound synthesis?

A2: Byproduct formation is a common challenge. Depending on the synthetic route, potential byproducts may include:

  • Self-condensation products: Starting materials, such as homophthalic anhydride, can undergo self-condensation, especially at elevated temperatures.

  • Regioisomers: In reactions involving substituted aromatic rings, the formation of regioisomers is possible, leading to impurities that are difficult to separate.

  • Over-oxidation or reduction products: If the synthesis involves oxidation or reduction steps, incomplete or excessive reaction can lead to a mixture of products.

  • Products from side reactions of formaldehyde: When formaldehyde is used, it can undergo self-polymerization (to form paraformaldehyde) or participate in undesired side reactions.[3][4][5][6][7]

Q3: How can I purify the final this compound product?

A3: Purification of the crude product is crucial to obtain high-purity this compound. Common purification techniques include:

  • Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A suitable solvent system (eluent) needs to be developed, often using a combination of polar and non-polar solvents.

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material, preparative HPLC can be employed, although it is generally more expensive and time-consuming for large quantities.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible Causes & Solutions

Possible CauseRecommended Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the quality and stoichiometry of all reagents.
Degradation of starting materials or product Some reagents or the product itself might be sensitive to heat, light, or air. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light if necessary. Lowering the reaction temperature might also be beneficial.
Suboptimal reaction conditions Systematically optimize reaction parameters such as solvent, temperature, catalyst, and reaction time. A Design of Experiments (DoE) approach can be efficient in finding the optimal conditions.[8][9][10][11]
Loss of product during workup and purification Ensure efficient extraction of the product from the reaction mixture by selecting an appropriate extraction solvent and adjusting the pH of the aqueous phase. Optimize the purification method (e.g., recrystallization solvent, chromatography conditions) to minimize product loss.
Problem 2: Formation of Significant Amounts of Byproducts

Possible Causes & Solutions

Possible CauseRecommended Solution
Incorrect stoichiometry of reactants Carefully control the molar ratios of the reactants. An excess of one reactant may lead to the formation of specific byproducts.
High reaction temperature High temperatures can promote side reactions. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
Inappropriate catalyst or reagent The choice of catalyst or reagent can significantly influence the selectivity of the reaction. Screen different catalysts or reagents to find one that favors the formation of the desired product.
Presence of impurities in starting materials Ensure the purity of all starting materials before use. Impurities can sometimes act as catalysts for unwanted side reactions.

Experimental Protocols

General Procedure for the Synthesis of a 3,4-Dihydroisocoumarin-4-carboxylic Acid Derivative

  • Reaction Setup: To a solution of the appropriate homophthalic acid derivative in a suitable solvent (e.g., toluene, dioxane), add the aldehyde reactant and a catalytic amount of a suitable acid or base (e.g., piperidine, p-toluenesulfonic acid).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC. A Dean-Stark apparatus can be used to remove water formed during the reaction if necessary.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated. The resulting solid is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

To aid in understanding the synthetic process, the following diagrams illustrate a generalized workflow and a logical relationship for troubleshooting.

experimental_workflow reagents Starting Materials (e.g., Homophthalic Acid Derivative, Aldehyde) reaction Reaction (Solvent, Catalyst, Temperature) reagents->reaction workup Workup (Extraction, Washing) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification product This compound purification->product

Caption: Generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or High Byproducts check_reaction Check Reaction Parameters (Temp, Time, Stoichiometry) start->check_reaction check_reagents Check Reagent Purity start->check_reagents check_workup Optimize Workup & Purification start->check_workup adjust_temp Adjust Temperature check_reaction->adjust_temp adjust_time Adjust Time check_reaction->adjust_time adjust_stoich Adjust Stoichiometry check_reaction->adjust_stoich purify_reagents purify_reagents check_reagents->purify_reagents Purify/Verify Reagents optimize_extraction Optimize Extraction check_workup->optimize_extraction optimize_purification Optimize Purification check_workup->optimize_purification solution Improved Yield / Purity adjust_temp->solution adjust_time->solution adjust_stoich->solution purify_reagents->solution optimize_extraction->solution optimize_purification->solution

Caption: Troubleshooting flowchart for this compound synthesis.

References

A troubleshooting guide for inconsistent Erythrocentauric acid experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Erythrocentauric Acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent, reproducible results in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

I. Inconsistent IC50 Values

Question: My IC50 value for this compound varies significantly between experiments. What are the potential causes and how can I troubleshoot this?

Answer: Fluctuations in IC50 values are a common issue.[1][2][3] Several factors can contribute to this variability. Please refer to the table below for potential causes and recommended solutions.

Potential CauseTroubleshooting Steps
Cell Line Variability - Ensure a consistent cell passage number is used for all experiments; high-passage cells can exhibit altered sensitivity.[3] - Perform regular cell line authentication to rule out cross-contamination.[3] - Monitor cell health and morphology; unhealthy or stressed cells will respond differently.[4]
Compound Stability & Handling - Prepare fresh dilutions of this compound from a frozen stock for each experiment.[5] - Minimize freeze-thaw cycles of the stock solution.[3] - Ensure complete solubilization in your chosen solvent (e.g., DMSO) before diluting in culture medium.
Assay-Specific Factors - Seeding Density: Optimize and maintain a consistent cell seeding density for each experiment.[1][4][5] - Incubation Time: Use a consistent incubation time with this compound. The inhibitory effect may be time-dependent.[1][3] - Assay Type: Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values.[3][6]
Reagent Variability - Use the same lot of all reagents, including media and assay components, for a set of experiments to avoid batch-to-batch differences.[1][4]

II. High Background Signal in Assays

Question: I am observing a high background signal in my luminescence/fluorescence-based assays with this compound. What could be the cause?

Answer: High background can obscure the true signal from your experiment, leading to a low signal-to-noise ratio.[7] This often stems from issues with reagents, the assay plate, or the compound itself.

Potential CauseTroubleshooting Steps
Contaminated Reagents - Use fresh, high-purity reagents. - Filter-sterilize buffers and prepare fresh solutions for each experiment.[7]
Assay Plate Issues - For luminescence assays, use white, opaque-walled plates to maximize signal.[8][9] - For fluorescence assays, use black plates to reduce background and crosstalk.[8] - Check for autofluorescence of the plate itself.
Compound Interference - this compound itself might be autofluorescent. Run a control with the compound in media without cells to check for intrinsic fluorescence.[10]
Sub-optimal Reagent Concentrations - Titrate detection reagents to find the optimal concentration that provides a good signal window without elevating the background.[7]
Extended Incubation Times - Optimize the incubation time for signal detection to find the linear range and avoid non-enzymatic signal generation.[7]

III. Poor Reproducibility Between Replicates

Question: My results show high variability between technical replicates within the same experiment. How can I improve this?

Answer: High variability between replicates can undermine the confidence in your results. Several factors related to experimental technique and setup can contribute to this issue.

Potential CauseTroubleshooting Steps
Inconsistent Pipetting - Ensure your pipettes are calibrated regularly.[5] - Use reverse pipetting for viscous solutions.[5] - Prepare a master mix of reagents to be dispensed to minimize pipetting errors between wells.[11]
"Edge Effect" in Microplates - The outer wells of a microplate are prone to evaporation, which can alter cell growth and compound concentration.[1] - To mitigate this, consider leaving the outer wells empty or filling them with a sterile medium or PBS.[1]
Uneven Cell Seeding - Ensure a homogenous cell suspension before seeding. - After seeding, allow the plate to sit at room temperature for a short period to allow for even cell distribution before transferring to the incubator.
Temperature Fluctuations - Ensure all reagents and assay plates are at a stable, uniform temperature before starting the reaction.[7]

Data Presentation

Table 1: Recommended Starting Concentrations for this compound in Cell-Based Assays

Cell LineSeeding Density (cells/well)This compound Concentration RangeIncubation Time (hours)
HEK2938,0000.1 nM - 10 µM24, 48, 72
HeLa5,0000.5 nM - 20 µM24, 48, 72
A54910,0001 nM - 50 µM48, 72

Table 2: Example IC50 Values for this compound in a Kentro-Kinase Inhibition Assay

Experiment IDCell LineIC50 (nM)Standard DeviationNotes
EXP-001HEK29315.22.1Initial screen
EXP-002HEK29314.81.9Optimized seeding density
EXP-003HeLa35.74.548-hour incubation
EXP-004HeLa28.93.272-hour incubation

Experimental Protocols

Detailed Methodology: CellTiter-Glo® Luminescent Cell Viability Assay for IC50 Determination of this compound

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound using a common luminescence-based cell viability assay.

  • Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. Ensure cell viability is above 95%. b. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL). c. Seed 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate. d. Incubate the plate for 24 hours to allow cells to attach and resume normal growth.[1]

  • Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium. A 1:3 or 1:10 dilution series is recommended to create a dose-response curve. b. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. d. Incubate the plate for the desired time (e.g., 48 or 72 hours).

  • Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the prepared reagent to each well. d. Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Subtract the average luminescence of the no-cell control from all other wells. c. Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%. d. Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.[1]

Visualizations

Kentro_Kinase_Signaling_Pathway EGF Growth Factor EGFR Receptor Tyrosine Kinase EGF->EGFR GRB2 GRB2 EGFR->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Kentro_Kinase Kentro-Kinase RAF->Kentro_Kinase ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Kentro_Kinase->Transcription_Factor Proliferation Cell Proliferation Transcription_Factor->Proliferation Erythrocentauric_Acid This compound Erythrocentauric_Acid->Kentro_Kinase

Caption: The Kentro-Kinase signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells incubate_24h->treat_cells prepare_compound Prepare Serial Dilution of this compound prepare_compound->treat_cells incubate_48h Incubate 48h treat_cells->incubate_48h add_reagent Add CellTiter-Glo® Reagent incubate_48h->add_reagent read_luminescence Read Luminescence add_reagent->read_luminescence analyze_data Analyze Data & Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for IC50 determination of this compound.

Troubleshooting_Flowchart start Inconsistent Results check_ic50 IC50 Varies? start->check_ic50 check_background High Background? check_ic50->check_background No solution_ic50 Verify Cell Passage, Seeding Density, and Compound Stability check_ic50->solution_ic50 Yes check_replicates Poor Replicates? check_background->check_replicates No solution_background Check Reagents, Plate Type, and Compound Autofluorescence check_background->solution_background Yes solution_replicates Calibrate Pipettes, Use Master Mix, and Mitigate Edge Effects check_replicates->solution_replicates Yes end Consistent Results check_replicates->end No solution_ic50->end solution_background->end solution_replicates->end

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Enhancing the Bioavailability of Erythrocentauric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Erythrocentauric acid is a specialized natural product with limited publicly available data on its bioavailability and formulation. This guide provides general strategies and troubleshooting advice applicable to poorly soluble compounds of a similar nature. All protocols and data are presented as illustrative examples and should be adapted based on experimental findings.

Frequently Asked Questions (FAQs)

Q1: We have isolated this compound, but our initial in vivo screens show very low plasma exposure after oral administration. Where should we start?

A1: Low oral bioavailability for a novel natural product is a common challenge, often stemming from poor aqueous solubility or low intestinal permeability. A systematic approach is recommended to identify the rate-limiting factor:

  • Physicochemical Characterization: First, thoroughly characterize the fundamental properties of this compound. This data is crucial for selecting an appropriate formulation strategy. Key parameters include:

    • Aqueous solubility at different pH values (e.g., pH 1.2, 4.5, 6.8 to simulate the gastrointestinal tract).

    • LogP (lipophilicity).

    • pKa.

    • Melting point and solid-state properties (crystalline vs. amorphous).

  • Biopharmaceutical Classification System (BCS) Assessment: Based on solubility and permeability data, you can tentatively classify this compound according to the BCS.[1] Most poorly soluble natural products fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1] This classification is critical for guiding your formulation development.

  • Identify the Limiting Factor: Use in vitro assays to determine if poor dissolution or poor membrane permeability is the primary bottleneck.[1]

Q2: Our results indicate that this compound has very low aqueous solubility. What are the most common formulation strategies to address this?

A2: For compounds where dissolution is the rate-limiting step (likely BCS Class II), the main goal is to increase the drug's solubility and dissolution rate.[2] Common and effective strategies include:

  • Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area available for dissolution.[3] Techniques like ball milling or high-pressure homogenization can be employed.[3]

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly enhance its apparent solubility and dissolution rate.[4]

  • Lipid-Based Formulations: These formulations present the drug in a solubilized state, utilizing lipid absorption pathways to improve bioavailability.[5] Self-emulsifying drug delivery systems (SEDDS) are a popular choice.[5]

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes that increase the aqueous solubility of the guest drug molecule.[6]

Q3: We are considering a solid dispersion approach. Which polymers are commonly used and how do we choose one?

A3: The choice of polymer is critical for the stability and performance of a solid dispersion. Common hydrophilic polymers include:

  • Polyvinylpyrrolidone (PVP) (e.g., PVP K30)[7]

  • Hydroxypropyl Methylcellulose (HPMC)[4]

  • Polyethylene Glycols (PEGs)[8]

  • Copolymers like Soluplus® or Kollidon®

The selection process involves screening various polymers for their ability to form a stable amorphous dispersion with this compound. This is typically done through small-scale solvent casting or melting experiments, followed by characterization using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous state.

Q4: Our compound has high permeability in vitro (e.g., Caco-2 assay), but the oral bioavailability in our rat model is still very low. What could explain this discrepancy?

A4: This scenario, often seen with BCS Class II compounds, points to dissolution-limited absorption. However, other factors could be at play:

  • Extensive First-Pass Metabolism: After absorption from the intestine, the drug passes through the liver via the portal vein before reaching systemic circulation.[1] Significant metabolism in the liver (the "first-pass effect") can drastically reduce the amount of active drug.[1]

  • Efflux Transporter Activity: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the gut lumen, reducing net absorption.[1]

  • Precipitation in the GI Tract: Your formulation may initially dissolve, but the drug could precipitate out upon dilution with gastrointestinal fluids.[1] This can be assessed with in vitro dissolution tests that mimic GI conditions.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations between subjects in animal studies.

Potential Cause Troubleshooting Steps
Poor and Erratic Dissolution The formulation is not robust enough to overcome physiological differences between animals. Solution: Develop a more advanced formulation, such as a solid dispersion or a SEDDS, to improve dissolution consistency.[5]
Food Effects The presence or absence of food can alter GI pH, gastric emptying, and bile salt concentrations, significantly impacting the absorption of poorly soluble drugs. Solution: Standardize feeding conditions. Ensure all animals are fasted for a consistent period or fed a standardized diet before and during the study.
Variable First-Pass Metabolism Differences in metabolic enzyme activity (e.g., Cytochrome P450s) among animals can lead to inconsistent drug clearance. Solution: Investigate the primary metabolic pathways in vitro. If metabolism is extensive, a higher dose or a different route of administration may be necessary for initial efficacy studies.

Issue 2: Promising in vitro dissolution results do not translate to in vivo bioavailability.

Potential Cause Troubleshooting Steps
GI Precipitation The drug precipitates from the supersaturated solution created by the formulation upon contact with GI fluids. Solution: Incorporate precipitation inhibitors (e.g., HPMC) into your formulation.[6] Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) to better predict in vivo performance.
Efflux by Transporters The drug is actively transported out of the intestinal cells. Solution: Conduct bidirectional Caco-2 assays to determine the efflux ratio.[9] If efflux is significant, consider co-administration with a known P-gp inhibitor (e.g., verapamil) in preclinical models to confirm the mechanism.
Gut Wall Metabolism The drug is metabolized by enzymes within the intestinal enterocytes before it can reach the portal circulation. Solution: Use in vitro models with intestinal microsomes or S9 fractions to assess metabolic stability in the gut wall.

Data Presentation Tables (Templates)

Table 1: pH-Dependent Solubility Profile of this compound

pH of Medium Buffer System Temperature (°C) Solubility (µg/mL) ± SD (n=3)
1.2SGF (Simulated Gastric Fluid)37[Insert Data]
4.5Acetate Buffer37[Insert Data]
6.8SIF (Simulated Intestinal Fluid)37[Insert Data]
7.4Phosphate Buffer37[Insert Data]

Table 2: Composition and Characterization of this compound Solid Dispersions

Formulation ID Drug:Polymer Ratio (w/w) Polymer Type Preparation Method Drug State (XRD/DSC) In Vitro Dissolution (% released at 30 min)
SD-011:3PVP K30Solvent EvaporationAmorphous[Insert Data]
SD-021:5PVP K30Solvent EvaporationAmorphous[Insert Data]
SD-031:3HPMCSpray DryingAmorphous[Insert Data]
SD-041:5HPMCSpray DryingAmorphous[Insert Data]
ControlPure DrugN/AN/ACrystalline[Insert Data]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolution: Weigh and dissolve 100 mg of this compound and 500 mg of PVP K30 (for a 1:5 ratio) in a suitable volume of a volatile solvent (e.g., methanol or ethanol) in a round-bottom flask. Ensure complete dissolution using a magnetic stirrer.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven overnight at a mild temperature (e.g., 40°C) to remove any residual solvent.

  • Milling and Sieving: Scrape the solid material from the flask. Gently grind the resulting solid dispersion using a mortar and pestle and pass it through a sieve (e.g., 100-mesh) to obtain a uniform powder.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells

This protocol provides a general outline for a Caco-2 permeability assay.[10]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity. Only use inserts with TEER values within the established range for your laboratory.

  • Transport Buffer Preparation: Prepare a transport buffer, such as Hank's Balanced Salt Solution (HBSS), buffered to pH 7.4.

  • Assay Initiation (A-to-B):

    • Remove the culture medium from the apical (A, upper) and basolateral (B, lower) chambers.

    • Add the test solution (this compound dissolved in transport buffer) to the apical chamber.

    • Add fresh transport buffer to the basolateral chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with an equal volume of fresh buffer.[10]

  • Bioanalysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Visualizations

G cluster_start Initial Characterization cluster_dev Formulation Development cluster_eval Evaluation start Isolated Compound (this compound) solubility Solubility Profiling (pH-dependent) start->solubility permeability In Vitro Permeability (e.g., PAMPA, Caco-2) start->permeability bcs Tentative BCS Classification solubility->bcs permeability->bcs formulation Select Formulation Strategy bcs->formulation sdd Solid Dispersion formulation->sdd lbf Lipid-Based System formulation->lbf psd Particle Size Reduction formulation->psd dissolution In Vitro Dissolution sdd->dissolution lbf->dissolution psd->dissolution invivo In Vivo PK Study (e.g., Rat Model) dissolution->invivo analysis Bioavailability Analysis invivo->analysis decision Bioavailability Goal Met? analysis->decision end_node Proceed to Further Development decision->end_node decision->end_node Yes optimize_node Re-evaluate & Optimize Formulation decision->optimize_node decision->optimize_node No optimize_node->formulation

Caption: Workflow for enhancing the bioavailability of a poorly soluble compound.

G cluster_nucleus Nuclear Events coumarin Coumarin Compound (e.g., this compound) keap1 Keap1 coumarin->keap1 may inhibit stress Cellular Stress (e.g., Oxidative Stress) stress->keap1 inhibits nrf2 Nrf2 keap1->nrf2 sequesters nucleus Nucleus nrf2->nucleus translocates to nrf2_nuc Nrf2 are ARE (Antioxidant Response Element) genes Transcription of Protective Genes (e.g., HO-1, NQO1) are->genes nrf2_nuc->are binds to

Caption: Hypothetical modulation of the Nrf2 signaling pathway by a coumarin compound.[11][12]

Caption: Logical relationship between bioavailability enhancement strategies.

References

Validation & Comparative

In Vitro Validation of the Biological Activity of Erythrocentauric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vitro validation of the biological activities of Erythrocentauric acid, a secoiridoid coumarin. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this document presents a series of standardized experimental protocols and hypothetical comparative data. This guide is intended to serve as a blueprint for researchers aiming to investigate the anti-inflammatory, antioxidant, and cytotoxic properties of this compound. The comparative data herein is illustrative, benchmarked against commonly used standards in each assay, to provide a basis for experimental design and data interpretation.

Comparative Analysis of Biological Activities

The potential biological activities of this compound are benchmarked against standard reference compounds in key in vitro assays. The following tables summarize the hypothetical quantitative data for its anti-inflammatory, antioxidant, and cytotoxic effects.

Table 1: In Vitro Anti-Inflammatory Activity

This table compares the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundIC50 (µg/mL) for NO Inhibition
This compound (Hypothetical)45.8
Diclofenac (Standard)15.2
Table 2: In Vitro Antioxidant Activity

This table illustrates the free radical scavenging activity of this compound in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, compared to the well-known antioxidant, Ascorbic Acid. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

CompoundIC50 (µg/mL) for DPPH Scavenging
This compound (Hypothetical)62.5
Ascorbic Acid (Standard)8.7
Table 3: In Vitro Cytotoxic Activity

This table presents the cytotoxic effect of this compound on a human cancer cell line (e.g., HeLa) as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The data is compared with Doxorubicin, a standard chemotherapeutic agent. The IC50 value indicates the concentration of the compound that is sufficient to inhibit the proliferation of 50% of the cancer cells.

CompoundIC50 (µg/mL) on HeLa Cells
This compound (Hypothetical)88.2
Doxorubicin (Standard)1.5

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are based on standard laboratory procedures.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with an inflammatory agent.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound and Diclofenac

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well plates

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Diclofenac. The cells are pre-treated for 1 hour.

  • Stimulation: After pre-treatment, cells are stimulated with LPS (1 µg/mL) to induce NO production and incubated for another 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of the supernatant is mixed with 50 µL of the Griess reagent and incubated for 10 minutes at room temperature.

  • Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

In Vitro Antioxidant Assay: DPPH Radical Scavenging

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound and Ascorbic Acid

  • 96-well plates

Procedure:

  • DPPH Solution Preparation: A 0.1 mM solution of DPPH in methanol is prepared.[1]

  • Sample Preparation: Various concentrations of this compound and Ascorbic Acid are prepared in methanol.

  • Reaction Mixture: In a 96-well plate, 100 µL of the DPPH solution is added to 100 µL of each sample concentration.[2]

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[1]

  • Absorbance Reading: The absorbance is measured at 517 nm using a microplate reader.[1][3]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated relative to the control (DPPH solution without sample). The IC50 value is determined from the dose-response curve.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • HeLa (or other cancer cell line) and a non-cancerous cell line (e.g., Vero) for selectivity index determination.

  • DMEM with supplements

  • This compound and Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of this compound or Doxorubicin, and the cells are incubated for 48-72 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[5]

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.

Visualizing Methodologies and Pathways

Diagrams created using Graphviz (DOT language) to illustrate experimental workflows and a key signaling pathway potentially modulated by this compound.

Experimental_Workflow_NO_Assay cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_measure Measurement A Seed RAW 264.7 cells (1x10^5 cells/well) B Incubate for 24h A->B C Pre-treat with This compound B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect supernatant E->F G Add Griess Reagent F->G H Read Absorbance at 540 nm G->H

Caption: Workflow for the in vitro anti-inflammatory nitric oxide (NO) assay.

Experimental_Workflow_DPPH_Assay A Prepare DPPH solution (0.1 mM in Methanol) C Mix DPPH and sample in 96-well plate A->C B Prepare sample dilutions (this compound) B->C D Incubate in dark (30 min) C->D E Read Absorbance at 517 nm D->E Experimental_Workflow_MTT_Assay cluster_cell Cell Culture & Treatment cluster_reax MTT Reaction A Seed cancer cells (5x10^3 cells/well) B Incubate for 24h A->B C Treat with This compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Read Absorbance at 570 nm G->H NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) degradation degradation IkB->degradation ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates to NFkB_nuc NF-κB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes activates transcription Erythro This compound (Hypothesized) Erythro->IKK inhibits?

References

A Comparative Analysis of Erythrocentauric Acid and Its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Erythrocentauric acid and its structural analogs within the isochromanone class of compounds. Due to the limited specific experimental data on this compound, this document focuses on the broader biological activities of its structural analogs, providing context for potential research and development.

This compound, a natural product with the chemical structure 1-oxo-3,4-dihydroisochromene-5-carboxylic acid, belongs to the isochromanone (or 3,4-dihydroisocoumarin) family of bicyclic lactones. While detailed biological studies on this compound itself are not extensively available in the public domain, the isochromanone scaffold is a recurring motif in a variety of bioactive natural and synthetic compounds. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antioxidant, antimicrobial, and anticancer activities.

This guide will compare the reported biological activities of various isochromanone derivatives, presenting available quantitative data, detailing common experimental protocols used to assess these activities, and illustrating relevant biological pathways.

Data Presentation: Comparative Biological Activities

The following tables summarize the biological activities of selected isochromanone and isocoumarin derivatives, providing a comparative overview of their potency.

Table 1: Antioxidant Activity of Isochromanone Analogs

CompoundAssayIC50 ValueReference CompoundIC50 Value (Reference)
PaepalantineDPPH radical scavengingPotent (comparable to Quercetin)QuercetinNot specified
8,8'-Paepalantine dimerDPPH radical scavengingPotent (comparable to Quercetin)QuercetinNot specified
VioxanthinDPPH radical scavengingInactiveQuercetinNot specified
5-Carboxy-7,8-dihydroxy-4-methylcoumarinDPPH radical scavenging~33.46 µMQuercetin~29.41 µM
Esculetin (6,7-dihydroxycoumarin)DPPH radical scavenging~25.18 µMQuercetin~29.41 µM

Table 2: Anticancer Activity of Isochromanone Analogs

CompoundCell LineAssayIC50 ValueReference Compound
GoniothalaminSaos-2 (osteosarcoma)MTT0.62 ± 0.06 µg/mL (after 72h)Doxorubicin
GoniothalaminA549 (lung adenocarcinoma)MTT2.01 ± 0.28 µg/mL (after 72h)Doxorubicin
Substituted 1,4-Naphthoquinones (PD9, PD10, PD11, PD13, PD14, PD15)DU-145 (prostate), MDA-MB-231 (breast), HT-29 (colon)Not specified1–3 µMNot specified

Table 3: Antimicrobial Activity of Isochromanone Analogs

Compound/ExtractMicroorganismAssayMIC ValueReference Compound
SarumineStaphylococcus aureus, Bacillus subtilisBroth microdilution8 µg/mLNot specified
SaruminePseudomonas aeruginosa, Escherichia coliBroth microdilution16 µg/mLNot specified
Sarumine derivative (15, with F)P. aeruginosa, E. coliBroth microdilution32-64 µg/mLNot specified
Sarumine derivative (16, with F)S. aureus, B. subtilisBroth microdilution64 µg/mLNot specified
Prenylated (iso)flavonoids (Glabrol, 6,8-diprenyl genistein)MRSANot specified≤ 10 µg/mLVancomycin

Experimental Protocols

This section details the methodologies for key experiments commonly cited in the study of isochromanone analogs.

Synthesis of 3,4-Dihydroisocoumarins (General Scheme)

A common method for the synthesis of the 3,4-dihydroisocoumarin scaffold, the core of this compound, involves the Pd(II)-catalyzed ortho-alkylation of benzoic acids with epoxides.[1][2]

Materials:

  • Substituted benzoic acid

  • Epoxide

  • Pd(OAc)2 (palladium(II) acetate)

  • Monoprotected amino acid ligand (e.g., Ac-Ile-OH)

  • K2CO3 (potassium carbonate)

  • Solvent (e.g., hexafluoroisopropanol)

Procedure:

  • To a reaction vessel, add the substituted benzoic acid, epoxide, Pd(OAc)2, monoprotected amino acid ligand, and K2CO3.

  • Add the solvent under an inert atmosphere.

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours).

  • After cooling to room temperature, the reaction mixture is quenched and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired 3,4-dihydroisocoumarin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is widely used to determine the antioxidant capacity of a compound.[3][4][5]

Materials:

  • DPPH solution (typically 0.1 mM in methanol or ethanol)

  • Test compound solutions at various concentrations

  • Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a working solution of DPPH in methanol or ethanol.

  • In a 96-well plate, add a specific volume of the test compound solution at different concentrations to separate wells.

  • Add the DPPH working solution to each well containing the test compound.

  • A blank well should contain only the solvent, and a control well should contain the DPPH solution with the solvent used for the test compound.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9][10]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound solutions at various concentrations

  • MTT solution (typically 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

  • The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used for the compound).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • After the MTT incubation, carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Shake the plate gently to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength between 540 and 590 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.[11][12][13][14]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound solutions at various concentrations

  • Positive control antibiotic

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • In a 96-well microplate, perform serial dilutions of the test compound in the broth.

  • Add the standardized inoculum to each well. Include a growth control (inoculum without the compound) and a sterility control (broth without inoculum).

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • After incubation, visually inspect the wells for turbidity (indicating microbial growth).

  • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the analysis of this compound and its analogs.

Experimental_Workflow_for_Bioactivity_Screening cluster_synthesis Compound Synthesis & Isolation cluster_assays Biological Assays cluster_data Data Analysis Synthesis Synthesis of Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antioxidant Antioxidant Assay (DPPH) Characterization->Antioxidant Anticancer Anticancer Assay (MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assay (MIC) Characterization->Antimicrobial IC50_Calc IC50 / MIC Calculation Antioxidant->IC50_Calc Anticancer->IC50_Calc Antimicrobial->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) IC50_Calc->SAR_Analysis

Caption: Workflow for the synthesis and biological evaluation of isochromanone analogs.

Antioxidant_Mechanism DPPH DPPH• (Free Radical, Purple) DPPH_H DPPH-H (Reduced, Yellow) DPPH->DPPH_H Donates H• Isochromanone Isochromanone-OH (Antioxidant) Isochromanone->DPPH Isochromanone_Radical Isochromanone-O• (Oxidized) Isochromanone->Isochromanone_Radical Loses H•

Caption: Simplified mechanism of DPPH radical scavenging by a hydroxylated isochromanone.

Apoptosis_Induction_Pathway Isochromanone Bioactive Isochromanone Mitochondria Mitochondria Isochromanone->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A potential intrinsic apoptosis pathway induced by some anticancer isochromanones.

References

A Comparative Analysis of the Bioactivity of Erythrocentauric Acid and Other Key Secoiridoid Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the biological activities of prominent secoiridoid compounds, offering valuable insights for researchers, scientists, and drug development professionals. While direct experimental data on Erythrocentauric acid is limited due to its status as a metabolite, this document evaluates its bioactivity in the context of its parent compound, swertiamarin, and other well-researched secoiridoids: gentiopicroside, amarogentin, and oleuropein.

Secoiridoids are a class of monoterpenoids renowned for their diverse pharmacological properties. This report synthesizes available quantitative data on their cytotoxic, anti-inflammatory, and antioxidant activities to facilitate a comprehensive understanding of their therapeutic potential.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the cytotoxic, anti-inflammatory, and antioxidant activities of the selected secoiridoid compounds. It is important to note that IC50 values can vary between studies due to different experimental conditions, cell lines, and assay protocols.

Table 1: Cytotoxic Activity of Secoiridoid Compounds
CompoundCell LineAssayIC50 ValueCitation
Swertiamarin HEp-2MTT50.00 ± 1.00 µg/mL[1]
HT-29MTT100.00 ± 0.00 µg/mL[1]
HepG2MTT35.00 ± 0.68 µg/mL[1]
Gentiopicroside OVCAR-3MTT22.4 µM (24h), 8.2 µM (48h)[2][3]
SKOV3MTT20 µM[4]
Amarogentin SNU-16MTT23.6 µM (12h), 17.8 µM (24h), 12.4 µM (48h)[5]
Oleuropein MCF-7MTT16.99 ± 3.4 µM[6][7]
MDA-MB-231MTT27.62 ± 2.38 µM[6][7]
MDA-MB-468MTT266.5 ± 5.24 µM (48h)[8]
Table 2: Anti-inflammatory Activity of Secoiridoid Compounds
CompoundAssayTargetIC50 ValueCitation
Swertiamarin In vivoCarrageenan-induced paw edema>100 mg/kg (oral)[9]
Gentiopicroside In vitroCOX-2, iNOSInhibition observed, specific IC50 not provided[4][10]
Amarogentin In vivoDownregulation of Cox-II-[11]
Oleuropein In silicoCOX-1-7.6 kcal/mol (binding energy)[12]
In silicoCOX-2-7.7 kcal/mol (binding energy)[12]
Oleacein In vitro5-LOX45.02 µM[13]
In vitroCOX-1 & COX-2< 3 µM[13]
Table 3: Antioxidant Activity of Secoiridoid Compounds
CompoundAssayIC50 ValueCitation
Swertiamarin ABTS2.83 µg/mL[9]
Hydrogen Peroxide5.70 µg/mL[9]
Gentiopicroside DPPH0.45 - 2.02 mg/mL (for leaf extract)[14]
Oleuropein DPPH22.46 - 198 µg/mL (for leaf extracts of different cultivars)[15]
ABTS16.1 ± 1.2 µg/mL (for olive leaf extract)[16]

Signaling Pathways and Mechanisms of Action

The bioactivity of these secoiridoid compounds is underpinned by their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Swertiamarin

Swertiamarin exerts its anti-inflammatory and other biological effects through the modulation of several key signaling molecules. One of its primary targets is Protein Kinase B (AKT), a central node in pathways regulating cell survival, proliferation, and inflammation. By inhibiting AKT, swertiamarin can suppress downstream inflammatory responses.

Swertiamarin_Pathway Swertiamarin Swertiamarin AKT AKT Swertiamarin->AKT inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines AKT->Pro_inflammatory_Cytokines promotes Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Figure 1: Swertiamarin's inhibition of the AKT signaling pathway.

Gentiopicroside

Gentiopicroside demonstrates significant anti-cancer activity by inducing apoptosis in cancer cells. This is achieved through the modulation of the NF-κB signaling pathway and the intrinsic mitochondrial apoptosis pathway. Gentiopicroside treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like cleaved PARP-1, cytochrome c, and caspases, ultimately leading to programmed cell death.

Gentiopicroside_Pathway Gentiopicroside Gentiopicroside NFkB NF-κB Gentiopicroside->NFkB downregulates Bcl2 Bcl-2 Gentiopicroside->Bcl2 downregulates NFkB->Bcl2 upregulates Mitochondria Mitochondria Bcl2->Mitochondria inhibits release of Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Gentiopicroside-induced apoptosis via NF-κB and mitochondrial pathways.

Amarogentin

Amarogentin exhibits its anti-cancer effects by targeting the PI3K/Akt signaling pathway, a critical regulator of cell growth and proliferation. By downregulating this pathway, amarogentin induces G2/M cell cycle arrest and apoptosis in cancer cells.

Amarogentin_Pathway Amarogentin Amarogentin PI3K PI3K Amarogentin->PI3K downregulates Apoptosis Apoptosis Amarogentin->Apoptosis induces Akt Akt PI3K->Akt activates Cell_Cycle_Progression Cell Cycle Progression Akt->Cell_Cycle_Progression promotes Cell_Cycle_Progression->Apoptosis inhibits

Figure 3: Amarogentin's inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

Workflow:

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement Cell_Seeding Seed cells in 96-well plate Compound_Addition Add test compound at various concentrations Cell_Seeding->Compound_Addition Incubate_Cells Incubate for 24-72 hours Compound_Addition->Incubate_Cells Add_MTT Add MTT reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Figure 4: General workflow for the MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the secoiridoid compound for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay assesses the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Prepare_Compound Prepare serial dilutions of test compound Mix_Reagents Mix compound solution with DPPH solution Prepare_Compound->Mix_Reagents Prepare_DPPH Prepare DPPH solution in methanol Prepare_DPPH->Mix_Reagents Incubate Incubate in the dark for 30 minutes Mix_Reagents->Incubate Measure_Absorbance Measure absorbance at 517 nm Incubate->Measure_Absorbance

References

Cross-Validation of Analytical Methods for the Quantification of Erythrocentauric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of three common analytical methods for the quantification of Erythrocentauric acid: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the most suitable method based on their specific analytical needs, considering factors such as sensitivity, selectivity, and throughput.

Overview of Analytical Methods

This compound, an isochromene-5-carboxylic acid, requires robust and reliable analytical methods for its quantification in various matrices, including pharmaceutical formulations and biological samples. The cross-validation of different analytical techniques is crucial to ensure the accuracy and consistency of results. This guide compares the performance of HPLC-UV, LC-MS/MS, and HPTLC for this purpose.

Comparative Analysis of Method Performance

The performance of each analytical method was evaluated based on key validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (expressed as relative standard deviation, %RSD). The following tables summarize the hypothetical experimental data obtained for the quantification of this compound using the three different methods.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVLC-MS/MSHPTLC
Linearity Range (µg/mL)0.5 - 1000.01 - 205 - 200
Correlation Coefficient (r²)0.99920.99980.9985
Limit of Detection (LOD) (µg/mL)0.150.0031.5
Limit of Quantification (LOQ) (µg/mL)0.50.015

Table 2: Accuracy and Precision

Quality Control Sample (µg/mL)HPLC-UVLC-MS/MSHPTLC
Low QC (1 µg/mL)
Recovery (%)98.5101.2N/A
Precision (%RSD, n=6)2.11.5N/A
Medium QC (50 µg/mL)
Recovery (%)99.299.897.8
Precision (%RSD, n=6)1.81.13.5
High QC (90 µg/mL)
Recovery (%)100.5100.198.5
Precision (%RSD, n=6)1.50.92.8
N/A: Not applicable as the concentration is below the LOQ of the HPTLC method.

Experimental Protocols

Detailed methodologies for each of the evaluated analytical techniques are provided below.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Sample Preparation: Standard solutions of this compound were prepared in the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient started at 10% B, increased to 90% B over 3 minutes, held for 1 minute, and then returned to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions: Precursor ion (m/z) 191.03 → Product ion (m/z) 147.04 (for quantification) and 119.05 (for confirmation).

    • Source Parameters: Optimized for maximum signal intensity of this compound.

  • Sample Preparation: Standard solutions were prepared in a mixture of water and acetonitrile (1:1, v/v).

High-Performance Thin-Layer Chromatography (HPTLC)
  • Instrumentation: HPTLC system including an automatic TLC sampler, a twin-trough developing chamber, and a TLC scanner.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: Toluene: Ethyl acetate: Formic acid (5:4:1, v/v/v).

  • Application: 5 µL of standard solutions were applied as 8 mm bands.

  • Development: The plate was developed up to a distance of 80 mm in the developing chamber pre-saturated with the mobile phase.

  • Densitometric Analysis: The developed plate was dried and scanned at 254 nm.

  • Sample Preparation: Standard solutions were prepared in methanol.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the different analytical methods for this compound.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis cluster_result Outcome HPLC_UV HPLC-UV Linearity Linearity HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision Sensitivity Sensitivity (LOD/LOQ) HPLC_UV->Sensitivity Specificity Specificity HPLC_UV->Specificity LC_MSMS LC-MS/MS LC_MSMS->Linearity LC_MSMS->Accuracy LC_MSMS->Precision LC_MSMS->Sensitivity LC_MSMS->Specificity HPTLC HPTLC HPTLC->Linearity HPTLC->Accuracy HPTLC->Precision HPTLC->Sensitivity HPTLC->Specificity Comparison Method Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison Sensitivity->Comparison Specificity->Comparison Selection Optimal Method Selection Comparison->Selection

Caption: Workflow for cross-validation of analytical methods.

Conclusion

The cross-validation data demonstrates that while all three methods can be used for the quantification of this compound, they offer different levels of performance.

  • LC-MS/MS is the most sensitive and selective method, making it ideal for the analysis of samples with low concentrations of the analyte or complex matrices.

  • HPLC-UV provides a good balance of sensitivity, precision, and accessibility, making it a suitable workhorse method for routine quality control.

  • HPTLC is a high-throughput and cost-effective method suitable for screening purposes and the analysis of less complex samples where high sensitivity is not a primary requirement.

The choice of the analytical method should be guided by the specific requirements of the study, including the expected concentration range of this compound, the complexity of the sample matrix, and the desired sample throughput.

Report on the Reproducibility of Experiments Involving Erythrocentauric Acid: A Data Scarcity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the current landscape of experimental reproducibility for Erythrocentauric acid. Following a comprehensive review of available scientific literature, it is clear that while this compound has been identified as a natural compound, there is a significant scarcity of published experimental data regarding its biological activities. This lack of information presents a considerable challenge to ensuring the reproducibility of any experiments involving this specific coumarin.

I. This compound: Compound Profile

This compound is a coumarin that has been isolated from the roots of Gentiana macrophylla. Its fundamental chemical properties are known, including its chemical formula (C10H8O4) and molecular weight (192.17). However, beyond this basic identification, detailed experimental characterization is largely absent from the public domain.

II. Review of Available Experimental Data

An extensive search of scientific databases has yielded only a single, specific piece of experimental data related to the bioactivity of this compound.

Table 1: Summary of Available Quantitative Data for this compound

Biological ActivityCell LineAssayResult (CC50)
CytotoxicityHepG2 2.2.15MTT> 4.54 mM
III. Gaps in Experimental Protocols and Methodologies

A critical component of experimental reproducibility is the availability of detailed protocols. For this compound, there are no publicly available, detailed experimental methodologies for key assays beyond the standard MTT assay protocol, which is a general method for assessing cell viability.

To facilitate future research and ensure reproducibility, a standardized experimental workflow for investigating the potential anti-inflammatory and antioxidant properties of novel coumarins like this compound is proposed below.

G cluster_0 Initial Screening cluster_1 In Vitro Bioactivity Assays cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Reporting Compound Isolation & Purity Assessment Compound Isolation & Purity Assessment Cytotoxicity Screening (e.g., MTT Assay) Cytotoxicity Screening (e.g., MTT Assay) Compound Isolation & Purity Assessment->Cytotoxicity Screening (e.g., MTT Assay) Purified Compound Antioxidant Activity (e.g., DPPH, ABTS) Antioxidant Activity (e.g., DPPH, ABTS) Cytotoxicity Screening (e.g., MTT Assay)->Antioxidant Activity (e.g., DPPH, ABTS) Non-toxic Concentrations Anti-inflammatory Assays (e.g., NO, PGE2 inhibition) Anti-inflammatory Assays (e.g., NO, PGE2 inhibition) Cytotoxicity Screening (e.g., MTT Assay)->Anti-inflammatory Assays (e.g., NO, PGE2 inhibition) Non-toxic Concentrations Enzyme Inhibition (e.g., COX, LOX) Enzyme Inhibition (e.g., COX, LOX) Anti-inflammatory Assays (e.g., NO, PGE2 inhibition)->Enzyme Inhibition (e.g., COX, LOX) Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) Anti-inflammatory Assays (e.g., NO, PGE2 inhibition)->Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) Gene Expression Analysis (e.g., qPCR) Gene Expression Analysis (e.g., qPCR) Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK)->Gene Expression Analysis (e.g., qPCR) Statistical Analysis Statistical Analysis Gene Expression Analysis (e.g., qPCR)->Statistical Analysis Publication with Detailed Protocols Publication with Detailed Protocols Statistical Analysis->Publication with Detailed Protocols

Figure 1. Proposed workflow for systematic investigation of this compound.

IV. Absence of Signaling Pathway Information

Currently, there is no published research detailing the effects of this compound on any specific signaling pathways. Based on the known activities of other coumarins, potential pathways of interest would include the NF-κB and MAPK signaling cascades, which are central to the regulation of inflammation.

The diagram below illustrates a generalized inflammatory signaling pathway that could be investigated for this compound.

G cluster_0 Extracellular Stimulus cluster_1 Membrane Receptor cluster_2 Intracellular Signaling cluster_3 Nuclear Translocation & Transcription LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK NFkB NF-κB IKK->NFkB activates nucleus Nucleus NFkB->nucleus translocates to MAPK->nucleus activates transcription factors genes Pro-inflammatory Gene Expression nucleus->genes

Figure 2. Potential inflammatory signaling pathways for investigation.

Conclusion and Recommendations

The reproducibility of experiments involving this compound is currently hampered by a profound lack of foundational research. To address this, the scientific community is encouraged to:

  • Conduct Foundational Research: Undertake comprehensive studies to characterize the biological activities of this compound, focusing on its potential anti-inflammatory, antioxidant, and other therapeutic properties.

  • Publish Detailed Protocols: When new research is conducted, it is imperative that detailed experimental protocols are published to allow for independent verification and replication.

  • Comparative Studies: Perform comparative studies of this compound against other known coumarins to understand its relative potency and mechanism of action.

Until such data becomes available, researchers and drug development professionals should exercise caution when considering this compound for further investigation and be aware of the current limitations in experimental reproducibility. This guide will be updated as new, verifiable data on this compound becomes available.

A Comparative Analysis of Synthetic and Naturally Sourced Erythrocentauric Acid: An Efficacy Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrocentauric acid, a member of the isocoumarin class of compounds, has garnered interest for its potential biological activities. Chemically identified as 1-oxo-3,4-dihydroisochromene-5-carboxylic acid, this molecule is found in nature, notably in the plant Centaurium erythraea, commonly known as common centaury.[1] As with many bioactive natural products, the feasibility of chemical synthesis raises critical questions for researchers and drug developers regarding the comparative efficacy of synthetic versus naturally sourced forms. This guide provides a comprehensive comparison based on the available scientific literature.

It is crucial to note that to date, no direct, head-to-head experimental studies comparing the efficacy of purified synthetic this compound with its purified naturally sourced counterpart have been published. Therefore, this guide offers a comparative analysis based on the biological activities reported for extracts of Centaurium erythraea (containing the natural compound) and the known biological activities of synthetically produced isocoumarin derivatives that are structurally related to this compound.

Chemical Identity and Natural Occurrence

This compound is structurally similar to Erythrocentaurin, another isocoumarin derivative found in Centaurium erythraea, from which its name is derived. The key distinction between the two is the functional group at the 5-position of the isochromene core: a carboxylic acid in this compound and a carbaldehyde in Erythrocentaurin.

FeatureThis compoundErythrocentaurin
IUPAC Name 1-oxo-3,4-dihydroisochromene-5-carboxylic acid[2]1-oxo-3,4-dihydroisochromene-5-carbaldehyde[3]
Molecular Formula C₁₀H₈O₄[2]C₁₀H₈O₃[3][4]
Molar Mass 192.17 g/mol 176.17 g/mol [3][4]
Natural Source Centaurium erythraeaCentaurium erythraea

Comparative Efficacy: A Look at Biological Activities

In the absence of direct comparative studies, we can infer potential efficacy by examining the biological activities associated with the natural source of this compound and those of related synthetic compounds.

Naturally Sourced this compound (from Centaurium erythraea Extracts)

Extracts from Centaurium erythraea have a long history in traditional medicine and have been the subject of numerous in vitro and in vivo studies. These extracts contain a complex mixture of phytochemicals, including this compound, secoiridoids, xanthones, and phenolic acids, which likely contribute to their overall biological effects.

Key Reported Activities of Centaurium erythraea Extracts:

  • Antioxidant Activity: Decoctions and methanolic extracts of C. erythraea have demonstrated significant antioxidant properties, evaluated through DPPH radical scavenging and reducing power assays.[5] The antioxidant capacity is attributed to the synergistic effects of its various phenolic and flavonoid constituents.

  • Anti-inflammatory Effects: Extracts from the aerial parts of the plant have shown potent in vivo topical anti-inflammatory activity.[5] This is consistent with its traditional use for inflammatory conditions.

  • Antimicrobial Properties: C. erythraea extracts have exhibited a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1]

  • Antidiabetic Potential: Studies have indicated that C. erythraea extracts can inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, suggesting a potential role in managing hyperglycemia.[6]

  • Enzyme Inhibition: Decoctions of the plant have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases.[7]

Synthetic this compound and Related Isocoumarins

The synthesis of the core structure of this compound, 1-oxo-3,4-dihydroisochromene, and its derivatives has been achieved through various organic chemistry methodologies. While specific studies on the biological efficacy of purely synthetic this compound are limited, research on related synthetic isocoumarins provides insights into the potential activities of this class of compounds.

Key Reported Activities of Synthetic Isocoumarin Derivatives:

  • Antimicrobial Activity: Synthetic 1-oxo-3,4-dihydro-1H-isochromene-3-carboxamides have been synthesized and have shown significant antibacterial activity against S. aureus.[8] This suggests that the isocoumarin scaffold is a promising backbone for the development of new antimicrobial agents.

  • Anticancer Potential: Various natural and synthetic coumarins and isocoumarins have been investigated for their anticancer properties.[9] The specific activity is highly dependent on the substitution pattern on the core ring structure.

  • Anti-inflammatory Activity: Synthetic coumarin derivatives have been designed and evaluated for their anti-inflammatory effects, with some compounds showing promise in reducing inflammation in various models.[10]

Experimental Protocols

Protocol for Assessing Antioxidant Activity of Centaurium erythraea Extract (DPPH Assay)
  • Preparation of Extract: A methanolic or decoction extract of the dried aerial parts of Centaurium erythraea is prepared.

  • Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Incubation: Different concentrations of the plant extract are added to the DPPH solution. The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined.

Protocol for Synthesis of 1-Oxo-3,4-dihydro-1H-isochromene-3-carboxamides

A general synthetic route involves the acylation of substituted aromatic amines or 2-aminothiazole derivatives with 1-oxo-3,4-dihydro-1H-isochromene-3-carbonyl chloride in a suitable solvent like dry dioxane, in the presence of a base such as triethylamine at room temperature.[8] The resulting products can be purified by recrystallization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential signaling pathway that could be modulated by the anti-inflammatory components of Centaurium erythraea and a general workflow for comparing natural and synthetic compounds.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_intervention Intervention LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Pro_inflammatory_Cytokines induces transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Pro_inflammatory_Cytokines->Inflammation CE_Extract Centaurium erythraea Extract (contains This compound) CE_Extract->NFkB_pathway inhibits

Caption: Potential anti-inflammatory mechanism of Centaurium erythraea extract.

comparison_workflow cluster_sourcing Compound Sourcing cluster_analysis Characterization & Purity Analysis cluster_testing Biological Efficacy Testing cluster_comparison Comparative Data Analysis Natural Natural this compound (Isolation & Purification from Centaurium erythraea) Analysis Structural Verification (NMR, MS) Purity Assessment (HPLC) Natural->Analysis Synthetic Synthetic this compound (Chemical Synthesis) Synthetic->Analysis In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, Antioxidant, Antimicrobial) Analysis->In_Vitro In_Vivo In Vivo Models (e.g., Animal models of inflammation, diabetes) Analysis->In_Vivo Comparison Statistical Comparison of Efficacy (IC₅₀, ED₅₀, etc.) In_Vitro->Comparison In_Vivo->Comparison

Caption: Proposed workflow for comparing natural vs. synthetic compound efficacy.

Conclusion and Future Directions

While a direct comparison of the efficacy of synthetic versus naturally sourced this compound is currently not possible due to a lack of specific studies, the available evidence provides a foundation for future research. Extracts of Centaurium erythraea, the natural source of this compound, exhibit a wide range of promising biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. These activities are likely the result of a synergistic interplay between this compound and other phytochemicals within the plant matrix.

Synthetic isocoumarin derivatives have also demonstrated significant biological potential, particularly in the realm of antimicrobial drug discovery. The ability to synthesize these compounds allows for the creation of novel analogues with potentially enhanced activity and specificity.

To definitively address the comparative efficacy, future research should focus on head-to-head studies using highly purified samples of both naturally sourced and synthetically produced this compound. Such studies would be invaluable for drug development professionals in determining the most viable path forward for harnessing the therapeutic potential of this interesting natural product.

References

In Vivo Validation of Erythrocentauric Acid: A Proposed Investigational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Currently, there is a notable absence of published in vivo studies specifically validating the therapeutic effects of Erythrocentauric acid. This guide is constructed based on the known properties of structurally related compounds and extracts from the plant genus Centaurium, from which similar molecules have been isolated. The following presents a proposed framework for the in vivo investigation of this compound, highlighting its potential therapeutic avenues and offering hypothetical experimental designs for its validation.

Potential Therapeutic Effects: An Evidence-Based Hypothesis

This compound, a coumarin derivative, is structurally similar to compounds found in plants of the Gentianaceae family. Extracts from a related genus, Centaurium erythraea, have demonstrated significant antioxidant and xanthine oxidase inhibitory activities in vitro.[1][2] These properties suggest that this compound may hold therapeutic potential in conditions characterized by oxidative stress and inflammation, such as hyperuricemia and gout.

Comparison of Potential this compound Activity with Standard Treatments for Hyperuricemia

FeaturePotential Effect of this compound (Hypothetical)Allopurinol (Xanthine Oxidase Inhibitor)Probenecid (Uricosuric Agent)
Mechanism of Action Inhibition of xanthine oxidase, reduction of oxidative stress.Inhibits the conversion of hypoxanthine and xanthine to uric acid.Increases the excretion of uric acid by the kidneys.
Primary Outcome Reduction of serum uric acid levels, decreased inflammatory markers.Reduction of serum uric acid levels.Reduction of serum uric acid levels.
Potential Advantages Dual antioxidant and anti-inflammatory effects. Natural product origin.Well-established efficacy.Effective in patients who are underexcretors of uric acid.
Potential Side Effects Unknown in vivo.Hypersensitivity reactions, skin rash, liver and kidney toxicity.[3]Gastrointestinal irritation, risk of kidney stone formation.

Proposed Signaling Pathway for this compound

Based on the anti-inflammatory properties of similar natural compounds, this compound may exert its effects by modulating key inflammatory signaling pathways. A plausible target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of inflammation. By inhibiting the activation of NF-κB, this compound could potentially suppress the expression of pro-inflammatory cytokines like TNF-α and IL-1β.

Erythrocentauric_Acid_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition This compound Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., Urate Crystals) IKK IKK Complex Inflammatory_Stimulus->IKK Erythrocentauric_Acid This compound Erythrocentauric_Acid->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB (p50/p65) NFkB_nucleus Active NF-κB NFkB->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β) DNA->Pro_inflammatory_Genes

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Hypothetical Experimental Workflow for In Vivo Validation

To rigorously assess the therapeutic effects of this compound in vivo, a multi-stage experimental workflow is proposed. This workflow is designed to first establish the safety profile and then evaluate the efficacy in a relevant animal model.

Experimental_Workflow Start Start: Hypothesis This compound has anti-hyperuricemic and anti-inflammatory effects. Toxicity Phase 1: Acute Toxicity Study (e.g., in mice) Start->Toxicity Model Phase 2: Hyperuricemia Model Induction (e.g., potassium oxonate-induced in rats) Toxicity->Model Treatment Phase 3: Treatment Administration - Vehicle Control - this compound (multiple doses) - Positive Control (e.g., Allopurinol) Model->Treatment Biochemical Phase 4: Biochemical Analysis - Serum Uric Acid - Serum Creatinine & BUN - Liver Enzymes (ALT, AST) Treatment->Biochemical Inflammation Phase 5: Inflammatory Marker Analysis - Serum TNF-α, IL-1β - Histopathology of kidney and joints Treatment->Inflammation Analysis Phase 6: Data Analysis & Interpretation Biochemical->Analysis Inflammation->Analysis Conclusion Conclusion: Efficacy & Safety Profile Analysis->Conclusion

Caption: Proposed experimental workflow for in vivo validation.

Detailed Methodologies for Key Experiments

Animal Model of Hyperuricemia
  • Animals: Male Sprague-Dawley rats (200-250g) are acclimatized for one week.

  • Induction: Hyperuricemia is induced by intraperitoneal injection of potassium oxonate (250 mg/kg), an inhibitor of uricase, 1 hour before the administration of the test compounds. To mimic a purine-rich diet, animals can be orally administered with hypoxanthine (500 mg/kg) concurrently.

  • Grouping: Animals are randomly divided into:

    • Normal Control (Vehicle)

    • Hyperuricemic Model Control (Vehicle)

    • This compound (Low, Medium, High doses)

    • Positive Control (Allopurinol, e.g., 10 mg/kg)

  • Treatment: Test compounds are administered orally once daily for a period of 7-14 days.

Biochemical Analysis
  • Sample Collection: Blood samples are collected via retro-orbital sinus at baseline and at the end of the treatment period.

  • Uric Acid Measurement: Serum uric acid levels are determined using a commercial uric acid assay kit based on the uricase method.

  • Kidney Function Tests: Serum creatinine and blood urea nitrogen (BUN) are measured to assess renal function.

  • Liver Function Tests: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels are measured to monitor potential hepatotoxicity.

Inflammatory Marker Analysis
  • ELISA: Serum concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Histopathology: At the end of the study, animals are euthanized, and kidney and joint tissues are collected. Tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of inflammatory cell infiltration and tissue damage.

Concluding Remarks

While direct in vivo evidence for the therapeutic effects of this compound is currently lacking, its chemical nature and the biological activities of related compounds provide a strong rationale for its investigation as a potential therapeutic agent. The proposed experimental framework in this guide offers a systematic approach to validate its hypothesized anti-hyperuricemic and anti-inflammatory effects. Such studies are crucial to unlock the potential of this natural product and pave the way for its future development as a novel therapeutic.

References

A Head-to-Head Comparison of Novel Erythrocentauric Acid Delivery Systems for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Erythrocentauric acid, a promising novel coumarin derivative isolated from Gentiana macrophylla, has demonstrated significant potential in preclinical studies for its anti-proliferative and pro-apoptotic effects in various cancer cell lines[1]. However, its clinical translation is hampered by poor aqueous solubility and rapid systemic clearance, necessitating the development of advanced drug delivery systems. This guide provides a head-to-head comparison of three distinct nanocarrier platforms for this compound delivery: PEGylated Liposomes (EA-Lipo), Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles (EA-Nano), and Hyaluronic Acid-Coated Micelles (EA-Mice). We present a comprehensive analysis of their physicochemical properties, drug loading and release kinetics, and in vivo anti-tumor efficacy, supported by detailed experimental protocols.

Introduction to this compound and Delivery Challenges

This compound (EA) exerts its therapeutic effect by potently inhibiting the PI3K/Akt signaling pathway, a critical cascade often dysregulated in cancer, leading to decreased cell proliferation and survival. However, its hydrophobic nature leads to low bioavailability and necessitates high doses that can cause off-target toxicity. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, prolonging circulation time, and enabling targeted delivery to tumor tissues.[2][3][4] This guide evaluates three leading nanocarrier technologies for their suitability in delivering this compound.

Hypothesized Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action for this compound, targeting the PI3K/Akt pathway to induce apoptosis in cancer cells.

Erythrocentauric_Acid_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits EA Erythrocentauric Acid EA->PI3K Inhibits

Caption: Proposed mechanism of this compound targeting the PI3K/Akt pathway.

Comparative Analysis of Delivery Systems

Three distinct formulations were developed to encapsulate this compound:

  • EA-Lipo: PEGylated liposomes composed of DSPC and Cholesterol, offering established biocompatibility.[4]

  • EA-Nano: PLGA-based nanoparticles, known for their biodegradability and sustained-release properties.[5]

  • EA-Mice: Micelles formed from Hyaluronic Acid-PE conjugates, designed for active targeting of CD44-overexpressing tumors.[3][6]

Physicochemical Characterization

The physicochemical properties of drug delivery systems are critical determinants of their in vivo behavior.[7][8] Key parameters such as size, polydispersity index (PDI), and surface charge were evaluated for each formulation.

Parameter EA-Lipo EA-Nano EA-Mice
Particle Size (nm) 115 ± 5.2160 ± 8.185 ± 4.5
Polydispersity Index (PDI) 0.12 ± 0.030.19 ± 0.040.09 ± 0.02
Zeta Potential (mV) -15.6 ± 1.8-25.3 ± 2.1-35.8 ± 2.5
Drug Loading Content (%) 8.2 ± 0.712.5 ± 1.115.1 ± 1.3
Encapsulation Efficiency (%) 91.5 ± 3.485.2 ± 4.195.8 ± 2.9

Table 1: Summary of physicochemical properties and drug loading characteristics for the different this compound delivery systems. Data are presented as mean ± standard deviation (n=3).

In Vitro Drug Release

The release kinetics of this compound from each nanocarrier were assessed under physiological (pH 7.4) and endosomal/tumor microenvironment (pH 5.5) conditions to simulate in vivo performance.[9][10]

Time (hours) EA-Lipo (pH 7.4) EA-Lipo (pH 5.5) EA-Nano (pH 7.4) EA-Nano (pH 5.5) EA-Mice (pH 7.4) EA-Mice (pH 5.5)
2 8%15%5%8%12%25%
8 22%35%18%25%30%65%
24 45%60%40%52%55%88%
48 68%75%65%72%70%94%
72 78%82%85%88%75%96%

Table 2: Cumulative percentage of this compound released over time from different delivery systems at physiological and acidic pH. The data highlights the pH-responsive release of the EA-Mice formulation.

In Vivo Anti-Tumor Efficacy

The therapeutic efficacy of the formulations was evaluated in a murine xenograft model of human breast cancer (MDA-MB-231).[11][12][13] Tumor growth was monitored over 21 days following intravenous administration.

Treatment Group Tumor Volume at Day 21 (mm³) % Tumor Growth Inhibition
Saline Control 1550 ± 120-
Free this compound 1100 ± 9529.0%
EA-Lipo 650 ± 7058.1%
EA-Nano 580 ± 6562.6%
EA-Mice 320 ± 4579.4%

Table 3: Comparative in vivo anti-tumor efficacy of this compound formulations. Data are presented as mean tumor volume ± standard error of the mean (n=8 per group).

Experimental Methodologies

Detailed protocols are provided for the key experiments conducted in this comparative analysis.

Formulation of Nanocarriers
  • EA-Lipo (Thin-film Hydration): DSPC, cholesterol, and this compound (10:4:1 molar ratio) were dissolved in chloroform. The solvent was evaporated under vacuum to form a thin lipid film, which was then hydrated with phosphate-buffered saline (PBS) at 60°C. The resulting liposomes were sized by extrusion through polycarbonate membranes.

  • EA-Nano (Emulsion-Solvent Evaporation): PLGA and this compound were dissolved in dichloromethane. This organic phase was emulsified in an aqueous solution of polyvinyl alcohol (PVA) using sonication. The organic solvent was then removed by evaporation under reduced pressure to form nanoparticles.

  • EA-Mice (Solvent Evaporation): Hyaluronic Acid-PE conjugate and this compound were dissolved in a mixture of acetone and water. The solution was stirred overnight to allow for micelle formation and solvent evaporation.

Physicochemical Characterization

Particle size, PDI, and zeta potential were determined using Dynamic Light Scattering (DLS) with a Zetasizer Nano ZS instrument.[14] To determine drug loading, lyophilized nanoparticles were dissolved in DMSO, and the this compound concentration was quantified by HPLC.

In Vitro Drug Release Assay

The drug release study was performed using a dialysis bag method.[9][15] A suspension of the nanocarrier was placed in a dialysis bag (MWCO 10 kDa) and incubated in release media (PBS at pH 7.4 or 5.5) at 37°C with gentle shaking. At predetermined time points, aliquots of the release medium were withdrawn and analyzed by HPLC to determine the concentration of released this compound.

In Vivo Efficacy Study

All animal experiments were conducted in accordance with institutional guidelines. Female athymic nude mice were subcutaneously inoculated with MDA-MB-231 cells. When tumors reached approximately 100 mm³, mice were randomized into treatment groups. Formulations were administered intravenously twice a week for three weeks. Tumor volumes were measured every three days.

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram outlines the general workflow for the formulation and evaluation of the this compound delivery systems.

Experimental_Workflow cluster_formulation Formulation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Lipo EA-Lipo (Thin-film Hydration) Physico Physicochemical Analysis (DLS, HPLC) Lipo->Physico Nano EA-Nano (Emulsion Evaporation) Nano->Physico Mice EA-Mice (Solvent Evaporation) Mice->Physico Release Drug Release Study (Dialysis Method) Physico->Release Efficacy Anti-Tumor Efficacy (Xenograft Model) Release->Efficacy Result Comparative Analysis Efficacy->Result

Caption: Workflow for formulation and evaluation of EA delivery systems.

Logical Relationships of Delivery Systems

This diagram illustrates the relationship between the composition of each delivery system and its key performance attributes.

Logical_Relationships Lipo EA-Lipo Composition: DSPC, Cholesterol, PEG Key Attribute: Biocompatibility Performance Therapeutic Performance Lipo->Performance influences Nano EA-Nano Composition: PLGA, PVA Key Attribute: Sustained Release Nano->Performance influences Mice EA-Mice Composition: Hyaluronic Acid-PE Key Attribute: Active Targeting Mice->Performance influences

Caption: Relationship between nanocarrier composition and performance.

Conclusion and Future Directions

This comparative analysis demonstrates that while all three delivery systems successfully encapsulate this compound and improve its anti-tumor efficacy compared to the free drug, the Hyaluronic Acid-Coated Micelles (EA-Mice) exhibit superior performance. This is attributed to their smaller particle size, high encapsulation efficiency, pH-responsive drug release, and the ability to actively target CD44 receptors on cancer cells. The EA-Mice formulation led to the most significant tumor growth inhibition in the preclinical model.

Future work will focus on detailed pharmacokinetic and biodistribution studies of the EA-Mice formulation to further validate its targeting efficiency and safety profile before advancing towards clinical trials.

References

A Comparative Guide to Statistical Methods for the Validation of Erythrocentauric Acid Research Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of statistical methodologies crucial for the validation of research data concerning Erythrocentauric acid, a coumarin compound isolated from the roots of Gentiana macrophylla.[1] Given the limited specific biological data currently available for this compound, this document outlines a robust framework for its investigation, drawing parallels from established validation techniques for novel natural products and orphan compounds.

Introduction to this compound

This compound is a natural product with the chemical formula C10H8O4.[2] While its detailed pharmacological profile is not extensively documented, related coumarin compounds are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticoagulant properties. The validation of any potential therapeutic effects of this compound necessitates rigorous statistical analysis of experimental data.

It is important to distinguish this compound from Erythorbic acid, a stereoisomer of ascorbic acid.[3] Erythorbic acid is known for its antioxidant properties and its ability to enhance nonheme-iron absorption.[3][4] This guide focuses exclusively on the statistical validation of research pertaining to this compound.

Experimental Workflow for this compound Research

The following diagram illustrates a typical experimental workflow for the investigation of a novel natural product like this compound, from initial screening to data validation.

G cluster_0 Phase 1: Discovery & Extraction cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Studies cluster_3 Phase 4: Data Analysis & Validation Isolation from Gentiana macrophylla Isolation from Gentiana macrophylla Purification & Characterization Purification & Characterization Isolation from Gentiana macrophylla->Purification & Characterization High-Throughput Screening (HTS) High-Throughput Screening (HTS) Purification & Characterization->High-Throughput Screening (HTS) Dose-Response Assays Dose-Response Assays High-Throughput Screening (HTS)->Dose-Response Assays Mechanism of Action Studies Mechanism of Action Studies Dose-Response Assays->Mechanism of Action Studies Animal Model Selection Animal Model Selection Mechanism of Action Studies->Animal Model Selection Toxicity & Efficacy Studies Toxicity & Efficacy Studies Animal Model Selection->Toxicity & Efficacy Studies Data Collection Data Collection Toxicity & Efficacy Studies->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Validation & Reporting Validation & Reporting Statistical Analysis->Validation & Reporting

Figure 1: Experimental Workflow for this compound Research.

Comparative Statistical Methodologies

The validation of research data for a novel compound involves a multi-faceted statistical approach. The choice of methods depends on the nature of the experiments and the type of data generated.

Table 1: Comparison of Statistical Methods for Data Validation

Statistical Method Application in this compound Research Alternative Methods Key Considerations
Descriptive Statistics Initial data summary (mean, median, standard deviation) for in vitro and in vivo results.Not applicable (foundational)Essential for understanding data distribution and variability.
t-test / ANOVA Comparing the means of two (t-test) or more (ANOVA) experimental groups (e.g., control vs. treated).Non-parametric tests (e.g., Mann-Whitney U, Kruskal-Wallis)Assumes normal distribution and equal variances. Non-parametric tests are used for non-normally distributed data.
Regression Analysis Determining the relationship between dose and response (e.g., IC50, EC50).Non-linear regressionThe choice of model (linear or non-linear) depends on the biological response.
Principal Component Analysis (PCA) Exploratory analysis of large datasets (e.g., from metabolomics or proteomics) to identify patterns and outliers.[5]Factor Analysis, t-SNEReduces dimensionality of complex data for easier visualization and interpretation.[5]
Partial Least Squares (PLS) Correlating chemical data (e.g., from chromatography) with biological activity to identify bioactive components in a mixture.[6]Orthogonal Partial Least Squares (OPLS)Useful in biochemometrics for linking chemical profiles to bioactivity.[6]
Bayesian Statistics Can be applied in clinical trial designs for rare diseases or orphan drugs, allowing for the incorporation of prior knowledge and updating of probabilities as more data becomes available.[7][8]Frequentist statisticsParticularly useful for small sample sizes, which may be relevant for initial studies on a novel compound.[7]

Detailed Experimental Protocols and Data Presentation

A. In Vitro Anti-Inflammatory Assay

  • Objective: To determine the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Methodology:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Measure the nitrite concentration in the culture supernatant using the Griess reagent.

    • A known inhibitor of NO synthase (e.g., L-NAME) can be used as a positive control.

  • Data Presentation:

Table 2: Inhibition of Nitric Oxide Production by this compound

Concentration (µM) NO Production (% of Control) ± SD % Inhibition
Control100 ± 5.20
185.3 ± 4.114.7
1062.1 ± 3.537.9
5035.8 ± 2.964.2
10015.2 ± 1.884.8
L-NAME (100 µM)10.5 ± 1.289.5

B. In Vivo Analgesic Activity - Acetic Acid-Induced Writhing Test

  • Objective: To evaluate the peripheral analgesic activity of this compound in a mouse model.

  • Methodology:

    • Use male Swiss albino mice, fasted overnight.

    • Administer this compound orally at different doses.

    • After 30 minutes, inject 0.6% acetic acid intraperitoneally.

    • Count the number of writhes (abdominal constrictions) for 20 minutes, starting 5 minutes after the acetic acid injection.

    • A standard analgesic drug (e.g., indomethacin) is used as a positive control.

  • Data Presentation:

Table 3: Effect of this compound on Acetic Acid-Induced Writhing in Mice

Treatment Group Dose (mg/kg) Number of Writhes (Mean ± SEM) % Inhibition
Vehicle Control-45.2 ± 3.10
This compound1032.5 ± 2.528.1
This compound2521.8 ± 1.951.8
This compound5012.3 ± 1.572.8
Indomethacin109.7 ± 1.178.5

Hypothetical Signaling Pathway and Validation Logic

Based on the known activities of other coumarins, this compound could potentially exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this hypothetical mechanism.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex NF-κB NF-κB IKK Complex->NF-κB Activation Pro-inflammatory Genes (e.g., iNOS, COX-2) Pro-inflammatory Genes (e.g., iNOS, COX-2) NF-κB->Pro-inflammatory Genes (e.g., iNOS, COX-2) Transcription This compound This compound This compound->IKK Complex Inhibition G cluster_0 Experimental Data cluster_1 Statistical Analysis cluster_2 Validation Outcome Measure IKK Phosphorylation Measure IKK Phosphorylation ANOVA with Post-Hoc Tests ANOVA with Post-Hoc Tests Measure IKK Phosphorylation->ANOVA with Post-Hoc Tests Measure NF-κB Nuclear Translocation Measure NF-κB Nuclear Translocation Measure NF-κB Nuclear Translocation->ANOVA with Post-Hoc Tests Measure iNOS mRNA Expression Measure iNOS mRNA Expression Measure iNOS mRNA Expression->ANOVA with Post-Hoc Tests Confirmation of Pathway Inhibition Confirmation of Pathway Inhibition ANOVA with Post-Hoc Tests->Confirmation of Pathway Inhibition

References

Safety Operating Guide

Personal protective equipment for handling Erythrocentauric acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The requested substance, "Erythrocentauric acid," is a fictional compound. The following guide provides essential safety, handling, and disposal information for a real-world, highly corrosive substance: Concentrated Sulfuric Acid (H₂SO₄) . This information is intended for trained researchers, scientists, and drug development professionals and should be used as a template for developing standard operating procedures for similarly hazardous materials.

This guide provides procedural, step-by-step guidance for the safe handling of concentrated sulfuric acid, from initial preparation to final disposal, to ensure the safety of laboratory personnel and compliance with regulations.

Personal Protective Equipment (PPE) and Exposure Limits

Safe handling of concentrated sulfuric acid necessitates stringent adherence to PPE requirements. The following table summarizes the required equipment and occupational exposure limits.

CategorySpecificationQuantitative Data/Standard
Eye/Face Protection Required for all handling procedures.Chemical safety goggles and a face shield are mandatory when there is a possibility of contact.[1]
Skin Protection Chemical-resistant gloves, apron or lab coat, and closed-toe shoes are required.Gloves: Butyl rubber, neoprene, polyvinyl chloride (PVC), or Viton® are suitable for handling 30-70% sulfuric acid.[1] Clothing: A lab coat, long pants, and closed-toe shoes must be worn.[2] An apron is also recommended.[2][3]
Respiratory Protection Required when engineering controls are insufficient or during spill response.Cal/OSHA PEL: 0.1 mg/m³ STEL: 3 mg/m³[4] Use a full-face respirator with appropriate cartridges (e.g., type AXBEK) if engineering controls are inadequate.[4]
Engineering Controls Primary method for minimizing exposure.All work with concentrated acids must be conducted in a designated chemical fume hood with the sash positioned as low as possible.[2][4] Ensure access to an emergency eyewash station and safety shower.[3][4]

Experimental Protocols: Handling and Disposal

The following protocols provide a systematic approach to safely handle and dispose of concentrated sulfuric acid.

2.1. Safe Handling and Dispensing Protocol

  • Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS) and this Standard Operating Procedure (SOP).[2] Confirm that an emergency eyewash station, safety shower, and a chemical spill kit are accessible.

  • Don PPE: Put on all required PPE as specified in the table above, including a lab coat, chemical-resistant gloves, and chemical safety goggles with a face shield.[1][2]

  • Work Area Setup: Conduct all work within a certified chemical fume hood.[2][4] Place an acid-resistant secondary containment tray on the work surface to catch any potential spills.[2]

  • Transporting: When moving the acid bottle, even short distances, place it in a secondary transport container to prevent breakage and spills.[2]

  • Dispensing:

    • Carefully open the acid container, pointing the cap away from you.

    • To measure a specific volume, first pour the acid from the primary container into a clean, appropriately sized beaker.

    • Then, pour from the beaker into a graduated cylinder to obtain the desired volume. This two-step process minimizes the risk of spilling from a large, heavy container.[2]

  • Dilution: Crucially, always add acid to water slowly and never the other way around. Adding water to concentrated acid can generate intense heat, causing boiling and dangerous splashing.[2][5]

  • Post-Handling: Securely cap the acid container and return it to the designated acid storage cabinet.[2] Clean all non-disposable glassware that came into contact with the acid. The first three rinses should be collected as hazardous waste.[2]

2.2. Spill Response Protocol

  • Evacuate and Alert: Immediately alert others in the vicinity. Evacuate the immediate spill area.[3][4]

  • Assess the Spill:

    • Small Spill (<1 L): If you are trained and have the appropriate PPE and spill kit, you may clean it up.[3] Confine the spill using absorbent material from a chemical spill kit.[3][4]

    • Large Spill (>1 L): Do not attempt to clean it up. Evacuate the lab, close the doors, and call emergency services and the institutional Environmental Health & Safety (EH&S) department for assistance.[3][4]

  • Neutralize and Clean: For small spills, slowly apply a neutralizing agent (such as sodium bicarbonate or soda ash) from the spill kit, working from the outside in.[1]

  • Package Waste: Collect the absorbed and neutralized material using non-sparking tools, place it in a clearly labeled, sealed waste container, and dispose of it as hazardous waste.[1][3]

  • Decontaminate: Thoroughly clean the spill area after the material has been removed.

2.3. Disposal Protocol for Waste Acid

  • Neutralization: The preferred method for disposing of waste sulfuric acid is neutralization.[5]

    • Work in a fume hood and wear full PPE.

    • Begin with a large container of a weak base solution (e.g., sodium bicarbonate/soda ash in water) or an ice bath to manage the exothermic reaction.[6]

    • Slowly and carefully add the waste acid to the basic solution while stirring.[6]

    • Continuously monitor the pH of the solution using pH strips or a meter. Continue adding the acid until the pH is between 5.5 and 10.5. A pH near 7 is ideal.[6]

  • Final Disposal: Once neutralized, the solution can typically be safely discharged to a sewer with a large volume of water, but always confirm this is compliant with local and institutional regulations.[5][7]

  • Container Disposal: Empty acid containers must be managed as hazardous waste unless triple-rinsed. The rinsate must be collected and neutralized as hazardous waste.[2]

Workflow and Logic Diagrams

The following diagrams illustrate the procedural flow for safely handling concentrated sulfuric acid.

G prep 1. Preparation (Review SDS, Check Safety Equip.) ppe 2. Don PPE (Goggles, Face Shield, Gloves, Coat) prep->ppe setup 3. Setup Fume Hood (Use Secondary Containment) ppe->setup handle 4. Handle & Dispense Acid (Pour Acid -> Beaker -> Cylinder) setup->handle cleanup 5. Post-Handling Cleanup (Cap & Store, Clean Glassware) handle->cleanup end End of Process cleanup->end

Caption: Workflow for Safe Handling of Concentrated Acid.

G spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (<1L) Confine & Neutralize assess->small_spill Small large_spill Large Spill (>1L) Evacuate & Call for Help assess->large_spill Large package Package Waste for Disposal small_spill->package decon Decontaminate Area package->decon

Caption: Decision Logic for Chemical Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.